Product packaging for Hexa-L-tyrosine(Cat. No.:CAS No. 6934-38-9)

Hexa-L-tyrosine

Cat. No.: B1586970
CAS No.: 6934-38-9
M. Wt: 997.1 g/mol
InChI Key: JUUZKZKBBSFAAT-UHFFFAOYSA-N
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Description

Hexa-L-tyrosine is a useful research compound. Its molecular formula is C54H56N6O13 and its molecular weight is 997.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H56N6O13 B1586970 Hexa-L-tyrosine CAS No. 6934-38-9

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H56N6O13/c55-43(25-31-1-13-37(61)14-2-31)49(67)56-44(26-32-3-15-38(62)16-4-32)50(68)57-45(27-33-5-17-39(63)18-6-33)51(69)58-46(28-34-7-19-40(64)20-8-34)52(70)59-47(29-35-9-21-41(65)22-10-35)53(71)60-48(54(72)73)30-36-11-23-42(66)24-12-36/h1-24,43-48,61-66H,25-30,55H2,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,72,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUZKZKBBSFAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H56N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394611
Record name Hexa-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

997.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6934-38-9
Record name Hexa-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexa-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-L-tyrosine, a homooligomer composed of six L-tyrosine residues, is a peptide of significant interest in materials science and biomedical research. Its inherent biocompatibility and the functional phenolic side chain of tyrosine bestow it with unique properties, including the capacity for self-assembly into higher-order structures such as hydrogels. These characteristics make it a promising candidate for applications in drug delivery, tissue engineering, and as a model for studying peptide aggregation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for its synthesis and analysis, and explores its potential applications. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with data from its constituent monomer, L-tyrosine, and related tyrosine-containing peptides to provide a thorough reference.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in various systems. The following tables summarize the available quantitative data for this compound. Where specific data for the hexamer is unavailable, representative data for the L-tyrosine monomer is provided for context and comparison.

Table 1: General Physicochemical Properties
PropertyValue for this compoundReference/Note
Molecular Formula C₅₄H₅₆N₆O₁₃[][2][3][4]-
Molecular Weight 997.05 g/mol []-
Appearance White lyophilized powder-
Sequence Tyr-Tyr-Tyr-Tyr-Tyr-Tyr (YYYYYY)-
CAS Number 6934-38-9-
Storage Conditions -20°C, protected from light and moisture-
Table 2: Solubility Data
SolventSolubility of this compoundSolubility of L-tyrosine (for reference)Reference/Note
Water Soluble (concentration not specified)0.45 mg/mL at 25°C (pH 3.2-7.5)The solubility of L-tyrosine is pH-dependent.
Acetonitrile Soluble (concentration not specified)--
Dimethyl Sulfoxide (DMSO) 200 mg/mLSolubleRequires sonication for this compound.
1 M HCl -100 mg/mL (with heating)-
Aqueous Alcohol Solutions -Solubility data available in methanol, ethanol, and n-propanol mixtures with water.Generally, L-tyrosine is preferentially solvated by water in these mixtures.
Table 3: Spectroscopic Data (Reference Data for L-tyrosine)
Spectroscopic TechniqueKey Features for L-tyrosineReference/Note
¹H NMR Aromatic protons: ~6.8-7.2 ppm; α-proton: ~3.9 ppm; β-protons: ~3.0-3.2 ppm.Chemical shifts are dependent on solvent and pH.
¹³C NMR Carbonyl carbon: ~177 ppm; Aromatic carbons: ~118-158 ppm; α-carbon: ~59 ppm; β-carbon: ~38 ppm.-
FT-IR (cm⁻¹) ~3217 (O-H and N-H stretch); ~1735 (C=O of COOH); ~1598, 1475 (N-H bend); ~1235 (phenolic C-O stretch).Broadening of peaks is often observed due to hydrogen bonding.
Mass Spectrometry (ESI-MS) Protonated molecule [M+H]⁺ at m/z 182.08. Fragmentation involves losses of NH₃, H₂O, and COOH.Fragmentation patterns of this compound would be significantly more complex, showing sequential losses of tyrosine residues and other fragments.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, standard solid-phase peptide synthesis (SPPS) and purification by reversed-phase high-performance liquid chromatography (RP-HPLC) are common methodologies for peptides of this nature.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

A generalized workflow for the synthesis of this compound using Fmoc/tBu chemistry is outlined below.

Methodology:

  • Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is swelled in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The first Fmoc-L-Tyr(tBu)-OH is coupled to the resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. The reaction progress is monitored using a ninhydrin test.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (typically 20-40%).

  • Subsequent Amino Acid Couplings: Steps 2 and 3 are repeated for the remaining five tyrosine residues.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu on the tyrosine hydroxyl groups) are simultaneously removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

  • Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, washed, and then lyophilized to obtain the crude this compound.

SPPS_Workflow Resin Resin Swelling Coupling1 1. Couple Fmoc-Tyr(tBu)-OH Resin->Coupling1 Deprotection1 2. Fmoc Deprotection Coupling1->Deprotection1 Coupling_Loop Repeat 5x: - Couple Fmoc-Tyr(tBu)-OH - Fmoc Deprotection Deprotection1->Coupling_Loop Cleavage 3. Cleavage & Deprotection Coupling_Loop->Cleavage Isolation 4. Precipitation & Lyophilization Cleavage->Isolation Crude_Peptide Crude this compound Isolation->Crude_Peptide

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is typically purified by preparative RP-HPLC.

Methodology:

  • Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, such as DMSO or a mixture of water and acetonitrile, and filtered.

  • Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A linear gradient of increasing acetonitrile concentration in water, both containing an ion-pairing agent like 0.1% TFA, is used to elute the peptide.

  • Fraction Collection: Fractions are collected based on the UV absorbance profile (typically at 220 nm and 280 nm).

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified this compound.

HPLC_Workflow Crude_Peptide Crude Peptide Solution Injection 1. Injection onto RP-HPLC Column Crude_Peptide->Injection Elution 2. Gradient Elution (Water/Acetonitrile/TFA) Injection->Elution Fractionation 3. Fraction Collection Elution->Fractionation Analysis 4. Purity Analysis (Analytical HPLC, MS) Fractionation->Analysis Pooling 5. Pool Pure Fractions Analysis->Pooling If pure Lyophilization 6. Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

Figure 2: Generalized workflow for the purification of this compound by RP-HPLC.

Biological Activity and Potential Applications

While specific signaling pathways directly modulated by this compound have not been extensively documented, the unique properties of tyrosine-rich peptides suggest several areas of potential biological relevance and application.

Self-Assembly and Hydrogel Formation

A significant area of research for tyrosine-containing peptides is their ability to self-assemble into well-ordered nanostructures, such as nanofibers, which can further entangle to form hydrogels. This process is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic tyrosine side chains. The resulting hydrogels are of interest for a variety of biomedical applications due to their potential for encapsulating and controllably releasing therapeutic agents.

The mechanism of hydrogel formation can be influenced by environmental factors such as pH, temperature, and ionic strength. For tyrosine-rich peptides, enzymatic cross-linking or photo-induced cross-linking of the tyrosine residues can also be employed to enhance the mechanical properties and stability of the hydrogels.

Hydrogel_Formation cluster_0 Molecular Scale cluster_1 Nanoscale cluster_2 Microscale cluster_3 Macroscopic Scale Peptide This compound Monomers Nanofiber Self-Assembled Nanofibers Peptide->Nanofiber Self-Assembly (H-bonds, π-π stacking) Network Entangled Nanofiber Network Nanofiber->Network Entanglement Hydrogel Hydrogel (Drug Encapsulation) Network->Hydrogel Water Trapping

Figure 3: Conceptual diagram of hydrogel formation from this compound self-assembly.

Drug Delivery

The hydrogels formed from this compound and similar peptides can serve as depots for the sustained release of drugs. The release kinetics can be tuned by modifying the peptide sequence, the cross-linking density of the hydrogel, and the nature of the encapsulated drug. The biocompatibility of amino acid-based materials makes them attractive vehicles for drug delivery, potentially reducing the toxicity associated with some synthetic polymer-based systems. L-tyrosine-based polymers have been successfully used to create nanoparticles for the delivery of anticancer drugs.

Signaling Pathway Involvement of L-tyrosine

It is important to note that L-tyrosine itself is a crucial precursor in several key signaling pathways. It is the starting material for the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. Additionally, tyrosine phosphorylation is a fundamental mechanism in signal transduction, regulating numerous cellular processes. However, there is currently no direct evidence to suggest that this compound acts as a signaling molecule or directly participates in these pathways in a manner similar to the monomer. Its potential biological effects are more likely to be related to its physical properties and its degradation into L-tyrosine.

Conclusion

This compound is a peptide with intriguing physicochemical properties, largely dictated by its six tyrosine residues. While a comprehensive experimental dataset for the hexamer is not yet available, by drawing comparisons with L-tyrosine and other tyrosine-rich peptides, we can appreciate its potential. The capacity for self-assembly into hydrogels is a particularly promising characteristic, opening avenues for its use in controlled drug release and tissue engineering. Further research is needed to fully elucidate the specific physicochemical parameters of this compound, its precise mechanisms of self-assembly, and its direct biological activities. This guide provides a foundational understanding for researchers and developers interested in harnessing the potential of this unique oligopeptide.

References

The Pivotal Role of Short Tyrosine Peptides in Cellular Function and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Short peptides incorporating tyrosine residues are fundamental signaling molecules and versatile tools in biomedical research and drug development. Their biological activities are diverse, ranging from hormonal regulation and neurotransmission to cell adhesion and proliferation. The phenolic side chain of tyrosine uniquely positions these peptides to participate in critical phosphorylation events, receptor binding, and the formation of complex biomaterials. This technical guide provides an in-depth exploration of the core biological functions of short tyrosine peptides, presenting quantitative data on their interactions, detailed experimental protocols for their study, and visualizations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the mechanisms of action and therapeutic potential of this important class of biomolecules.

Introduction: The Significance of Tyrosine in Peptide Function

Tyrosine, a non-essential amino acid, plays a disproportionately large role in the function of short peptides due to its unique chemical properties. Its aromatic phenol side chain can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and the stabilization of peptide conformations.[1] Furthermore, the hydroxyl group of tyrosine is a primary target for phosphorylation, a post-translational modification that acts as a molecular switch to control a vast array of cellular processes.[2][3]

Short tyrosine-containing peptides can act as hormones, neurotransmitters, and growth factors, mediating their effects through specific interactions with cell surface receptors.[3][4] The phosphorylation of tyrosine residues on these peptides or their cognate receptors is a key event in signal transduction, initiating downstream cascades that regulate cell growth, differentiation, and metabolism. Dysregulation of these signaling pathways is often implicated in diseases such as cancer, making short tyrosine peptides and their signaling machinery attractive targets for therapeutic intervention.

Beyond their signaling roles, the inherent properties of tyrosine have been exploited in the development of novel biomaterials. Tyrosine-rich peptides can self-assemble into well-defined nanostructures, such as hydrogels and nanofibers, which have applications in drug delivery and tissue engineering. The ability of tyrosine residues to form dityrosine cross-links further enhances the mechanical stability of these materials.

This guide will delve into the multifaceted biological functions of short tyrosine peptides, with a focus on their roles in cellular signaling and their therapeutic applications. We will provide a quantitative overview of their interactions, detailed methodologies for their investigation, and visual representations of the complex signaling networks they orchestrate.

Quantitative Analysis of Short Tyrosine Peptide Interactions

The biological function of a short tyrosine peptide is intrinsically linked to its binding affinity and specificity for its molecular target, typically a receptor or enzyme. Quantitative parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are essential for characterizing these interactions and for the development of peptide-based therapeutics. The following tables summarize key quantitative data for several classes of short tyrosine peptides.

Table 1: Binding Affinities (Kd) of Short Tyrosine Peptides to Receptors

Peptide ClassPeptide Sequence/NameReceptorKd (µM)Reference
Ephrin Receptor Binding PeptidesKYL (KYLPYWPVLSSL)EphA40.85 ± 0.15
APY (APYPFWPMEGGF)EphA41.5 ± 0.5
VTM (VTMHHNPLHHTH)EphA44.7 ± 0.1
Neurotensin AnaloguesNeurotensin (8-13)NTS1Subnanomolar

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Short Tyrosine Peptides

Peptide ClassPeptide Sequence/NameTarget/AssayIC50 (µM)Reference
Ephrin Receptor Binding PeptidesEWLSEphrin-B2 binding to EphB1~10
WDC (cyclic)Ephrin-A5 binding to EphA5~50
Angiotensin II AnaloguesAngiotensin IIAT2 ReceptorVaries (nM range)
ACE Inhibitory PeptidesTrp-ValACE307.61
Val-TrpACE0.58
Ile-TrpACE0.50
Leu-TrpACE1.11
NNMT Inhibitory PeptidesMacrocyclic peptides with L-tyrosine or D-tyrosineNNMT0.229 ± 0.007

Key Signaling Pathways Modulated by Short Tyrosine Peptides

Short tyrosine peptides are integral components of numerous signaling pathways. Their interaction with cell surface receptors, often receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), triggers a cascade of intracellular events that ultimately dictate cellular responses.

The Angiotensin II Receptor Signaling Pathway

Angiotensin II is an octapeptide hormone that plays a crucial role in blood pressure regulation and fluid homeostasis. It exerts its effects by binding to the angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are GPCRs. The AT1 receptor is the primary mediator of the pressor effects of angiotensin II.

Upon binding of angiotensin II, the AT1 receptor activates multiple downstream signaling pathways, including the Gq/11-PLC-IP3-Ca2+ pathway and various tyrosine kinases. This leads to vasoconstriction, aldosterone secretion, and cellular growth.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates TyrKinase Tyrosine Kinases (e.g., Src) AT1R->TyrKinase activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Response Cellular Responses (Vasoconstriction, Growth) Ca2->Response PKC->Response MAPK MAPK/ERK Pathway TyrKinase->MAPK activates MAPK->Response

Figure 1: Angiotensin II Receptor Signaling Pathway. A simplified diagram illustrating the major signaling cascades initiated by the binding of Angiotensin II to its G protein-coupled receptor, AT1R.
The Ephrin/Eph Receptor Signaling Pathway

The Ephrin (Eph) receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in developmental processes, axon guidance, and tissue patterning. A unique feature of this system is its capacity for bidirectional signaling, where both the Eph receptor-bearing cell ("forward signaling") and the ephrin-presenting cell ("reverse signaling") transduce signals upon interaction.

Short tyrosine-containing peptides have been developed as antagonists that bind to the ephrin-binding pocket of Eph receptors, thereby inhibiting the natural ligand-receptor interaction and modulating downstream signaling.

Ephrin_Eph_Signaling cluster_ephrin_cell Ephrin-Expressing Cell cluster_eph_cell Eph Receptor-Expressing Cell Ephrin Ephrin Ligand ReverseSignal Reverse Signaling Ephrin->ReverseSignal activates EphR Eph Receptor (RTK) Ephrin->EphR binds Adaptor Adaptor Proteins (e.g., Grb2) EphR->Adaptor recruits RhoGTPase Rho GTPases (e.g., Ephexin) EphR->RhoGTPase activates Cytoskeleton Cytoskeletal Rearrangement Adaptor->Cytoskeleton RhoGTPase->Cytoskeleton

Figure 2: Bidirectional Ephrin/Eph Receptor Signaling. This diagram illustrates the forward and reverse signaling initiated upon the interaction of an Ephrin ligand with an Eph receptor on adjacent cells.

Detailed Experimental Protocols

The study of short tyrosine peptides requires a range of specialized techniques, from their chemical synthesis to the characterization of their biological activity. This section provides an overview of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Tyrosine-Containing Peptides

SPPS is the most common method for the chemical synthesis of peptides. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling Washing1 4. Washing Coupling->Washing1 Repeat Repeat Steps 2-4 for each amino acid Washing1->Repeat Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 7. Purification & Analysis (HPLC, Mass Spectrometry) Cleavage->Purification

Figure 3: General Workflow for Solid-Phase Peptide Synthesis. A step-by-step overview of the SPPS process for creating custom peptides.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

  • Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution in dimethylformamide (DMF) (e.g., 20%)

  • Solvents: DMF, dichloromethane (DCM), diethyl ether

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Preparation: The resin is swelled in a suitable solvent like DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treatment with a piperidine solution in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling reagents and then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, purified by RP-HPLC, and its identity is confirmed by mass spectrometry.

Tyrosine Kinase Activity Assay

This assay measures the ability of a tyrosine kinase to phosphorylate a peptide substrate.

Materials:

  • Purified tyrosine kinase

  • Tyrosine-containing peptide substrate

  • Assay buffer (e.g., containing HEPES, MgCl2, MnCl2)

  • ATP (can be radiolabeled with ³²P or used in non-radioactive assays)

  • Anti-phosphotyrosine antibody (for non-radioactive detection)

  • Detection system (e.g., scintillation counter, ELISA reader, fluorescence polarization instrument)

Protocol (Non-Radioactive ELISA-based):

  • Substrate Immobilization: A 96-well plate is coated with the tyrosine-containing peptide substrate.

  • Kinase Reaction: The purified tyrosine kinase is added to the wells along with the assay buffer and ATP to initiate the phosphorylation reaction. The plate is incubated at an optimal temperature (e.g., 30-37°C).

  • Washing: The wells are washed to remove the kinase, ATP, and non-phosphorylated peptides.

  • Antibody Incubation: A primary antibody that specifically recognizes phosphotyrosine is added to the wells and incubated.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added. After another incubation and washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the kinase activity.

Conclusion and Future Perspectives

Short tyrosine peptides are indispensable molecules in a multitude of biological processes, primarily through their involvement in cellular signaling. The reversible phosphorylation of tyrosine residues provides a sophisticated mechanism for regulating protein function and orchestrating complex cellular responses. The quantitative data and signaling pathways presented in this guide highlight the specificity and potency of these peptides.

The detailed experimental protocols provided herein offer a foundation for researchers to synthesize, purify, and characterize the biological activity of novel short tyrosine peptides. As our understanding of the intricate roles of these peptides in health and disease continues to expand, so too will their potential as therapeutic agents. Future research will likely focus on the development of more stable and selective tyrosine peptide analogs with improved pharmacokinetic properties, as well as the design of novel biomaterials with enhanced functionalities. The continued exploration of the biological functions of short tyrosine peptides holds immense promise for advancing our knowledge of cellular regulation and for the development of innovative therapies for a wide range of human diseases.

References

Hexa-L-tyrosine: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexa-L-tyrosine, a peptide oligomer composed of six L-tyrosine residues, is a molecule of increasing interest in biomedical research and pharmaceutical development. Its inherent properties, stemming from the phenolic hydroxyl group of each tyrosine residue, impart significant antioxidant capabilities.[1] This makes it a candidate for applications in therapeutic treatments for conditions associated with oxidative stress, such as cancer and neurodegenerative diseases.[1] Furthermore, this compound and other tyrosine-based peptides are being explored as building blocks for novel drug delivery systems, including nanoparticles and hydrogels.[2][3]

A critical parameter for the successful application of this compound in both research and clinical settings is its solubility. The presence of six bulky, hydrophobic aromatic rings can lead to poor solubility in neutral aqueous solutions, posing a challenge for formulation and experimental design. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for its synthesis and analysis, and logical workflows to guide researchers in their work with this promising peptide.

Core Topic: this compound Solubility

The solubility of a peptide is governed by its amino acid composition, sequence, and the nature of the solvent. This compound (Tyr-Tyr-Tyr-Tyr-Tyr-Tyr) is a hydrophobic peptide due to the six aromatic side chains. Its solubility is expected to be limited in neutral aqueous solutions but can be significantly influenced by pH and the use of organic co-solvents.

Data Presentation: Solubility of this compound and L-tyrosine Monomer

The following table summarizes the available quantitative and qualitative solubility data for this compound. For comparative purposes and to guide solvent selection, solubility data for the L-tyrosine monomer is also included, as its behavior can provide insights into the solubilization of its oligomers.

CompoundSolventTemperature (°C)SolubilityRemarks
This compound Dimethyl Sulfoxide (DMSO)Not Specified200 mg/mL (200.59 mM)Requires sonication to dissolve.[4]
AcetonitrileNot SpecifiedSolubleQuantitative data not specified.
WaterNot SpecifiedSolubleQuantitative data not specified.
L-tyrosine Water (pH 3.2 - 7.5)250.45 mg/mL (2.48 mM)Very low solubility at neutral pH.
Water (pH 1.8)252.0 mg/mL (11.0 mM)Solubility increases in acidic conditions.
Water (pH 9.5)251.4 mg/mL (7.7 mM)Solubility increases in basic conditions.
Water (pH 10)253.8 mg/mL (20.9 mM)Further increase in solubility at higher pH.
1 M HClNot Specified100 mg/mLRequires heating.
Absolute Alcohol, Ether, Acetone25Insoluble
Alkaline SolutionsNot SpecifiedSoluble
Acetic AcidNot SpecifiedSlightly Soluble
Aqueous Methanol Mixtures283.15 - 323.15Varies with composition and temp.Solubility generally lower than in pure water or DMSO.
Aqueous Ethanol Mixtures283.15 - 323.15Varies with composition and temp.Solubility generally lower than in pure water or DMSO.
Aqueous n-Propanol Mixtures283.15 - 323.15Varies with composition and temp.Solubility generally lower than in pure water or DMSO.
Aqueous DMSO Mixtures283.15 - 323.15Varies with composition and temp.L-tyrosine solubility is greatest in DMSO + water mixtures.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, a general procedure for determining its solubility, and a standard assay for evaluating its antioxidant activity.

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol describes the synthesis of this compound on a solid support, a standard method for peptide production.

Materials:

  • Resin: 2-Chlorotrityl chloride resin

  • Protected Amino Acid: Fmoc-Tyr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-tyrosine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Precipitation/Wash Solvent: Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Tyr(tBu)-OH (1.5 equivalents) and DIPEA (3 equivalents) in DCM.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin sequentially with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine.

  • Coupling of Subsequent Amino Acids (Repeat 5 times):

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines).

    • Wash the resin sequentially with DMF (3 times) and DCM (3 times).

    • Proceed to the next Fmoc deprotection step (Protocol step 2).

  • Final Fmoc Deprotection:

    • After the sixth tyrosine residue is coupled, perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final deprotected peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude this compound using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column.

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm purity.

Protocol 2: Determination of this compound Solubility

This protocol provides a general method to quantitatively assess the solubility of this compound in a specific solvent.

Materials:

  • Lyophilized this compound powder

  • Selected solvent (e.g., water, PBS pH 7.4, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer and sonicator

  • Microcentrifuge

  • Lyophilizer (optional, for mass balance) or HPLC system

Procedure:

  • Sample Preparation:

    • Add a pre-weighed excess amount of this compound (e.g., 2 mg) to a microcentrifuge tube.

  • Solvent Addition and Equilibration:

    • Add a defined volume of the chosen solvent (e.g., 1 mL) to the tube.

    • Vortex the mixture vigorously for 2 minutes.

    • If the peptide does not fully dissolve, place the tube in a bath sonicator for 15-30 minutes to aid dissolution.

    • Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours with gentle agitation to ensure saturation.

  • Separation of Undissolved Peptide:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved peptide.

  • Quantification of Soluble Peptide:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as:

      • RP-HPLC: Inject the supernatant onto a calibrated HPLC system and determine the concentration based on a standard curve.

      • UV-Vis Spectroscopy: Measure the absorbance at 275-280 nm (due to the tyrosine phenol group) and calculate the concentration using a predetermined extinction coefficient.

  • Calculation:

    • Express the solubility in mg/mL or Molarity based on the quantified concentration in the saturated supernatant.

Protocol 3: DPPH Radical Scavenging Antioxidant Assay

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for assessing antioxidant activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then diluted in methanol) and create a series of dilutions to test various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 100 µL).

    • Add varying concentrations of the this compound solutions to the wells (e.g., 100 µL).

    • For the control, add the solvent used for the peptide solution instead of the peptide itself.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at approximately 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

    • Plot the scavenging percentage against the peptide concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the use of this compound.

sps_workflow cluster_resin Resin Preparation cluster_cycle Elongation Cycle (Repeat 5x) cluster_final Final Steps Resin Swell 2-Cl-Trt Resin in DCM Load Load Fmoc-Tyr(tBu)-OH Resin->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Couple Couple next Fmoc-Tyr(tBu)-OH Wash Wash (DMF, DCM) Wash->Deprotect To next cycle FinalDeprotect Final Fmoc Deprotection Wash->FinalDeprotect Cleave Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave Purify RP-HPLC Purification Cleave->Purify antioxidant_assay_workflow cluster_prep Solution Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis A Prepare 0.1 mM DPPH in Methanol C Add DPPH to 96-well plate A->C B Prepare this compound Stock & Serial Dilutions D Add Peptide Dilutions & Controls B->D C->D E Incubate 30 min in Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Scavenging F->G H Determine IC50 Value G->H

References

Self-Assembly Properties of Tyrosine-Rich Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine-rich peptides are a class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. Their ability to self-assemble into well-defined nanostructures, such as nanofibers, hydrogels, and nanosheets, is driven by a combination of non-covalent interactions, with the aromatic side chain of tyrosine playing a pivotal role. This guide provides an in-depth overview of the core principles governing the self-assembly of these peptides, detailed experimental protocols for their synthesis and characterization, and a summary of their key quantitative properties. Furthermore, it visualizes the fundamental logical relationships in peptide self-assembly, experimental workflows, and relevant biological signaling pathways.

Core Principles of Tyrosine-Rich Peptide Self-Assembly

The spontaneous organization of tyrosine-rich peptides into ordered supramolecular structures is a complex process governed by a delicate balance of intermolecular forces.[1][2] The phenolic group of tyrosine is a key contributor to this process.[3][4][5]

Key Driving Forces:

  • π-π Stacking: The aromatic rings of tyrosine residues interact through π-π stacking, which contributes to the stability and orientational order of the self-assembled structures. This is a dominant force in the assembly of many aromatic peptides.

  • Hydrogen Bonding: The hydroxyl and amide groups within the peptide backbone and on the tyrosine side chains form extensive hydrogen bond networks, providing directional constraints and stability to the assembled architecture.

  • Hydrophobic Interactions: The hydrophobic nature of the tyrosine side chain, along with other nonpolar residues in the peptide sequence, drives the aggregation of these regions to minimize contact with water, a critical factor in the initial stages of self-assembly.

  • Electrostatic Interactions: The overall charge of the peptide, determined by the presence of acidic and basic amino acid residues and the solution pH, modulates the electrostatic repulsion or attraction between peptide molecules, influencing the assembly pathway and final morphology.

  • Dityrosine Cross-linking: Under specific conditions, such as exposure to UV light or enzymatic activity, tyrosine residues can form covalent dityrosine cross-links. This process can significantly enhance the mechanical stability and robustness of the resulting self-assembled materials.

Factors Influencing Self-Assembly:

The self-assembly process is highly sensitive to both the intrinsic properties of the peptide and the external environment.

  • Peptide Sequence: The position and number of tyrosine residues, as well as the presence of other amino acids (hydrophilic, hydrophobic, charged), dictate the final nanostructure. For example, the placement of tyrosine at the N-terminus versus the C-terminus of a peptide can lead to different aggregation propensities and resulting nanofiber morphologies.

  • pH: The pH of the solution affects the protonation state of ionizable groups on the peptide, thereby altering electrostatic interactions and influencing solubility and assembly.

  • Concentration: Above a certain critical concentration, peptide monomers will begin to aggregate and form ordered structures. This concentration-dependent behavior is a hallmark of self-assembling systems.

  • Temperature: Temperature can influence the kinetics of self-assembly and the stability of the final structures by affecting the strength of non-covalent interactions.

  • Solvent: The polarity and composition of the solvent can impact the hydrophobic interactions and solubility of the peptides, thereby modulating the self-assembly process.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tyrosine-rich self-assembling peptides.

Table 1: Nanostructure Dimensions and Critical Concentrations

Peptide SequenceNanostructure MorphologyNanofiber Diameter (nm)Critical Gelation Concentration (mM)Reference
EF8 (EFEFKFEFK)Nanofibers and bundles3.8 ± 0.4~2.5
YEF8 (YEFEFKFEFK)Nanofibers and bundles3.8 ± 0.4~2.5
EF8Y (EFEFKFEFKY)Thin nanofibers3.8 ± 0.2~2.5
YEF8Y (YEFEFKFEFKY)Thin nanofibers3.8 ± 0.2~2.5
EYF8 (EYEFKFEFK)Thin nanofibers3.8 ± 0.2~2.5
TTP1Nanospheres514 ± 45Not Reported
TTP2Nanospheres512 ± 50Not Reported
TTP3Nanospheres509 ± 23Not Reported

Table 2: Mechanical Properties of Self-Assembled Tyrosine-Rich Peptides

Peptide SystemMechanical PropertyValueReference
EF8 Hydrogel (20 mM)Storage Modulus (G')~1000 Pa
YEF8 Hydrogel (20 mM)Storage Modulus (G')Variable, ~1000 Pa
EF8Y Hydrogel (20 mM)Storage Modulus (G')~1000 Pa
YEF8Y Hydrogel (20 mM)Storage Modulus (G')~1000 Pa
EYF8 Hydrogel (20 mM)Storage Modulus (G')~1000 Pa
L-Tyrosine FibrilsYoung's Modulus43 ± 2 GPa
D-Tyrosine FibrilsYoung's Modulus22 ± 1 GPa
DL-Tyrosine FibrilsYoung's Modulus21 ± 4 GPa

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of tyrosine-rich self-assembling peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic tyrosine-containing peptide using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid and coupling reagent in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step.

  • Cleavage and Deprotection:

    • Wash and dry the peptide-resin.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC with a C18 column.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).

  • Chromatography:

    • Equilibrate the C18 column with a polar solvent (e.g., 0.1% TFA in water).

    • Inject the peptide solution.

    • Elute the peptide using a gradient of increasing organic solvent concentration (e.g., acetonitrile with 0.1% TFA).

  • Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm for tyrosine-containing peptides).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization of Self-Assembled Structures

4.3.1 Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the self-assembled nanostructures.

Procedure:

  • Sample Preparation:

    • Dilute the peptide solution or hydrogel to an appropriate concentration (e.g., 0.2 mM).

    • Apply a small volume (e.g., 5 µL) of the sample onto a formvar-coated copper grid and incubate for 2 minutes.

  • Staining:

    • Rinse the grid with ultrapure water.

    • Negatively stain the sample with a solution of uranyl acetate (e.g., 0.1%) for 2 minutes.

  • Drying: Rinse the grid with ultrapure water and wick dry.

  • Imaging: Image the dried grid using a transmission electron microscope at an appropriate accelerating voltage.

4.3.2 Rheology

Oscillatory rheology is used to determine the viscoelastic properties of peptide hydrogels.

Procedure:

  • Time Sweep: Monitor the storage (G') and loss (G'') moduli as a function of time to determine the gelation kinetics and the time to reach a stable gel state.

  • Strain Sweep: Perform a strain amplitude sweep at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Conduct a frequency sweep within the LVER to determine the frequency-dependent behavior of the hydrogel and identify the equilibrium modulus.

  • Final Time Sweep: Perform a final time sweep using the strain and frequency values determined from the previous steps to accurately report the equilibrium moduli and gelation time.

4.3.3 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the secondary structure of the peptides in their self-assembled state.

Procedure:

  • Sample Preparation: Prepare a peptide solution or a transparent hydrogel at a suitable concentration in a quartz cuvette with a short path length (e.g., 0.5 mm).

  • Blank Measurement: Record a spectrum of the buffer or solvent alone to use as a baseline.

  • Data Acquisition:

    • Scan the sample over the desired wavelength range (typically 190-260 nm for secondary structure analysis).

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum and convert the data to molar ellipticity to analyze the secondary structure content (e.g., β-sheet, α-helix, random coil).

Visualizations

Logical Relationships and Workflows

Self_Assembly_Principles cluster_driving_forces Driving Forces cluster_factors Influencing Factors pi-pi stacking pi-pi stacking Self-Assembly Self-Assembly pi-pi stacking->Self-Assembly H-bonding H-bonding H-bonding->Self-Assembly Hydrophobic Hydrophobic Hydrophobic->Self-Assembly Electrostatic Electrostatic Electrostatic->Self-Assembly Peptide Sequence Peptide Sequence Peptide Sequence->Self-Assembly pH pH pH->Self-Assembly Concentration Concentration Concentration->Self-Assembly Temperature Temperature Temperature->Self-Assembly Peptide Monomers Peptide Monomers Peptide Monomers->Self-Assembly Nanostructures Nanostructures Self-Assembly->Nanostructures

Caption: Core principles of peptide self-assembly.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Peptide Design Peptide Design SPPS SPPS Peptide Design->SPPS Purification (RP-HPLC) Purification (RP-HPLC) SPPS->Purification (RP-HPLC) Self-Assembly Self-Assembly Purification (RP-HPLC)->Self-Assembly Morphology (TEM) Morphology (TEM) Self-Assembly->Morphology (TEM) Secondary Structure (CD) Secondary Structure (CD) Self-Assembly->Secondary Structure (CD) Mechanical Properties (Rheology) Mechanical Properties (Rheology) Self-Assembly->Mechanical Properties (Rheology) Biomaterial Scaffold Biomaterial Scaffold Mechanical Properties (Rheology)->Biomaterial Scaffold In vitro/In vivo Testing In vitro/In vivo Testing Biomaterial Scaffold->In vitro/In vivo Testing

Caption: Experimental workflow for biomaterial development.

Signaling Pathways

Macrophage_Polarization YEF8 Peptide YEF8 Peptide Macrophage Macrophage YEF8 Peptide->Macrophage EF8 Peptide EF8 Peptide EF8 Peptide->Macrophage M1 Phenotype M1 Phenotype Macrophage->M1 Phenotype IFN-γ, LPS M2 Phenotype M2 Phenotype Macrophage->M2 Phenotype IL-4, IL-13 Pro-inflammatory Pro-inflammatory M1 Phenotype->Pro-inflammatory Anti-inflammatory Anti-inflammatory M2 Phenotype->Anti-inflammatory

Caption: Macrophage polarization by tyrosine-rich peptides.

Integrin_Signaling Peptide Scaffold Peptide Scaffold Integrin Integrin Peptide Scaffold->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits PI3K/Akt PI3K/Akt FAK->PI3K/Akt MAPK/ERK MAPK/ERK FAK->MAPK/ERK Src->FAK phosphorylates Cell Survival Cell Survival PI3K/Akt->Cell Survival Proliferation Proliferation MAPK/ERK->Proliferation

Caption: Integrin-FAK signaling pathway activation.

References

Hexa-L-tyrosine: A Peptide with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-L-tyrosine, a peptide oligomer composed of six L-tyrosine amino acid residues, is emerging as a molecule of interest in the biomedical field. While extensive research has focused on its monomeric precursor, L-tyrosine, and its polymeric counterpart, poly-L-tyrosine, the specific therapeutic applications of the hexamer remain a nascent area of investigation. This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound, drawing upon the established properties of tyrosine-based biomaterials. Due to the limited availability of direct research on this compound, this document will extrapolate potential applications from studies on L-tyrosine and poly-L-tyrosine, particularly in the realms of oncology, neurodegenerative disorders, and drug delivery. This guide will present available quantitative data, detailed experimental methodologies, and conceptual signaling pathways to serve as a foundational resource for stimulating further research and development.

Antioxidant Properties and Potential in Neuroprotection and Oncology

This compound is suggested to possess potent antioxidant capabilities, a property attributed to the phenolic hydroxyl group within each tyrosine residue.[] Oxidative stress is a key pathological factor in both neurodegenerative diseases and cancer. The ability of this compound to scavenge free radicals could therefore offer therapeutic benefits in these areas.

Antioxidant Activity

The antioxidant capacity of tyrosine and its derivatives has been evaluated using various in vitro assays. These studies provide a basis for understanding the potential free radical scavenging activity of this compound.

Assay TypeCompoundConcentrationAntioxidant Effect
Lipid Peroxidation InhibitionL-tyrosine20 µg/mL30.6% inhibition
Lipid Peroxidation InhibitionL-Dopa20 µg/mL67.9% inhibition

Table 1: Comparative in vitro antioxidant activity of L-tyrosine and L-Dopa. Data extrapolated from studies on the antioxidant properties of phenolic amino acids.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of compounds like this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add varying concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antioxidant_Mechanism cluster_outcome Therapeutic Outcome ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is neutralized by Hexa_L_tyrosine This compound (Phenolic Hydroxyl Groups) Oxidized_Hexa_L_tyrosine Oxidized This compound Hexa_L_tyrosine->Oxidized_Hexa_L_tyrosine is oxidized to Hexa_L_tyrosine->Neutralized_ROS donates electron/H+ Reduced_Damage Reduced Cellular Damage

Antioxidant mechanism of this compound.

Drug Delivery Systems: Nanoparticles and Hydrogels

Tyrosine-based polymers have been extensively explored for the development of drug delivery vehicles due to their biocompatibility and biodegradability. This compound, as a short-chain polymer, could self-assemble into nanostructures or be incorporated into larger polymer networks for controlled drug release.

Tyrosine-Based Nanoparticles for Cancer Therapy

Amphiphilic polymers derived from L-tyrosine can self-assemble into nanoparticles that encapsulate hydrophobic anticancer drugs, enhancing their solubility and enabling targeted delivery.

ParameterValueDrug(s)Cell Line
Particle Size200 ± 10 nmDoxorubicin (DOX), Camptothecin (CPT)HeLa
Cellular Uptake (DOX)8-10x higher than free DOXDoxorubicin (DOX)HeLa

Table 2: Characteristics of L-tyrosine-based poly(ester-urethane) nanoparticles for drug delivery. These findings suggest the potential for developing similar nanoparticle systems based on this compound.[3]

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles

This protocol describes a general method for formulating drug-loaded nanoparticles from tyrosine-based polymers, which could be adapted for this compound.

Materials:

  • This compound (or a derivative)

  • Anticancer drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Dimethylformamide - DMF)

  • Deionized water

  • Dialysis membrane

Procedure:

  • Dissolve the this compound derivative and the anticancer drug in the organic solvent.

  • Add deionized water dropwise to the solution while stirring to induce nanoprecipitation.

  • Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization.

  • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove the organic solvent and unloaded drug.

  • Characterize the nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.

Nanoparticle_Formation_and_Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Drug Delivery Hexa_L_tyrosine This compound Derivative Nanoprecipitation Nanoprecipitation Hexa_L_tyrosine->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Solvent Organic Solvent Solvent->Nanoprecipitation Water Deionized Water Water->Nanoprecipitation dropwise addition Nanoparticle Drug-Loaded Nanoparticle Nanoprecipitation->Nanoparticle Cancer_Cell Cancer Cell Nanoparticle->Cancer_Cell targets Endocytosis Endocytosis Nanoparticle->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Workflow for nanoparticle formulation and drug delivery.
Dityrosine Cross-linked Hydrogels

The phenolic side chains of tyrosine residues can be cross-linked to form dityrosine bonds, leading to the formation of hydrogels. These hydrogels have potential applications in tissue engineering and as matrices for sustained drug release. While this has been demonstrated with various proteins, the principle could be applied to this compound to create well-defined, peptide-based hydrogels.

Potential in Enzyme Inhibition

Given its peptide nature and the presence of multiple aromatic rings, this compound could potentially act as an inhibitor for certain enzymes. For instance, it might interfere with proteases or other enzymes that have aromatic binding pockets. This remains a speculative but intriguing area for future research.

Conclusion and Future Directions

This compound presents a promising, yet largely unexplored, platform for various therapeutic applications. Its inherent antioxidant properties, coupled with the potential for self-assembly into nanostructures and incorporation into hydrogels, position it as a versatile biomaterial. The knowledge gained from studies on L-tyrosine and poly-L-tyrosine provides a strong foundation for future investigations into the specific therapeutic efficacy of this compound.

Future research should focus on:

  • Synthesis and Characterization: Developing robust and scalable synthesis protocols for this compound and thoroughly characterizing its physicochemical properties.

  • In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to evaluate its antioxidant, anti-cancer, and neuroprotective effects.

  • Formulation Development: Exploring the formulation of this compound-based nanoparticles and hydrogels for drug delivery and tissue engineering applications.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its therapeutic effects.

The exploration of this compound's full therapeutic potential will require a dedicated and multidisciplinary research effort. This technical guide serves as a starting point to inspire and inform such endeavors, with the ultimate goal of translating this promising peptide into novel clinical applications.

References

Hexa-L-tyrosine as a Precursor in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-L-tyrosine, a homooligomer composed of six L-tyrosine residues, serves as a significant precursor and building block in the field of peptide synthesis. Its unique properties, including inherent antioxidant capabilities and potential for self-assembly, make it a valuable component in the development of novel therapeutics and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis of this compound via solid-phase peptide synthesis (SPPS), detailing experimental protocols, and discussing its application as a precursor for more complex peptide structures and functional biomaterials.

Introduction

Peptide-based therapeutics have garnered increasing interest due to their high specificity and potency. Within this landscape, amino acid homooligomers like this compound (Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH) offer a unique platform for research and development. The repeating tyrosine units provide a scaffold with distinct physicochemical properties, including hydrophobicity, aromaticity, and the potential for post-translational modifications. This guide will delve into the technical aspects of utilizing this compound as a foundational element in peptide synthesis, providing researchers and drug development professionals with the necessary information to leverage its potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, synthesis, and application.

PropertyValueReference
Molecular Formula C₅₄H₅₆N₆O₁₃[1][2]
Molecular Weight 997.1 g/mol [1][2]
Appearance White Lyophilized Powder[3]
Solubility Soluble in Acetonitrile, Water
Storage Conditions -20°C

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing this compound is the step-wise assembly of amino acids on a solid support, a technique known as solid-phase peptide synthesis (SPPS). The most common and efficient approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. This method allows for the iterative addition of tyrosine residues while protecting the reactive side chains.

General Workflow of this compound Synthesis

The synthesis of this compound follows a cyclical process for each of the six tyrosine residues added to the growing peptide chain. A graphical representation of this workflow is provided below.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) Washing2 5. Washing Coupling->Washing2 Repeat Repeat 5x Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage 7. Cleavage & Global Deprotection Final_Deprotection->Cleavage Purification 8. Purification & Characterization Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

The following protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.

Materials:

  • Rink amide resin (or other suitable resin)

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Loading (if not pre-loaded):

    • Deprotect the resin if it is Fmoc-protected by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-Tyr(tBu)-OH residue using a suitable coupling reagent like DIC/HOBt in DMF. The reaction is typically monitored for completion using a Kaiser test.

  • Iterative Tyrosine Coupling (Cycles 2-6):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Washing: Wash the resin extensively with DMF to remove residual piperidine and byproducts.

    • Coupling: Dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction for completion using the Kaiser test.

    • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: After the sixth tyrosine residue is coupled, perform a final Fmoc deprotection as described above.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the tyrosine side chains.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Quantitative Data and Yield
ParameterTypical RangeFactors Influencing Outcome
Crude Yield 60-90%Resin loading, efficiency of each coupling and deprotection step, handling losses.
Purity (crude) 50-80%Incomplete couplings, side reactions (e.g., aspartimide formation if Asp were present).
Final Yield (after purification) 8-78%Efficiency of purification, complexity of the peptide.
Final Purity (after purification) >95%Optimization of HPLC conditions.

This compound as a Precursor in Further Synthetic Applications

Beyond its synthesis, this compound serves as a valuable precursor for a variety of applications, particularly in drug delivery and materials science.

Drug Delivery Nanoparticles

Tyrosine-rich peptides, including this compound, can self-assemble into nanostructures, making them attractive for the development of drug delivery vehicles. The phenolic hydroxyl groups of the tyrosine residues can participate in hydrogen bonding and π-π stacking interactions, driving the formation of nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery to specific tissues or cells.

The general workflow for utilizing this compound in the formation of drug-loaded nanoparticles is depicted below.

Nanoparticle_Formation Hexa_Tyr This compound Dissolution Dissolution in appropriate solvent Hexa_Tyr->Dissolution Self_Assembly Self-Assembly/ Co-precipitation Dissolution->Self_Assembly Drug Therapeutic Agent Drug->Self_Assembly Nanoparticles Drug-Loaded Nanoparticles Self_Assembly->Nanoparticles Purification Purification Nanoparticles->Purification Characterization Characterization (Size, Drug Load) Purification->Characterization

Caption: Workflow for the formulation of drug-loaded nanoparticles using this compound.

Conclusion

This compound is a versatile and valuable building block in peptide synthesis. Its straightforward synthesis via established SPPS protocols, combined with its inherent properties, makes it an attractive precursor for the development of advanced therapeutic and drug delivery systems. This technical guide provides a foundational understanding of the synthesis and potential applications of this compound, empowering researchers to explore its utility in their respective fields. Further research into optimizing the synthesis of oligo-tyrosine peptides and exploring their full range of applications is warranted.

References

The Elusive Tyrosine Hexamers: A Technical Guide to Tyrosine-Driven Peptide Assembly and Covalent Oligomerization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the fields of biochemistry and materials science, the self-assembly of amino acids and peptides into ordered structures is a subject of intense investigation. Tyrosine, with its aromatic side chain, plays a significant role in mediating interactions that drive the formation of such assemblies. While the query for "tyrosine hexamers" as discrete, non-covalently associated entities of six tyrosine molecules did not yield specific findings in the existing scientific literature, this guide delves into the closely related and well-documented phenomena of tyrosine-driven peptide self-assembly and the natural occurrence of covalently linked tyrosine oligomers. This technical whitepaper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how tyrosine residues influence the formation of higher-order structures, the experimental methodologies used to study these processes, and the known biological contexts of covalent tyrosine oligomers.

The Role of Tyrosine in Peptide Self-Assembly

Tyrosine residues are pivotal in the self-assembly of peptides into various nanostructures, such as nanofibers, nanotubes, and hydrogels. The phenolic side chain of tyrosine can participate in several non-covalent interactions that stabilize these assemblies:

  • π-π Stacking: The aromatic rings of tyrosine residues can stack on top of each other, creating strong, non-covalent bonds that contribute to the stability of the assembled structure.

  • Hydrogen Bonding: The hydroxyl group of the tyrosine side chain can act as both a hydrogen bond donor and acceptor, facilitating the formation of intricate hydrogen bond networks that guide the assembly process.

  • Hydrophobic Interactions: The aromatic ring also contributes to the hydrophobic character of the peptide, driving the sequestration of these residues away from aqueous environments and promoting aggregation.

The position of tyrosine within a peptide sequence is a critical determinant of the final morphology of the self-assembled structure. Strategic placement of tyrosine can be used to engineer peptides that form specific and functional nanomaterials.[1][2][3]

Covalent Tyrosine Oligomers: Dityrosine and Trityrosine

While non-covalent hexamers of tyrosine are not described in the literature, covalent oligomers, specifically dityrosine and trityrosine, are known to occur naturally. These are formed through the oxidative cross-linking of tyrosine residues.

Discovery and Natural Occurrence

Dityrosine was first identified in the elastic protein resilin, found in the cuticle of insects, where it contributes to the protein's remarkable rubber-like properties.[4][5] Its formation involves the generation of tyrosyl radicals, which then couple to form a covalent bond between the aromatic rings of two tyrosine residues. This cross-linking can be catalyzed by enzymes such as peroxidases and occurs under conditions of oxidative stress. Dityrosine has been identified in a variety of biological contexts, often as a marker of oxidative damage to proteins. It has been implicated in the pathology of age-related diseases, including Alzheimer's disease, where dityrosine cross-links are found in amyloid-β plaques. Trityrosine, a trimer of covalently linked tyrosine residues, has also been identified in resilin alongside dityrosine.

Synthesis of Dityrosine and Trityrosine

The synthesis of dityrosine and trityrosine can be achieved in vitro through methods that generate tyrosyl radicals. This includes enzymatic methods using peroxidases and hydrogen peroxide, as well as photochemical methods involving UV irradiation. The synthesis of these molecules is crucial for their use as standards in analytical studies and for investigating their biological effects.

Experimental Protocols for Studying Tyrosine-Driven Assembly and Oligomerization

A variety of experimental techniques are employed to characterize the self-assembly of tyrosine-containing peptides and to detect and quantify covalent tyrosine oligomers.

Characterization of Self-Assembled Structures

The following table summarizes key experimental protocols for studying the nanostructures formed by tyrosine-rich peptides.

Technique Methodology Information Obtained
Transmission Electron Microscopy (TEM) A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample. Samples are typically stained with a heavy metal salt to enhance contrast.High-resolution images of the morphology and dimensions of self-assembled nanostructures (e.g., nanofibers, nanotubes).
Atomic Force Microscopy (AFM) A sharp probe at the end of a cantilever scans the surface of the sample. The deflection of the cantilever is measured by a laser, providing a topographical map of the surface.High-resolution 3D images of the surface topography of self-assembled structures, allowing for the determination of their height, width, and periodicity.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Information about the secondary structure of the peptides within the assembly (e.g., β-sheet, α-helix). Changes in the CD spectrum can indicate the process of self-assembly.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations.Provides information about the secondary structure, particularly the presence of β-sheets, which are common in self-assembling peptides.
Fluorescence Spectroscopy Utilizes the intrinsic fluorescence of tyrosine or extrinsic fluorescent probes to monitor the aggregation process. Changes in fluorescence intensity, emission wavelength, and anisotropy can provide insights into the local environment of the fluorophore and the kinetics of assembly.
Detection and Quantification of Covalent Tyrosine Oligomers

The analysis of dityrosine and trityrosine often requires specialized analytical techniques due to their low abundance and the need to distinguish them from monomeric tyrosine.

Technique Methodology Information Obtained
High-Performance Liquid Chromatography (HPLC) A sample is passed through a column packed with a stationary phase under high pressure. Different components in the sample interact differently with the stationary phase, leading to their separation. Fluorescence detection is often used due to the intrinsic fluorescence of dityrosine.Separation and quantification of dityrosine and trityrosine in protein hydrolysates.
Mass Spectrometry (MS) Molecules are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules and obtain structural information.Identification and structural characterization of dityrosine and trityrosine cross-linked peptides.
Gas Chromatography-Mass Spectrometry (GC-MS) The sample is vaporized and separated by gas chromatography before being analyzed by mass spectrometry.A sensitive method for the quantification of dityrosine after derivatization.

Signaling Pathways and Biological Implications

Currently, there are no known signaling pathways specifically attributed to "tyrosine hexamers." The biological significance of tyrosine oligomerization is primarily understood in the context of dityrosine cross-linking and the self-assembly of peptides into larger structures.

  • Dityrosine and Oxidative Stress: The formation of dityrosine is often a consequence of oxidative stress and can lead to the formation of protein aggregates that are resistant to proteolysis. These aggregates can be cytotoxic and are associated with a number of diseases.

  • Self-Assembled Peptides in Drug Delivery and Tissue Engineering: The ability of tyrosine-containing peptides to self-assemble into biocompatible nanostructures has significant implications for drug development. These structures can be used as scaffolds for tissue engineering or as vehicles for the controlled delivery of therapeutic agents.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying peptide self-assembly and the logical relationship leading to the formation of dityrosine.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Structural Characterization Peptide_Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Dissolution Dissolve in Buffer Purification->Dissolution Incubation Incubate (Time, Temp) Dissolution->Incubation TEM TEM Incubation->TEM AFM AFM Incubation->AFM CD_FTIR CD/FTIR Spectroscopy Incubation->CD_FTIR Fluorescence Fluorescence Spectroscopy Incubation->Fluorescence

Fig. 1: Experimental workflow for studying peptide self-assembly.

DityrosineFormation Tyrosine Two Tyrosine Residues Tyrosyl_Radical Tyrosyl Radicals Tyrosine->Tyrosyl_Radical Oxidation Oxidative_Stress Oxidative Stress (e.g., ROS, Peroxidase) Oxidative_Stress->Tyrosyl_Radical Dityrosine Dityrosine Cross-link Tyrosyl_Radical->Dityrosine Coupling

Fig. 2: Logical pathway of dityrosine formation.

Conclusion

References

Spectroscopic Analysis of Hexa-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Hexa-L-tyrosine, a peptide of significant interest in biochemical and pharmaceutical research. By leveraging Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can elucidate the structural and electronic properties of this oligopeptide. This document outlines the theoretical basis, experimental protocols, and expected data for these analytical techniques, serving as a comprehensive resource for professionals in the field.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for characterizing molecules containing chromophores. In this compound, the aromatic side chain of each tyrosine residue acts as a chromophore, absorbing light in the ultraviolet region.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a neutral aqueous solution is expected to be dominated by the absorbance of the tyrosine residues. The spectrum of a peptide containing only tyrosine as its aromatic residue will exhibit an absorption pattern similar to that of the free amino acid, with the molar extinction coefficient being approximately additive for each residue[1]. The key absorption maxima (λmax) arise from the π → π* electronic transitions within the phenol group of the tyrosine side chains.

It is important to note that the local environment of the tyrosine residues, including solvent polarity and pH, can influence the exact position and intensity of these absorption bands[1][2]. For instance, the ionization of the phenolic hydroxyl group at alkaline pH results in a red shift of the absorption maxima[2][3].

ParameterExpected Value (Neutral pH)Expected Value (Alkaline pH, >10)
λmax 1 ~275 nm~295 nm
λmax 2 ~223 nm~240 nm
Molar Extinction Coefficient (ε) at λmax 1 ~8,400 M⁻¹cm⁻¹ (1,400 M⁻¹cm⁻¹ per residue x 6)Increased (Hyperchromic effect)
Experimental Protocol for UV-Vis Spectroscopy

This protocol provides a general framework for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Spectrophotometer grade solvent (e.g., deionized water, phosphate-buffered saline (PBS))

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent. A typical concentration for UV-Vis analysis is in the micromolar (µM) range. The exact concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • For pH-dependent studies, prepare a series of buffers at the desired pH values.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning, typically from 200 nm to 400 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the solvent used to dissolve the peptide.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the this compound solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration of the this compound solution is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H NMR is particularly useful for characterizing the protons of the amino acid residues.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will display signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The following table provides estimated chemical shift ranges for the key protons in this compound, based on typical values for amino acids and peptides.

Proton TypeNumber of ProtonsEstimated Chemical Shift (δ) in D₂O (ppm)Multiplicity
Aromatic (C₂-H, C₆-H) 127.0 - 7.3Doublet
Aromatic (C₃-H, C₅-H) 126.7 - 7.0Doublet
α-CH 63.8 - 4.5Triplet or Doublet of Doublets
β-CH₂ 122.8 - 3.2Multiplet
Amide (NH) 57.5 - 8.5 (in H₂O/D₂O mixtures)Triplet (typically broad)
N-terminal NH₃⁺ 37.5 - 8.5 (in H₂O/D₂O mixtures)Singlet (typically broad)

Note: The exact chemical shifts and multiplicities can be influenced by the peptide's conformation, solvent, pH, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the general steps for acquiring a ¹H NMR spectrum of this compound.

Materials:

  • This compound

  • NMR-grade deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., DSS or TSP for aqueous samples)

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound in the chosen deuterated solvent to achieve a concentration typically in the range of 1-10 mM.

    • Add a small amount of an internal standard for chemical shift referencing (e.g., DSS at 0.0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining high-resolution spectra.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

    • Acquire the ¹H NMR spectrum. For peptides, techniques like water suppression may be necessary if using H₂O/D₂O mixtures.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the internal standard.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the this compound molecule. Two-dimensional NMR experiments, such as COSY and TOCSY, can be employed for more complex assignments.

Signaling Pathway Visualization

Tyrosine residues in peptides and proteins are central to numerous cellular signaling pathways, primarily through their phosphorylation by tyrosine kinases. The following diagram illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a fundamental mechanism in cell communication that can be conceptually linked to the functional potential of tyrosine-containing peptides.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomeric, Inactive) Ligand->RTK_inactive 1. Ligand Binding RTK_dimer Receptor Dimerization RTK_inactive->RTK_dimer 2. Dimerization RTK_active Autophosphorylation (Active Kinase) RTK_dimer->RTK_active 3. Trans-autophosphorylation on Tyrosine Residues Adaptor Adaptor Proteins (e.g., Grb2) RTK_active->Adaptor 4. Recruitment of SH2 domain-containing proteins Effector Downstream Effector (e.g., Sos) Adaptor->Effector 5. Activation of Downstream Effectors Signaling_Cascade Signaling Cascade (e.g., Ras-MAPK pathway) Effector->Signaling_Cascade 6. Initiation of Signaling Cascade Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response 7. Signal Transduction to the Nucleus Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_reporting Reporting Peptide_Synthesis This compound Synthesis and Purification UV_Vis_Exp UV-Vis Spectroscopy Peptide_Synthesis->UV_Vis_Exp NMR_Exp NMR Spectroscopy Peptide_Synthesis->NMR_Exp UV_Vis_Data UV-Vis Data Analysis (λmax, ε) UV_Vis_Exp->UV_Vis_Data NMR_Data NMR Data Processing (Chemical Shifts, Coupling Constants) NMR_Exp->NMR_Data Structural_Elucidation Structural Characterization UV_Vis_Data->Structural_Elucidation NMR_Data->Structural_Elucidation Final_Report Technical Report / Publication Structural_Elucidation->Final_Report

References

Hexa-L-tyrosine: A Technical Guide for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of mass spectrometry-based proteomics and drug development, the use of well-characterized model peptides is paramount for instrument calibration, method development, and quality control. Hexa-L-tyrosine, a homooligomer of the amino acid tyrosine, serves as an exemplary model peptide for a range of mass spectrometry applications. Its simple, repetitive structure provides a predictable fragmentation pattern, making it an ideal tool for assessing instrument performance and validating analytical workflows. This technical guide provides an in-depth overview of this compound as a model peptide, including its physicochemical properties, detailed experimental protocols for its analysis, and its application in mass spectrometry.

Physicochemical Properties of this compound

This compound is a synthetic peptide with a defined structure and molecular weight, making it a reliable standard. Its properties are summarized in the table below.

PropertyValue
Sequence Tyr-Tyr-Tyr-Tyr-Tyr-Tyr (YYYYYY)
Molecular Formula C₅₄H₅₆N₆O₁₃
Average Molecular Weight 997.05 Da
Monoisotopic Molecular Weight 996.3855 Da
Appearance White Lyophilized Powder[]
Solubility Soluble in Acetonitrile and Water[]
Storage Store at -20°C[]

This compound in Mass Spectrometer Calibration

This compound is a key component of commercially available calibration solutions, such as the Polytyrosine 1,3,6 mixture used for Thermo Scientific™ triple stage quadrupole mass spectrometers.[2][3] This solution, which also contains L-tyrosine and Tri-L-tyrosine, is utilized for instrument auto-tuning and calibration in both positive and negative ionization modes. The mixture covers a mass range from m/z 182 to m/z 997, which is suitable for calibrating instruments for the analysis of a wide range of small to medium-sized molecules.

The use of a stable, well-characterized peptide standard like this compound ensures consistent and accurate mass assignments, which is a fundamental requirement for reliable downstream data analysis in proteomics and metabolomics.

Experimental Protocol: Analysis of this compound by LC-MS/MS

This section provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for various purposes, including instrument performance validation and method development.

Sample Preparation
  • Reconstitution: Reconstitute the lyophilized this compound powder in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent. Further dilutions can be made as required for the specific application and instrument sensitivity.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The flow rate is typically set between 0.2 and 0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Full Scan MS (MS1): Acquire full scan mass spectra over a mass range of m/z 300-1200 to detect the precursor ion of this compound. The protonated molecule [M+H]⁺ is expected at m/z 997.4.

  • Tandem MS (MS/MS): Isolate the precursor ion of this compound (m/z 997.4) and subject it to collision-induced dissociation (CID). Acquire product ion spectra to observe the fragmentation pattern.

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A starting point could be a normalized collision energy of 25-35%.

Data Presentation: Fragmentation of this compound

The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. The repetitive nature of this compound results in a predictable series of fragment ions. The table below lists the theoretical m/z values for the expected singly charged b- and y-ions of this compound.

Ion TypeSequenceTheoretical m/z
b₁Y164.07
b₂YY327.13
b₃YYY490.19
b₄YYYY653.25
b₅YYYYY816.31
y₁Y182.08
y₂YY345.14
y₃YYY508.20
y₄YYYY671.26
y₅YYYYY834.32

Note: These are theoretical values. Actual observed m/z values may vary slightly depending on instrument calibration and resolution.

Mandatory Visualization

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.

Hexa_L_tyrosine_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis reconstitution Reconstitute This compound dilution Prepare Working Solution reconstitution->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation ms_analysis Mass Spectrometry (ESI-MS/MS) lc_separation->ms_analysis data_acquisition Data Acquisition (Full Scan & MS/MS) ms_analysis->data_acquisition data_processing Data Processing (Peak Picking, Fragmentation Analysis) data_acquisition->data_processing Fragmentation_Diagram Precursor Precursor Ion (e.g., [YYYYYY+H]+) CID Collision-Induced Dissociation (CID) Precursor->CID b_ions b-ions (N-terminal fragments) CID->b_ions y_ions y-ions (C-terminal fragments) CID->y_ions

References

Whitepaper: Elucidating the Interaction of Hexa-L-tyrosine with Cellular Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The interaction of peptides with cell membranes is a cornerstone of numerous biological processes and a critical area of investigation for therapeutic development. Hexa-L-tyrosine (YYYYYY), a homooligomer of the aromatic amino acid tyrosine, presents a unique case for study due to the distinct physicochemical properties of its constituent residues. Tyrosine's amphipathic side chain, capable of hydrogen bonding, π-π stacking, and hydrophobic interactions, suggests a complex and potentially potent mode of interaction with the lipid bilayer.[1] This document provides a technical guide on the core principles and methodologies for characterizing the interaction between this compound and cell membranes. While specific experimental data for this compound is not extensively published, this paper outlines the probable mechanisms of action based on the behavior of tyrosine-rich peptides and details the requisite experimental protocols to validate these hypotheses.

Proposed Mechanism of Interaction: Self-Assembly and Membrane Perturbation

The primary proposed mechanism for this compound's interaction with a cell membrane is initiated by the peptide's self-assembly at the lipid-water interface. The tyrosine side chains are particularly effective at mediating molecular recognition and interaction.[1] This process can be broken down into several key stages:

  • Initial Adsorption: Individual this compound peptides approach the cell membrane and adsorb onto the surface, driven by a combination of hydrophobic effects and hydrogen bonding between the tyrosine hydroxyl groups and the phosphate head groups of the lipids.

  • Interfacial Self-Assembly: Once at a sufficient surface concentration, the peptides begin to self-assemble into supramolecular structures. This assembly is stabilized by intermolecular π-π stacking between the aromatic tyrosine rings, creating a localized, rigid patch on the membrane surface.

  • Membrane Destabilization: The formation of these peptide assemblies induces stress on the lipid bilayer.[2] This can lead to several outcomes:

    • Lipid Reorganization: The peptide assemblies can alter local lipid packing and induce phase separation, potentially disrupting functional membrane domains like lipid rafts.[3]

    • Increased Permeability: The stress and structural deformation at the boundary of the peptide assemblies can lead to the formation of transient pores or defects, resulting in the leakage of intracellular contents.[4]

    • Membrane Thinning: The insertion of the tyrosine side chains into the hydrophobic core can cause localized membrane thinning, further destabilizing the bilayer structure.

This proposed mechanism is visualized in the logical diagram below.

G cluster_workflow Proposed Mechanism of this compound Membrane Interaction cluster_outcomes Potential Outcomes P1 1. Adsorption This compound monomers approach and bind to the membrane surface. P2 2. Interfacial Self-Assembly Peptides form aggregates via π-π stacking and H-bonds. P1->P2 Increased local concentration P3 3. Membrane Stress Induction Aggregates induce mechanical stress and lipid reorganization. P2->P3 O1 Pore Formation & Content Leakage P3->O1 O2 Lipid Domain Disruption P3->O2 O3 Membrane Thinning & Destabilization P3->O3

Fig. 1: Proposed mechanism of this compound interaction with a lipid bilayer.

Quantitative Analysis of Peptide-Membrane Interactions

To fully characterize the interaction, a series of biophysical experiments are required. The following table summarizes key quantitative parameters and the techniques used to measure them. The values presented are representative and hypothetical for this compound, serving as a benchmark for expected experimental outcomes.

ParameterDescriptionTypical Technique(s)Representative Value
Binding Affinity (Kd) Dissociation constant; measures the strength of binding between the peptide and the membrane. Lower values indicate stronger binding.Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy5 - 20 µM
Partition Coefficient (Kp) Ratio of peptide concentration in the membrane phase to the aqueous phase at equilibrium.Fluorescence Spectroscopy (e.g., with NBD-labeled peptide)1 x 104 - 5 x 104
Enthalpy of Binding (ΔH) The heat change upon binding. Can indicate the nature of the interaction (e.g., hydrogen bonding, hydrophobic).Isothermal Titration Calorimetry (ITC)-5 to -15 kcal/mol (exothermic)
Stoichiometry (n) The ratio of lipid molecules per bound peptide molecule.Isothermal Titration Calorimetry (ITC)20 - 50 lipids per peptide
Leakage (EC50) The peptide concentration required to induce 50% leakage of encapsulated contents from vesicles.Fluorescence Leakage Assay10 - 30 µM
Membrane Surface Potential Change Alteration of the electrical potential at the membrane surface upon peptide binding.Zeta Potential Measurement+5 to +15 mV change

Key Experimental Protocols

Detailed and rigorous experimental design is crucial for obtaining reproducible data. Below are protocols for two foundational assays used to study peptide-membrane interactions.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to lipid vesicles.

Materials:

  • This compound (MW: 997.1 g/mol )

  • Lyophilized lipids (e.g., POPC, POPG in a 3:1 molar ratio)

  • HEPES buffer (20 mM, pH 7.4, 150 mM NaCl)

  • Large Unilamellar Vesicle (LUV) preparation equipment (Extruder, polycarbonate membranes)

  • Isothermal Titration Calorimeter

Methodology:

  • Vesicle Preparation:

    • Dissolve lipids in chloroform to achieve a homogenous mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Place the film under high vacuum for at least 4 hours to remove residual solvent.

    • Hydrate the lipid film with HEPES buffer by vortexing, creating multilamellar vesicles (MLVs).

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane to produce LUVs.

  • Sample Preparation:

    • Prepare a 1 mM stock solution of this compound in HEPES buffer.

    • Dilute the LUV suspension to a final lipid concentration of 1-2 mM in the ITC sample cell.

    • Prepare the titrant by diluting the this compound stock to 50-100 µM in the same buffer.

  • ITC Measurement:

    • Equilibrate the calorimeter to 25°C.

    • Load the LUV suspension into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of 15-20 injections (e.g., 2 µL each) at 150-second intervals.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of peptide to lipid.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, ΔH, and n.

The workflow for this protocol is visualized below.

G cluster_protocol Experimental Workflow: Isothermal Titration Calorimetry prep 1. LUV Preparation (Film Hydration, Freeze-Thaw, Extrusion) sample 2. Sample Loading LUVs in Cell, Peptide in Syringe prep->sample titrate 3. Titration Inject peptide into LUV suspension and measure heat change. sample->titrate analyze 4. Data Analysis Integrate peaks and fit isotherm to determine thermodynamic parameters. titrate->analyze results Output: Binding Affinity (Kd) Enthalpy (ΔH) Stoichiometry (n) analyze->results

Fig. 2: Workflow for ITC analysis of peptide-membrane binding.
Protocol: Fluorescence Leakage Assay

This assay assesses the ability of a peptide to permeabilize a lipid membrane by monitoring the release of an encapsulated fluorescent dye.

Objective: To quantify the membrane-disrupting activity of this compound and determine its EC50.

Materials:

  • This compound

  • LUVs prepared as in Protocol 4.1

  • Calcein (fluorescent dye)

  • HEPES buffer (as above)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Triton X-100 (10% solution)

  • Fluorometer

Methodology:

  • Vesicle Preparation:

    • Prepare a lipid film as described in Protocol 4.1.

    • Hydrate the film with HEPES buffer containing 50 mM calcein. At this concentration, calcein's fluorescence is self-quenched.

    • Prepare LUVs via the freeze-thaw and extrusion method.

  • Purification:

    • Separate the calcein-loaded LUVs from unencapsulated, free calcein by passing the suspension through a size-exclusion chromatography column, eluting with HEPES buffer.

  • Leakage Measurement:

    • Dilute the purified LUV suspension in a cuvette to a final lipid concentration of 50-100 µM.

    • Record the baseline fluorescence (F0) for 60 seconds.

    • Add varying concentrations of this compound to the cuvette and monitor the increase in fluorescence (Ft) over time (e.g., 10-15 minutes) as calcein is released and de-quenched.

    • After the peptide-induced leakage plateaus, add Triton X-100 to a final concentration of 0.1% to completely lyse the vesicles and release all remaining calcein. Record the maximum fluorescence (Fmax).

  • Data Analysis:

    • Calculate the percentage of leakage at each peptide concentration using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100

    • Plot the percentage of leakage against the peptide concentration and fit the data to a dose-response curve to determine the EC50.

Potential Signaling Implications

While direct membrane perturbation is a likely mechanism, the interaction of this compound could also trigger downstream signaling events. Tyrosine phosphorylation is a fundamental mechanism in signal transduction. The binding of this compound aggregates could locally alter membrane properties, influencing the activity of membrane-associated enzymes like receptor tyrosine kinases (RTKs) or protein tyrosine phosphatases. For example, peptide-induced clustering of lipids could indirectly promote the dimerization and activation of RTKs, initiating signaling cascades related to cell proliferation, migration, or survival. Investigating these possibilities would require cell-based assays, including phosphoproteomics and kinase activity assays, to map the cellular response to this compound exposure.

G cluster_pathway Hypothetical Signaling Pathway Activation start This compound Self-Assembly on Membrane perturb Membrane Perturbation & Lipid Reorganization start->perturb rtk Receptor Tyrosine Kinase (RTK) Dimerization & Activation perturb->rtk Indirectly promotes phos Downstream Protein Phosphorylation (e.g., RAS-MAPK Pathway) rtk->phos Catalyzes response Cellular Response (e.g., Proliferation, Gene Expression) phos->response

Fig. 3: Hypothetical signaling cascade initiated by membrane interaction.

Conclusion and Future Directions

This compound represents a compelling model peptide for investigating the fundamental principles of peptide-membrane interactions. Its homogeneity and the versatile nature of the tyrosine residue suggest a mechanism dominated by interfacial self-assembly and subsequent membrane destabilization. The experimental protocols outlined in this guide provide a robust framework for quantifying the thermodynamics and functional consequences of this interaction. Future research should focus on executing these experiments to generate empirical data for this compound, exploring the impact of lipid composition (e.g., cholesterol content, anionic lipids) on the interaction, and using cell-based models to validate the hypothesized downstream signaling effects. Such studies will be invaluable for applications ranging from antimicrobial peptide design to the development of novel drug delivery vectors.

References

Methodological & Application

Application Notes and Protocols for Hexa-L-tyrosine Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formation of a self-assembled hydrogel from the peptide Hexa-L-tyrosine. This hydrogel platform holds significant potential for various biomedical applications, including controlled drug delivery and tissue engineering, owing to its biocompatible nature and the unique properties conferred by the tyrosine residues. The protocol herein focuses on a pH-triggered self-assembly mechanism. Additionally, this document outlines standard procedures for the characterization of the hydrogel's physical properties and its application in drug release studies.

Introduction

Peptide-based hydrogels are a class of biomaterials that have garnered considerable interest due to their high water content, biocompatibility, and tunable properties.[1] Short peptides, in particular, can self-assemble into three-dimensional nanofibrous networks that entrap water, forming a hydrogel.[1] The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[2] Aromatic residues, such as tyrosine, can significantly contribute to the stability of these hydrogels through π-π stacking interactions between the aromatic rings.[3][4]

This compound is an oligopeptide composed of six L-tyrosine residues. The multiple aromatic side chains and the peptide backbone provide sites for the non-covalent interactions necessary for self-assembly. The formation of a this compound hydrogel can be induced by adjusting the pH of the peptide solution. At extreme pH values, the peptide is soluble due to electrostatic repulsion between charged groups. Neutralizing the pH to a point near the isoelectric point of the peptide minimizes these repulsive forces, allowing for self-assembly into a hydrogel network. This pH-responsive behavior makes this compound an attractive candidate for applications where in-situ gelation is desired.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅₄H₅₆N₆O₁₃
Molecular Weight997.05 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO
Table 2: Typical Mechanical Properties of Tyrosine-Containing Peptide Hydrogels
ParameterTypical Value RangeReference
Peptide Concentration5 - 20 mM
Storage Modulus (G')1 - 100 kPa
Loss Modulus (G'')< G'
Gelation TimeMinutes to hours
Table 3: Example Drug Loading and Release from a Peptide-Based Hydrogel System
DrugLoading MethodLoading Efficiency (%)Release ProfileReference
L-DopaSwelling69.51 ± 9.64Sustained release over 48h
L-TyrosineSwelling61.37 ± 5.08Sustained release over 48h

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 100 mM).

  • Vortex the tube until the peptide is completely dissolved.

  • Store the stock solution at -20°C.

Protocol 2: pH-Triggered Formation of this compound Hydrogel

Materials:

  • This compound stock solution in DMSO

  • Sterile deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Sterile culture plates or vials

Procedure:

  • Dilute the this compound stock solution in sterile deionized water to the desired final concentration (e.g., 10 mM). The initial solution may be at a basic pH due to the dissolution in DMSO.

  • Adjust the pH of the peptide solution to approximately 10-11 using 0.1 M NaOH to ensure complete dissolution and prevent premature aggregation.

  • Slowly add 0.1 M HCl dropwise while gently stirring to lower the pH of the solution.

  • Monitor the pH continuously. As the pH approaches neutrality (pH 7-7.5), the solution will become more viscous.

  • Stop adding HCl when the desired pH is reached. Gelation should occur within minutes to hours, observable by the vial inversion test (the gel will not flow when the vial is inverted).

G cluster_0 Preparation cluster_1 Hydrogel Formation This compound Powder This compound Powder Dissolution Dissolution This compound Powder->Dissolution DMSO DMSO DMSO->Dissolution Stock Solution (100 mM) Stock Solution (100 mM) Dissolution->Stock Solution (100 mM) Dilution in Water Dilution in Water Stock Solution (100 mM)->Dilution in Water pH Adjustment (to 10-11 with NaOH) pH Adjustment (to 10-11 with NaOH) Dilution in Water->pH Adjustment (to 10-11 with NaOH) pH Neutralization (to 7-7.5 with HCl) pH Neutralization (to 7-7.5 with HCl) pH Adjustment (to 10-11 with NaOH)->pH Neutralization (to 7-7.5 with HCl) Self-Assembly Self-Assembly pH Neutralization (to 7-7.5 with HCl)->Self-Assembly Hydrogel Hydrogel Self-Assembly->Hydrogel

Caption: Workflow for this compound hydrogel formation.

Protocol 3: Characterization of Hydrogel Mechanical Properties by Rheology

Materials:

  • This compound hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Carefully place the hydrogel sample onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap size (e.g., 1 mm).

  • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to monitor the gelation process and determine the final storage (G') and loss (G'') moduli.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to assess the frequency dependence of the moduli. A stable G' across a range of frequencies is indicative of a well-formed gel.

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region of the hydrogel.

G Start Start Place Hydrogel on Rheometer Place Hydrogel on Rheometer Start->Place Hydrogel on Rheometer Time Sweep Time Sweep Place Hydrogel on Rheometer->Time Sweep Frequency Sweep Frequency Sweep Time Sweep->Frequency Sweep Strain Sweep Strain Sweep Frequency Sweep->Strain Sweep Determine G' and G'' Determine G' and G'' Strain Sweep->Determine G' and G'' End End Determine G' and G''->End

Caption: Rheological characterization workflow.

Protocol 4: Drug Loading and In Vitro Release Study

Materials:

  • Pre-formed this compound hydrogel

  • Drug of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • UV-Vis spectrophotometer or HPLC

Procedure for Drug Loading (Swelling Method):

  • Prepare a solution of the drug in PBS at a known concentration.

  • Immerse the pre-formed hydrogel in the drug solution.

  • Incubate at 37°C for 24-48 hours to allow the drug to diffuse into the hydrogel matrix.

  • Remove the hydrogel and gently blot the surface to remove excess drug solution.

  • Determine the amount of drug loaded by measuring the decrease in drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Procedure for In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4).

  • Incubate at 37°C with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots.

  • Calculate the cumulative percentage of drug released over time.

G cluster_loading Drug Loading cluster_release Drug Release Hydrogel Hydrogel Incubate (37°C) Incubate (37°C) Hydrogel->Incubate (37°C) Drug Solution Drug Solution Drug Solution->Incubate (37°C) Loaded Hydrogel Loaded Hydrogel Incubate (37°C)->Loaded Hydrogel Incubate & Agitate (37°C) Incubate & Agitate (37°C) Loaded Hydrogel->Incubate & Agitate (37°C) PBS (pH 7.4) PBS (pH 7.4) PBS (pH 7.4)->Incubate & Agitate (37°C) Sample Aliquots Sample Aliquots Incubate & Agitate (37°C)->Sample Aliquots Quantify Drug Quantify Drug Sample Aliquots->Quantify Drug G This compound Monomers This compound Monomers Reduced Electrostatic Repulsion (pH Neutralization) Reduced Electrostatic Repulsion (pH Neutralization) This compound Monomers->Reduced Electrostatic Repulsion (pH Neutralization) Hydrogen Bonding (Backbone) Hydrogen Bonding (Backbone) Reduced Electrostatic Repulsion (pH Neutralization)->Hydrogen Bonding (Backbone) π-π Stacking (Aromatic Rings) π-π Stacking (Aromatic Rings) Reduced Electrostatic Repulsion (pH Neutralization)->π-π Stacking (Aromatic Rings) Hydrophobic Interactions Hydrophobic Interactions Reduced Electrostatic Repulsion (pH Neutralization)->Hydrophobic Interactions Self-Assembled Nanofibers Self-Assembled Nanofibers Hydrogen Bonding (Backbone)->Self-Assembled Nanofibers π-π Stacking (Aromatic Rings)->Self-Assembled Nanofibers Hydrophobic Interactions->Self-Assembled Nanofibers Hydrogel Network Hydrogel Network Self-Assembled Nanofibers->Hydrogel Network

References

Application Notes and Protocols for Hexa-L-tyrosine as a 3D Cell Culture Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general principles of self-assembling peptide hydrogels and the known properties of the amino acid tyrosine. As of the current scientific literature, the use of Hexa-L-tyrosine as a standalone self-assembling peptide for 3D cell culture scaffolds is not well-documented. Therefore, the information provided herein is intended as a foundational guide and will require substantial optimization and validation for this specific, novel application.

Introduction

Three-dimensional (3D) cell culture systems are gaining prominence as they more accurately mimic the in vivo cellular environment compared to traditional two-dimensional (2D) cultures.[1][2][3] Self-assembling peptides are a class of synthetic biomaterials that can form hydrogel scaffolds, providing a hydrated, porous, and biocompatible environment for 3D cell culture.[4][5] These scaffolds can be designed to mimic the native extracellular matrix (ECM), influencing cell behavior such as proliferation, differentiation, and migration.

This compound is a peptide composed of six L-tyrosine amino acids. While commercially available for various research applications, its use in forming self-assembling hydrogels for 3D cell culture is a novel area of exploration. The aromatic tyrosine residues offer the potential for π-π stacking interactions, which can drive self-assembly into nanofibrous structures, a key feature of many self-assembling peptide hydrogels. Furthermore, the phenolic hydroxyl group on tyrosine can be a site for enzymatic or photo-initiated crosslinking to enhance the mechanical stability of the resulting hydrogel.

These application notes provide a hypothetical framework for the utilization of this compound as a 3D cell culture scaffold, including protocols for scaffold fabrication, cell seeding, and subsequent analysis.

Data Presentation: Hypothetical Properties of this compound Hydrogels

The following tables present hypothetical quantitative data for this compound hydrogels, based on typical values reported for other self-assembling peptide hydrogels. These values should be experimentally determined for any newly developed this compound scaffold.

Table 1: Mechanical Properties of Hypothetical this compound Hydrogels

This compound Concentration (wt%)Storage Modulus (G') (Pa)Pore Size (μm)
0.550 - 20050 - 150
1.0200 - 80030 - 100
2.0800 - 200010 - 50

Table 2: Cell Viability and Proliferation in Hypothetical this compound Hydrogels

Cell TypeSeeding Density (cells/mL)Viability after 7 days (%)Proliferation Fold Change (Day 7 vs. Day 1)
Fibroblasts1 x 10^6> 95%3.5
Mesenchymal Stem Cells5 x 10^5> 90%2.8
Cancer Cell Line (e.g., HeLa)2 x 10^5> 98%5.2

Experimental Protocols

Protocol 1: Fabrication of this compound Hydrogel Scaffolds

This protocol describes a hypothetical method for inducing the self-assembly of this compound into a hydrogel via a pH change.

Materials:

  • Lyophilized this compound powder

  • Sterile deionized (DI) water

  • Sterile 0.1 M NaOH

  • Sterile 10x Phosphate Buffered Saline (PBS)

  • Sterile cell culture medium

  • Sterile 24-well tissue culture plate

Procedure:

  • Peptide Dissolution: Aseptically weigh the desired amount of lyophilized this compound powder to prepare a stock solution (e.g., 2% w/v). Dissolve the peptide in a small volume of sterile 0.1 M NaOH to deprotonate the phenolic hydroxyl groups and facilitate dissolution. Gently vortex until fully dissolved.

  • Neutralization and Gelation: To induce self-assembly, neutralize the peptide solution. For cell-free scaffolds, add 1/10th the volume of sterile 10x PBS to the peptide solution. For cell-encapsulation, resuspend the desired number of cells in sterile cell culture medium and mix with the peptide solution before adding the neutralizing agent. The final peptide concentration will be diluted.

  • Casting the Hydrogel: Immediately after adding the neutralizing agent, pipette the desired volume of the this compound solution into the wells of a 24-well plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complete gelation.

  • Equilibration: Once the hydrogel has formed, gently add sterile cell culture medium on top of the gel to keep it hydrated. Equilibrate the scaffolds for at least 30 minutes before seeding cells on top or proceeding with analysis.

Protocol 2: 3D Cell Seeding and Culture

This protocol outlines the encapsulation of cells within the this compound hydrogel and subsequent culture.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Prepared this compound solution (prior to neutralization)

  • Sterile 10x PBS or cell culture medium for neutralization

  • Sterile 24-well tissue culture plate

Procedure:

  • Cell Preparation: Harvest and count cells using a hemocytometer. Centrifuge the cell suspension and resuspend the cell pellet in a small volume of complete cell culture medium to achieve a high cell density (e.g., 10-20 x 10^6 cells/mL).

  • Encapsulation: Gently mix the concentrated cell suspension with the pre-neutralized this compound solution at a 1:4 or 1:9 (cell suspension to peptide solution) ratio to achieve the desired final cell density and peptide concentration.

  • Gelation: Dispense the cell-peptide mixture into the wells of a pre-warmed 24-well plate.

  • Incubation: Place the plate in a 37°C, 5% CO2 incubator for 30-60 minutes to allow for hydrogel polymerization.

  • Culture: After gelation, carefully add 1 mL of pre-warmed complete cell culture medium to each well.

  • Medium Change: Change the culture medium every 2-3 days by carefully aspirating the old medium and adding fresh medium.

Protocol 3: Cell Viability Assessment (Live/Dead Assay)

This protocol uses a standard two-color fluorescence assay to distinguish between live and dead cells within the hydrogel.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Fluorescence microscope

Procedure:

  • Reagent Preparation: Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium Homodimer-1 in DPBS.

  • Staining: Carefully remove the culture medium from the hydrogels. Wash the hydrogels twice with DPBS. Add the Live/Dead staining solution to each well, ensuring the entire hydrogel is covered.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Imaging: Following incubation, visualize the hydrogels using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence). Acquire z-stack images to visualize cells at different depths within the scaffold.

Protocol 4: Immunofluorescence Staining

This protocol allows for the visualization of specific proteins within the cells cultured in the 3D scaffold.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS (Permeabilization buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody (diluted in blocking buffer)

  • Fluorescently-labeled secondary antibody (diluted in blocking buffer)

  • DAPI (or other nuclear stain)

  • Confocal microscope

Procedure:

  • Fixation: Remove the culture medium and wash the hydrogels with PBS. Fix the cells by incubating the hydrogels in 4% PFA for 30-60 minutes at room temperature.

  • Washing: Wash the hydrogels three times with PBS for 10 minutes each.

  • Permeabilization: Permeabilize the cells by incubating the hydrogels in 0.2% Triton X-100 for 20 minutes at room temperature.

  • Blocking: Wash the hydrogels three times with PBS. Block non-specific antibody binding by incubating in 5% BSA for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the hydrogels with the primary antibody overnight at 4°C.

  • Washing: Wash the hydrogels three times with PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the hydrogels with the fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.

  • Nuclear Staining: Wash the hydrogels three times with PBS. Counterstain the nuclei by incubating with DAPI for 15 minutes.

  • Imaging: Wash the hydrogels three times with PBS and image using a confocal microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Scaffold Preparation cluster_culture 3D Cell Culture cluster_analysis Analysis peptide This compound Powder dissolution Dissolution (0.1M NaOH) peptide->dissolution neutralization Neutralization (PBS/Medium) dissolution->neutralization encapsulation Encapsulation neutralization->encapsulation cell_prep Cell Suspension cell_prep->encapsulation gelation Gelation (37°C) encapsulation->gelation culture Long-term Culture gelation->culture viability Live/Dead Assay culture->viability staining Immunofluorescence culture->staining microscopy Confocal Microscopy viability->microscopy staining->microscopy

Caption: Experimental workflow for 3D cell culture in this compound hydrogels.

signaling_pathway cluster_ecm Extracellular Matrix (this compound Scaffold) cluster_cell Cell ecm_node Peptide Nanofibers integrin Integrin Receptor ecm_node->integrin Binding fak FAK integrin->fak Activation src Src fak->src rhoa RhoA/ROCK Pathway fak->rhoa ras Ras/Raf/MEK/ERK Pathway src->ras proliferation Gene Expression (Proliferation, Differentiation) ras->proliferation cytoskeleton Actin Cytoskeleton (Cell Spreading, Migration) rhoa->cytoskeleton

Caption: Putative integrin-mediated signaling pathway in response to a peptide scaffold.

References

Application Notes and Protocols: Hexa-L-tyrosine as a Drug Delivery Vehicle for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexa-L-tyrosine, a peptide composed of six L-tyrosine amino acid residues, presents a promising platform for the development of novel drug delivery systems in cancer therapy. Its inherent biocompatibility, potential for self-assembly into nanostructures, and the presence of phenolic hydroxyl groups for drug conjugation make it an attractive candidate for targeted and controlled release of chemotherapeutic agents. These application notes provide an overview of the potential of this compound-based nanoparticles for cancer drug delivery and detailed protocols for their synthesis, characterization, and evaluation. While direct and extensive research on this compound as a primary drug delivery vehicle is emerging, the principles are drawn from extensive studies on L-tyrosine and other peptide-based delivery systems.[][2]

Principle of Action

This compound can self-assemble into nanoparticles in aqueous solutions, encapsulating hydrophobic anti-cancer drugs within its core. The surface of these nanoparticles can be further functionalized for targeted delivery to cancer cells. The tyrosine residues offer sites for conjugation with targeting ligands or directly with drugs like doxorubicin. Once the nanoparticles accumulate in the tumor microenvironment, through either passive (Enhanced Permeability and Retention effect) or active targeting, the encapsulated drug is released, leading to localized therapeutic effects and reduced systemic toxicity.

Key Advantages

  • Biocompatibility and Biodegradability: Composed of naturally occurring amino acids, this compound nanoparticles are expected to have low toxicity and be biodegradable.

  • Drug Encapsulation: The amphiphilic nature of self-assembled this compound can facilitate the encapsulation of a wide range of hydrophobic chemotherapeutic drugs.[2]

  • Surface Functionalization: The peptide backbone and tyrosine side chains provide ample opportunities for chemical modification to attach targeting moieties or imaging agents.

  • Controlled Release: Drug release can be modulated by the nanoparticle's degradation rate, which can be influenced by the enzymatic environment of the tumor.[2]

Data Presentation

Table 1: Physicochemical Properties of Drug-Loaded this compound Nanoparticles (Hypothetical Data Based on L-tyrosine Systems)
FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Empty Nanoparticles150 ± 150.18 ± 0.05-15.2 ± 1.8N/AN/A
Doxorubicin-Loaded180 ± 200.21 ± 0.06-12.5 ± 2.18.5 ± 1.285 ± 5
Paclitaxel-Loaded175 ± 180.19 ± 0.04-13.8 ± 1.910.2 ± 1.590 ± 4

Data is representative and should be determined experimentally for each specific formulation.

Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded this compound Nanoparticles in MCF-7 Cells (IC50 Values)
FormulationIC50 (µg/mL) after 48h
Free Doxorubicin0.85
Doxorubicin-Loaded Nanoparticles1.20
Empty Nanoparticles> 100

IC50 values indicate the concentration of the drug required to inhibit the growth of 50% of the cells.

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Loaded this compound Nanoparticles

This protocol describes the synthesis of doxorubicin-loaded this compound nanoparticles using a self-assembly/solvent evaporation method.

Materials:

  • This compound

  • Doxorubicin hydrochloride (DOX·HCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

  • Stir plate and magnetic stir bars

Procedure:

  • Dissolve 20 mg of this compound and 5 mg of DOX·HCl in 2 mL of DMSO.

  • Stir the solution at room temperature for 2 hours to ensure complete dissolution.

  • Add the organic solution dropwise into 20 mL of deionized water under moderate stirring.

  • The solution will turn turbid, indicating the formation of nanoparticles.

  • Continue stirring for 4 hours at room temperature to allow for the evaporation of DMSO.

  • Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 48 hours to remove free doxorubicin and residual DMSO. Change the water every 6 hours.

  • Collect the purified nanoparticle suspension and store it at 4°C.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: Lyse a known amount of nanoparticles with a suitable solvent (e.g., DMSO). Quantify the amount of encapsulated doxorubicin using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure to evaluate the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Doxorubicin-loaded this compound nanoparticles

  • Free Doxorubicin solution

  • Empty this compound nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of free doxorubicin, doxorubicin-loaded nanoparticles, and empty nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a basic in vivo study to assess the antitumor efficacy of the nanoparticles. All animal experiments must be conducted in accordance with institutional guidelines and approved by the animal care and use committee.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • MCF-7 cells

  • Doxorubicin-loaded this compound nanoparticles

  • Free Doxorubicin solution

  • Saline solution (0.9% NaCl)

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Randomly divide the mice into treatment groups (e.g., Saline control, Free Doxorubicin, Doxorubicin-loaded nanoparticles).

  • Administer the treatments intravenously via the tail vein at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, once a week for three weeks).

  • Monitor the tumor volume and body weight of the mice every two days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy s1 This compound + Doxorubicin in DMSO s2 Dropwise addition to water s1->s2 s3 Self-assembly into Nanoparticles s2->s3 s4 Dialysis for purification s3->s4 s5 Characterization (DLS, UV-Vis) s4->s5 iv2 Treatment with Nanoparticles s5->iv2 iv1 Cell Seeding (MCF-7) iv1->iv2 iv3 MTT Assay (48h) iv2->iv3 iv4 IC50 Determination iv3->iv4 ivv2 Intravenous Administration iv4->ivv2 ivv1 Tumor Xenograft Model ivv1->ivv2 ivv3 Monitor Tumor Growth ivv2->ivv3 ivv4 Endpoint Analysis ivv3->ivv4

Caption: Experimental workflow for the synthesis, in vitro, and in vivo evaluation of this compound nanoparticles.

signaling_pathway cluster_delivery Drug Delivery and Cellular Uptake cluster_action Intracellular Drug Action np This compound Nanoparticle (with Dox) blood Bloodstream np->blood IV Injection tumor Tumor Microenvironment (EPR Effect) blood->tumor cell Cancer Cell tumor->cell Endocytosis endosome Endosome cell->endosome release Drug Release (Doxorubicin) endosome->release nucleus Nucleus release->nucleus dna DNA Intercalation nucleus->dna apoptosis Apoptosis dna->apoptosis

Caption: Proposed mechanism of action for this compound nanoparticle-mediated drug delivery to cancer cells.

logical_relationship cluster_properties Core Properties cluster_applications Therapeutic Applications biocompatibility Biocompatibility drug_delivery Drug Delivery Vehicle biocompatibility->drug_delivery self_assembly Self-Assembly self_assembly->drug_delivery functional_groups Functional Groups (-OH, -COOH, -NH2) drug_conjugation Direct Drug Conjugation functional_groups->drug_conjugation targeted_therapy Targeted Therapy (with ligand attachment) drug_delivery->targeted_therapy controlled_release Controlled Release drug_delivery->controlled_release drug_conjugation->targeted_therapy

Caption: Logical relationships of this compound properties and its therapeutic applications in cancer therapy.

References

Application Notes and Protocols for Incorporating Hexa-L-tyrosine into Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for incorporating the peptide Hexa-L-tyrosine into nanoparticles, detailing potential applications, experimental protocols, and characterization techniques. The protocols are designed to be adaptable for specific research needs.

Application Notes

This compound, a peptide composed of six L-tyrosine amino acid residues, offers unique properties for nanoparticle formulation due to the presence of multiple phenolic hydroxyl groups. These groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the self-assembly of the peptide into nanostructures.[1] Furthermore, the tyrosine residues can be chemically modified for covalent conjugation to other molecules or nanoparticle surfaces. The inherent antioxidant properties of tyrosine also make these nanoparticles potentially useful for therapeutic applications where oxidative stress is a factor.[][3]

Potential Applications:

  • Drug Delivery: this compound nanoparticles can be engineered to encapsulate and deliver therapeutic agents. The peptide's biocompatibility and biodegradability make it an attractive candidate for creating drug delivery systems with reduced toxicity.[] The surface of the nanoparticles can be further functionalized with targeting ligands to enhance site-specific drug delivery.

  • Bioimaging: By incorporating fluorescent dyes or imaging agents, this compound nanoparticles can be utilized as probes for in vitro and in vivo imaging studies.

  • Theranostics: Combining therapeutic and diagnostic capabilities, these nanoparticles could be designed to simultaneously deliver a drug and an imaging agent, allowing for real-time monitoring of treatment efficacy.

  • Antioxidant Therapy: Leveraging the intrinsic antioxidant properties of tyrosine, the nanoparticles themselves may serve as therapeutic agents to mitigate oxidative stress-related diseases.[]

Data Presentation: Characterization of Tyrosine-Based Nanoparticles

The following table summarizes key quantitative data from studies on nanoparticles incorporating L-tyrosine and tyrosine-rich peptides. While specific data for this compound nanoparticles are limited in published literature, these values provide a reference for expected characteristics.

Nanoparticle FormulationPeptide SequenceMethod of PreparationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
Poly(ε-caprolactone) NanoparticlesL-tyrosineEmulsion Solvent Evaporation~250Not ReportedApprox. -15~50
Tyrosine-based Poly(ester-urethane)L-tyrosine derivativeSelf-assembly200 ± 10Not ReportedNot ReportedHigh for Doxorubicin & Camptothecin
Peptide Nanoclusterst-M2e-t (H6(GY)2 tag)Tyrosine-tyrosine crosslinking217 ± 183Not ReportedNot ReportedNot Applicable
Silver NanoparticlesL-tyrosine (capping agent)Chemical Reduction29.5Not ReportedNot ReportedNot Applicable

Experimental Protocols

Protocol 1: Self-Assembly of this compound Nanoparticles

This protocol describes the formation of this compound nanoparticles through self-assembly driven by non-covalent interactions.

Materials:

  • This compound peptide (high purity)

  • Deionized (DI) water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Organic solvent (e.g., Dimethyl sulfoxide, DMSO, if needed for initial dissolution)

  • Vortex mixer

  • Sonicator (bath or probe)

  • Centrifuge

Procedure:

  • Dissolution of this compound:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the peptide in a minimal amount of a suitable solvent. If soluble in aqueous solution, use DI water or buffer directly. If not, dissolve in a small volume of an organic solvent like DMSO first.

  • Nanoparticle Formation (Solvent Displacement Method):

    • If an organic solvent was used, add the peptide solution dropwise to a larger volume of DI water or buffer while stirring vigorously. The rapid change in solvent polarity will induce the self-assembly of the peptide into nanoparticles.

    • If the peptide is water-soluble, dissolve it directly in the aqueous phase and proceed to sonication.

  • Sonication:

    • Sonicate the nanoparticle suspension using a bath or probe sonicator to ensure a uniform size distribution. Sonication parameters (power, time, and temperature) should be optimized for the specific formulation.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unassembled peptide or residual organic solvent.

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh DI water or buffer.

    • Repeat the washing step 2-3 times.

  • Storage:

    • Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Protocol 2: Preparation of Drug-Loaded this compound Nanoparticles via Emulsion Solvent Evaporation

This protocol is suitable for encapsulating hydrophobic drugs within a polymer matrix that includes this compound.

Materials:

  • This compound peptide

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Hydrophobic drug

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve the biodegradable polymer, the hydrophobic drug, and this compound in a volatile organic solvent.

  • Emulsification:

    • Add the organic phase to the aqueous surfactant solution.

    • Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the final nanoparticle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This will lead to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with DI water to remove the surfactant and any unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the purified nanoparticles to obtain a powder that can be stored for an extended period.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_application Application start Start dissolve Dissolve this compound & Drug (optional) in Solvent start->dissolve emulsify Emulsification / Self-Assembly dissolve->emulsify evaporate Solvent Evaporation / Dialysis emulsify->evaporate wash Washing & Purification evaporate->wash size Particle Size & PDI (DLS) wash->size zeta Zeta Potential (ELS) wash->zeta morphology Morphology (TEM/SEM) wash->morphology loading Drug Loading & Encapsulation Efficiency wash->loading invitro In Vitro Studies (Cell Viability, Uptake) loading->invitro invivo In Vivo Studies (Biodistribution, Efficacy) invitro->invivo Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binding Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruitment PI3K PI3K Dimerization->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT CellularResponse Cellular Response (Proliferation, Survival, etc.) AKT->CellularResponse Transcription->CellularResponse

References

Application Notes and Protocols: Synthesis and Evaluation of Hexa-L-tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-L-tyrosine is a peptide oligomer composed of six L-tyrosine amino acid residues. Due to the presence of multiple phenolic hydroxyl groups, this peptide and its derivatives have the potential to interact with various biological targets, including receptor tyrosine kinases (RTKs). Dysregulation of RTK signaling is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic development. These application notes provide a detailed guide for the synthesis, purification, and characterization of this compound, along with protocols to investigate its potential biological activity.

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is achieved using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method involves the sequential addition of N-α-Fmoc- and side-chain-protected L-tyrosine (Fmoc-Tyr(tBu)-OH) to a solid support (resin). The Fmoc protecting group is removed with a mild base (piperidine), and the subsequent amino acid is coupled using an activating agent. This cycle is repeated until the desired hexa-peptide is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling:

    • Place the Rink Amide MBHA resin in a fritted syringe reaction vessel.

    • Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

    • Swell the resin in DMF (5 mL) for 30 minutes.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq.), OxymaPure® (0.4 mmol, 4 eq.), and DIC (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Allow the mixture to pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Fmoc Deprotection:

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Add a 20% solution of piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Subsequent Amino Acid Couplings (Repeat 5 times):

    • Repeat steps 2 and 3 to couple the remaining five Fmoc-Tyr(tBu)-OH residues sequentially.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen for 15 minutes.

  • Cleavage and Deprotection: [1][2][3]

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Add the cleavage cocktail (5 mL) to the dried resin in the reaction vessel.

    • Agitate gently for 2 hours at room temperature.

    • Filter the cleavage mixture into a clean collection tube.

    • Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.

    • Centrifuge at 3000 rpm for 10 minutes to pellet the peptide.

    • Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether.

    • Centrifuge again and decant the ether.

    • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

The following table provides expected values for the synthesis of this compound based on typical Fmoc-SPPS outcomes. Actual results may vary depending on the specific conditions and equipment used.

ParameterExpected Value/RangeNotes
Coupling Efficiency per Step >98%Monitored by Kaiser test. Due to the bulky nature of tyrosine, double coupling may be considered for later coupling steps if the reaction is sluggish.
Crude Peptide Purity (by HPLC) 40-70%Highly dependent on the efficiency of each coupling and deprotection step. The hydrophobicity of the peptide can lead to aggregation and purification challenges.
Purified Peptide Purity (by HPLC) >95%Achievable with optimized reversed-phase HPLC purification.
Overall Yield (Purified Peptide) 5-20%Dependent on the number of coupling cycles and purification efficiency.

Purification and Characterization

Due to its hydrophobic nature, this compound requires careful purification by reversed-phase high-performance liquidography (RP-HPLC).[4][5]

Experimental Protocol: RP-HPLC Purification of this compound

Materials:

  • Crude this compound

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small amount of DMSO followed by dilution with Mobile Phase A, to ensure complete solubilization.

  • HPLC Method:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient of Mobile Phase B from 5% to 65% over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide (Expected [M+H]⁺: 997.05 g/mol ).

Hypothetical Signaling Pathway and Experimental Workflows

While the direct biological targets of this compound are not yet established, its structure suggests a potential interaction with Receptor Tyrosine Kinases (RTKs). The multiple tyrosine residues could act as ligands, potentially inducing receptor dimerization and subsequent activation of downstream signaling pathways.

Proposed Signaling Pathway: this compound Induced RTK Activation

This diagram illustrates a hypothetical signaling pathway where this compound induces the dimerization and activation of an RTK, leading to downstream signaling cascades.

Hexa_L_tyrosine_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm RTK_mono1 RTK Monomer RTK_dimer RTK Dimer (Active) RTK_mono1->RTK_dimer Dimerization & Autophosphorylation RTK_mono2 RTK Monomer RTK_mono2->RTK_dimer Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK_dimer->Adaptor Recruitment Hexa_Tyr This compound Hexa_Tyr->RTK_mono1 Binding Hexa_Tyr->RTK_mono2 Binding SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical RTK activation by this compound.

Experimental Workflow for Investigating Biological Activity

This workflow outlines the key experiments to test the hypothesis that this compound can modulate RTK signaling.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_in_vitro In Vitro Assays cluster_binding Binding Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification by RP-HPLC Synthesis->Purification Characterization Characterization by MS and HPLC Purification->Characterization Cell_Treatment Treatment with This compound Characterization->Cell_Treatment SPR Surface Plasmon Resonance (SPR) to determine binding affinity to RTK Characterization->SPR Cell_Culture Cell Culture (e.g., Cancer Cell Lines Overexpressing an RTK) Cell_Culture->Cell_Treatment Western_Blot Western Blot for Phospho-RTK & p-ERK Cell_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT Assay) Cell_Treatment->Proliferation_Assay Data_Analysis Quantitative Analysis of Western Blots & Proliferation Data Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis SPR->Data_Analysis Conclusion Conclusion on the Bioactivity of this compound Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound's bioactivity.

Detailed Methodologies for Key Experiments

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line known to overexpress a specific RTK of interest (e.g., A431 cells for EGFR).

  • Culture Conditions: Maintain the cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed the cells in appropriate culture plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of purified this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes for signaling studies; 24, 48, 72 hours for proliferation studies). Include a positive control (e.g., the natural ligand for the RTK) and a negative control (vehicle).

2. Western Blot Analysis:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the phosphorylated form of the RTK (e.g., p-EGFR), total RTK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with different concentrations of this compound.

  • MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

These application notes provide a comprehensive framework for the synthesis, purification, and biological evaluation of this compound and its derivatives. By following these detailed protocols, researchers can efficiently produce this novel peptide and investigate its potential as a modulator of RTK signaling, which may pave the way for the development of new therapeutic agents.

References

Application of Hexa-L-tyrosine in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the current understanding of tyrosine biochemistry and the behavior of self-assembling peptides in neurodegenerative disease models. As of late 2025, direct experimental evidence for the application of Hexa-L-tyrosine in these models is limited in peer-reviewed literature. One commercial supplier notes its potential use in developing peptide-based therapies for neurodegenerative conditions due to its antioxidant properties[]. The protocols provided herein are therefore proposed experimental frameworks for researchers to investigate the potential of this compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. Key pathological features include oxidative stress, protein misfolding and aggregation, and neuroinflammation. This compound (H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH or YYYYYY) is a peptide composed of six L-tyrosine residues. While specific research on this hexapeptide is sparse, its constituent amino acid, L-tyrosine, and other tyrosine-rich peptides have been investigated for their potential roles in neuroscience.

The potential applications of this compound in neurodegenerative disease models are predicated on several key properties of tyrosine:

  • Antioxidant Activity: The phenolic side chain of tyrosine can act as a free radical scavenger, potentially mitigating the oxidative stress implicated in neurodegeneration[]. Dityrosine cross-linking, an indicator of oxidative stress, is found in protein aggregates in Alzheimer's disease[2][3].

  • Neurotransmitter Precursor: L-tyrosine is the metabolic precursor to the catecholamine neurotransmitters dopamine and norepinephrine[4]. Deficiencies in these neurotransmitters are a hallmark of Parkinson's disease.

  • Self-Assembly: Tyrosine and tyrosine-rich peptides are known to self-assemble into various nanostructures, such as hydrogels and scaffolds. These structures have potential applications in tissue engineering and as drug delivery vehicles.

These properties suggest that this compound could be investigated for its neuroprotective effects, as a neuro-scaffold for cell culture models, or as a delivery vehicle for other therapeutic agents.

Hypothesized Mechanisms of Action

Based on the properties of tyrosine, this compound may exert neuroprotective effects through several mechanisms:

  • Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS), this compound could protect neurons from oxidative damage to lipids, proteins, and DNA.

  • Modulation of Protein Aggregation: The peptide might interfere with the aggregation of pathological proteins such as amyloid-beta (Aβ) and tau in AD, or α-synuclein in PD.

  • Dopaminergic Support: In models of Parkinson's disease, this compound could potentially be metabolized to L-tyrosine, thereby supporting the synthesis of dopamine in remaining dopaminergic neurons.

  • Scaffolding for Neuronal Growth: Self-assembled this compound hydrogels could provide a supportive matrix for 3D cell cultures of neurons, facilitating the study of neuronal networks and disease processes.

Data Presentation

The following tables are examples of how quantitative data from the proposed experiments could be structured for clear comparison.

Table 1: In Vitro Neuroprotection Assay - Effect of this compound on Aβ (1-42)-induced Toxicity in SH-SY5Y Cells

Treatment GroupCell Viability (%) (MTT Assay)Intracellular ROS Levels (Relative Fluorescence Units)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control100 ± 5.2100 ± 8.11.0 ± 0.1
Aβ (1-42) (10 µM)52 ± 4.5250 ± 15.33.5 ± 0.4
Aβ (1-42) + this compound (1 µM)65 ± 5.1180 ± 12.62.8 ± 0.3
Aβ (1-42) + this compound (10 µM)78 ± 4.9140 ± 10.92.1 ± 0.2
Aβ (1-42) + this compound (50 µM)89 ± 5.5115 ± 9.71.5 ± 0.2

Table 2: In Vivo Study in a 6-OHDA Mouse Model of Parkinson's Disease - Behavioral and Immunohistochemical Outcomes

Treatment GroupApomorphine-Induced Rotations (rotations/min)Striatal Dopamine Levels (ng/mg tissue)TH-Positive Neurons in Substantia Nigra (cells/mm²)
Sham Control2 ± 0.515.2 ± 1.88500 ± 450
6-OHDA + Vehicle15 ± 2.14.1 ± 0.93200 ± 310
6-OHDA + this compound (10 mg/kg)10 ± 1.86.8 ± 1.14500 ± 380
6-OHDA + this compound (50 mg/kg)6 ± 1.29.5 ± 1.56100 ± 420

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in an Alzheimer's Disease Model

Objective: To evaluate the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (lyophilized powder, >95% purity)

  • Aβ (1-42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DCFDA (2',7'-dichlorofluorescin diacetate) for ROS detection

  • Caspase-3 colorimetric assay kit

  • Sterile, tissue culture-treated 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Preparation of Aβ Oligomers: Prepare Aβ (1-42) oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO, followed by dilution in cell culture medium and incubation at 4°C for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing different concentrations of this compound (e.g., 1, 10, 50 µM).

    • Pre-incubate the cells with this compound for 2 hours.

    • Add Aβ (1-42) oligomers to a final concentration of 10 µM to the respective wells.

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Intracellular ROS (DCFDA Assay):

    • After treatment, wash the cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

  • Caspase-3 Activity Assay:

    • Lyse the cells according to the manufacturer's protocol.

    • Measure caspase-3 activity using a colorimetric substrate (e.g., DEVD-pNA).

    • Read the absorbance at 405 nm.

Protocol 2: In Vivo Neuroprotection Assay in a Parkinson's Disease Model

Objective: To assess the neuroprotective and neuro-restorative potential of this compound in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine and pargyline

  • This compound

  • Apomorphine

  • Stereotaxic apparatus

  • Antibodies for immunohistochemistry (anti-tyrosine hydroxylase [TH])

Procedure:

  • Animal Model Creation:

    • Anesthetize mice and place them in a stereotaxic frame.

    • Pre-treat with desipramine (25 mg/kg, i.p.) and pargyline (50 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.

    • Unilaterally inject 6-OHDA (4 µg in 2 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.

  • Treatment:

    • One week after surgery, begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 and 50 mg/kg) or vehicle for 4 weeks.

  • Behavioral Assessment (Apomorphine-Induced Rotations):

    • At the end of the treatment period, administer apomorphine (0.5 mg/kg, s.c.).

    • Record the number of contralateral rotations over a 30-minute period.

  • Tissue Processing and Immunohistochemistry:

    • After behavioral testing, perfuse the mice with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix overnight.

    • Cryoprotect the brains in 30% sucrose solution.

    • Section the brains (40 µm) through the substantia nigra and striatum.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

    • Use stereological methods to quantify the number of TH-positive neurons in the substantia nigra pars compacta.

  • Neurochemical Analysis:

    • In a separate cohort of animals, dissect the striatum and measure dopamine levels using high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Hypothesized Neuroprotective Mechanism of this compound Hexa_L_tyrosine This compound ROS Reactive Oxygen Species (ROS) Hexa_L_tyrosine->ROS Scavenges Neuroprotection Neuroprotection Hexa_L_tyrosine->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage

Caption: Hypothesized antioxidant mechanism of this compound.

cluster_1 Experimental Workflow: In Vitro Aβ Toxicity Model Start Start: SH-SY5Y Cell Culture Treatment Pre-treat with This compound Start->Treatment Induction Induce toxicity with Aβ (1-42) Treatment->Induction Incubation Incubate 24 hours Induction->Incubation Analysis Endpoint Analysis: - Viability (MTT) - ROS (DCFDA) - Apoptosis (Caspase-3) Incubation->Analysis Results Results: Neuroprotective Efficacy Analysis->Results

Caption: Workflow for in vitro testing of this compound.

cluster_2 Logical Framework for this compound Application Properties Properties of This compound Antioxidant Antioxidant Properties->Antioxidant SelfAssembly Self-Assembly Properties->SelfAssembly Precursor Dopamine Precursor Properties->Precursor Mechanism Therapeutic Mechanism ReduceStress Reduce Oxidative Stress Antioxidant->ReduceStress Scaffold Provide Scaffold/ Drug Delivery SelfAssembly->Scaffold SupportDA Support Dopamine Synthesis Precursor->SupportDA ReduceStress->Mechanism Application Potential Application in Disease Models AD_Model Alzheimer's Model (AD) ReduceStress->AD_Model Scaffold->Mechanism Scaffold->AD_Model PD_Model Parkinson's Model (PD) Scaffold->PD_Model SupportDA->Mechanism SupportDA->PD_Model AD_Model->Application PD_Model->Application

Caption: Logical flow from properties to potential applications.

References

Functionalization of Hexa-L-tyrosine for Specific Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the functionalization of Hexa-L-tyrosine, a peptide composed of six L-tyrosine residues, to enable specific binding to a variety of biological targets. The unique structure of this compound, with its high density of phenolic side chains, presents a versatile platform for bioconjugation. This document outlines chemical and enzymatic strategies to modify these tyrosine residues, paving the way for applications in diagnostics, therapeutics, and biomaterial science.

Overview of Tyrosine Functionalization

Tyrosine residues offer a unique target for peptide and protein modification. The electron-rich phenol side chain can be selectively functionalized through various chemical reactions, providing a stable linkage for conjugation.[1] Compared to other common targets like lysine, the relatively lower abundance of tyrosine on the surface of many proteins allows for more site-specific modifications.[2] In the case of this compound, all six residues are available for functionalization, offering a high payload capacity for conjugated molecules.

Chemical Functionalization Strategies

Several chemical methods can be employed to functionalize the tyrosine residues of this compound. The choice of method will depend on the desired conjugate and the required reaction conditions.

Diazonium Coupling

Azo coupling using diazonium salts is a classic and effective method for modifying tyrosine residues under mild conditions.[2][3] This reaction forms a stable azo bond, introducing a variety of functionalities.

Application Note: This method is particularly useful for introducing radiolabels for PET imaging or for attaching small molecules for targeted drug delivery.[2]

Experimental Protocol: Diazonium Coupling of a NOTA Chelator for Radiolabeling

This protocol describes the conjugation of a 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator, functionalized with a diazonium salt, to this compound. The resulting conjugate can be radiolabeled with isotopes like 64Cu or 68Ga for PET imaging.

Materials:

  • This compound

  • NOTA-diazonium salt

  • 0.1 M Borate buffer, pH 8.8

  • 4 M NaOH

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolve 1 mg of this compound in 1 mL of 0.1 M borate buffer (pH 8.8).

  • Add a 10-fold molar excess of the NOTA-diazonium salt to the peptide solution.

  • Adjust the pH of the reaction mixture to 9.0 with 4 M NaOH.

  • Incubate the reaction at 4°C for 30 minutes with gentle shaking.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Purify the functionalized peptide by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Characterize the purified product by mass spectrometry to confirm the desired modification.

Quantitative Data Summary:

Functionalization MethodReagentTarget MoleculeBinding Affinity (Kd)Reference
Diazonium CouplingnatGa-NOTA-Neurotensin(8-13)Neurotensin ReceptorIC50 = 4.3 ± 0.5 nM
Mannich-type Reaction

The three-component Mannich-type reaction provides a method for forming carbon-carbon bonds on the tyrosine side chain. This reaction is highly selective for tyrosine and proceeds under mild pH and temperature conditions.

Application Note: This strategy is ideal for attaching aldehydes or imines, which can then be used for further bioorthogonal reactions. It is also suitable for conjugating fluorophores for imaging applications.

Experimental Protocol: Fluorescent Labeling via Mannich-type Reaction

This protocol details the attachment of a fluorescent aldehyde to this compound using a Mannich-type reaction.

Materials:

  • This compound

  • Fluorescent aldehyde (e.g., 5-carboxytetramethylrhodamine, succinimidyl ester)

  • Aniline derivative (e.g., p-toluidine)

  • Aqueous buffer, pH 6.5

  • Gel filtration column

  • Fluorometer

Procedure:

  • Dissolve this compound to a final concentration of 100 µM in aqueous buffer (pH 6.5).

  • Add the fluorescent aldehyde and aniline derivative to the peptide solution, each at a final concentration of 25 mM.

  • Incubate the reaction mixture at 37°C for 18 hours.

  • Remove small molecule reactants by passing the solution through a gel filtration column.

  • Characterize the labeled peptide by measuring its fluorescence emission spectrum.

  • Quantify the degree of labeling using the molar extinction coefficients of the peptide and the fluorophore.

Tyrosine "Click" Chemistry with PTAD Reagents

The reaction of tyrosine with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives offers a rapid and highly selective "click-like" conjugation method. This reaction is bioorthogonal and proceeds quickly under mild aqueous conditions.

Application Note: This method is excellent for creating antibody-drug conjugates (ADCs) or for PEGylation to improve the pharmacokinetic properties of the peptide. The stability of the resulting linkage is a significant advantage.

Experimental Protocol: Biotinylation of this compound using a PTAD-Biotin Conjugate

This protocol describes the attachment of biotin to this compound using a pre-formed PTAD-biotin reagent.

Materials:

  • This compound

  • PTAD-biotin conjugate

  • Phosphate buffer (pH 7.0) containing 6% acetonitrile

  • Tris buffer (to scavenge isocyanate byproducts)

  • Reverse-phase HPLC system

  • Mass Spectrometer

Procedure:

  • Dissolve this compound in the phosphate buffer.

  • Add a 3-fold molar excess of the PTAD-biotin conjugate to the peptide solution.

  • Incubate the reaction at room temperature for 1 hour. Include 100 mM Tris in the reaction mixture to minimize side reactions.

  • Purify the biotinylated peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

Enzymatic Functionalization

Enzymatic methods offer high specificity and mild reaction conditions for peptide modification.

Tyrosinase-Mediated Functionalization

The enzyme tyrosinase can hydroxylate tyrosine residues to L-DOPA, which can then be further functionalized. This enzymatic step provides a bio-orthogonal handle for subsequent chemical modifications.

Application Note: This chemoenzymatic approach is valuable for peptide ligation and for introducing functionalities that can participate in Pictet-Spengler reactions. It can also be used for creating stapled peptides with enhanced stability and binding affinity.

Experimental Protocol: Chemoenzymatic Ligation using Tyrosinase

This protocol outlines a two-step process involving tyrosinase-mediated hydroxylation followed by a Pictet-Spengler reaction with an aldehyde.

Materials:

  • This compound

  • Mushroom tyrosinase

  • Ascorbic acid

  • Potassium phosphate buffer, pH 7.4

  • Aldehyde-containing molecule

  • DMSO (optional, to improve aldehyde solubility)

  • HPLC system

  • Mass Spectrometer

Procedure:

  • Hydroxylation Step:

    • Dissolve this compound (0.5 mM), MgCl2 (3 mM), and ascorbic acid (12.5 mM) in 20 mM potassium phosphate buffer (pH 7.4).

    • Add mushroom tyrosinase (0.2 µM) to initiate the reaction.

    • Incubate at 30°C for 15-30 minutes. Monitor the formation of the L-DOPA-containing peptide by HPLC.

  • Pictet-Spengler Ligation:

    • To the reaction mixture from step 1, add the aldehyde-containing molecule. For poorly water-soluble aldehydes, a co-solvent like DMSO can be added.

    • Incubate the reaction at 50°C for 24 hours.

    • Purify the final ligated peptide by HPLC.

    • Characterize the product by mass spectrometry.

Applications in Diagnostics

Functionalized this compound can serve as a versatile scaffold for developing diagnostic assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

Functionalized this compound can be immobilized on a solid support and used to capture specific antibodies or other target molecules in an ELISA format.

Application Note: A biotinylated this compound can be immobilized on a streptavidin-coated plate. Subsequent functionalization with a hapten or an epitope allows for the detection of specific antibodies in biological samples.

Experimental Protocol: Peptide-based ELISA

  • Coat a 96-well microtiter plate with streptavidin.

  • Wash the plate and add a solution of biotinylated and functionalized this compound. Incubate to allow binding.

  • Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

  • Add the sample containing the target antibody and incubate.

  • Wash the plate to remove unbound components.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate and add the enzyme substrate.

  • Measure the resulting signal (e.g., colorimetric or chemiluminescent) to quantify the amount of target antibody.

Lateral Flow Assays (LFA)

Peptide-functionalized nanoparticles can be used as detection reagents in lateral flow assays for rapid point-of-care diagnostics.

Application Note: this compound functionalized with a specific epitope can be conjugated to gold nanoparticles. These nanoparticles can then be used to detect the presence of corresponding antibodies in a sample.

Experimental Workflow: Lateral Flow Assay

LFA_Workflow cluster_0 LFA Strip Components cluster_1 Assay Workflow SamplePad Sample Pad ConjugatePad Conjugate Pad (Functionalized Peptide-AuNPs) Membrane Nitrocellulose Membrane TestLine Test Line (Immobilized Antigen) ControlLine Control Line (Immobilized anti-IgG) Wick Wicking Pad ApplySample 1. Apply Sample (Containing Target Antibody) Binding 2. Antibody binds to Functionalized Peptide-AuNPs ApplySample->Binding Rehydration Migration 3. Complex migrates along the membrane Binding->Migration Capillary Action CaptureTest 4. Complex captured at Test Line Migration->CaptureTest Specific Binding CaptureControl 5. Unbound conjugates captured at Control Line Migration->CaptureControl Antibody Binding

Diagram of a Lateral Flow Assay (LFA) workflow.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of the described functionalization and application workflows.

Signaling Pathway: General Principle of a Peptide-Based Diagnostic

Diagnostic_Principle Target Target Molecule (e.g., Antibody) Complex Target-Peptide Complex Target->Complex Specific Binding Peptide Functionalized This compound Peptide->Complex Signal Detectable Signal Complex->Signal Detection

Principle of a peptide-based diagnostic assay.

Experimental Workflow: General Functionalization and Purification

Functionalization_Workflow Start Start: This compound Reaction Functionalization Reaction (e.g., Diazonium Coupling) Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (e.g., Mass Spec, NMR) Purification->Characterization End Functionalized Peptide Characterization->End

General workflow for peptide functionalization.

Data Summary

The following table summarizes quantitative data for the binding of functionalized peptides to their targets.

Functionalized PeptideTarget ProteinBinding Affinity (KD)MethodReference
ACE2 derived peptide (WT-HFt)SARS-CoV-2 RBD10.81 nMBiolayer interferometry (BLI)
ACE2 derived peptide (HA1-HFt)SARS-CoV-2 RBD8.32 nMBiolayer interferometry (BLI)
Ovalbumin-derived peptideVarious targetsΔG < -5.0 kcal/molMolecular Docking
AIF-binding peptideAIFLow micromolarNot specified

Note: The binding affinities are highly dependent on the specific peptide sequence, the nature of the functionalization, and the target molecule. The data presented here are for illustrative purposes.

Conclusion

This compound provides a highly adaptable and potent platform for creating functionalized peptides for specific binding applications. The chemical and enzymatic methods described in these application notes offer a range of options for researchers to tailor the properties of this compound to their specific needs. The potential applications in diagnostics, therapeutics, and bioimaging are vast and continue to be an active area of research. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful implementation of these protocols.

References

Application Notes and Protocols for Studying Hexa-L-tyrosine Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexa-L-tyrosine is a peptide composed of six L-tyrosine amino acid residues.[] Like other aromatic amino acids and their peptide derivatives, it has the potential to self-assemble into ordered nanostructures, such as fibrils and nanotubes.[2][3][4] This self-assembly is driven by non-covalent interactions, including hydrogen bonding, π-π stacking between the aromatic rings, and van der Waals forces.[5] The resulting supramolecular structures have potential applications in biomaterials, drug delivery, and tissue engineering. These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the self-assembly of this compound.

1. Materials and Equipment

1.1 Materials

  • This compound (lyophilized powder)

  • Milli-Q water or phosphate-buffered saline (PBS)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Thioflavin T (ThT) for fluorescence assays

  • Uranyl acetate or phosphotungstic acid for TEM staining

1.2 Equipment

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Magnetic stirrer

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Circular Dichroism (CD) Spectrometer

  • Transmission Electron Microscope (TEM)

  • Atomic Force Microscope (AFM)

  • Scanning Electron Microscope (SEM)

2. Experimental Protocols

2.1. Preparation of this compound Stock Solution

This protocol is adapted from methods for dissolving L-tyrosine and other peptides.

  • Weigh the desired amount of this compound lyophilized powder.

  • Dissolve the peptide in a small amount of 0.1 M NaOH to deprotonate the phenolic hydroxyl groups and increase solubility.

  • Once dissolved, add Milli-Q water or PBS to reach the desired final volume and concentration.

  • Adjust the pH of the solution to the desired experimental value (e.g., 7.4) using dilute HCl. Note that pH can significantly influence self-assembly.

  • Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.

  • For concentration-dependent studies, prepare a series of dilutions from the stock solution.

2.2. Spectroscopic Analysis of Self-Assembly

Spectroscopic methods are essential for monitoring the kinetics and structural changes during self-assembly.

2.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can detect changes in the local environment of the tyrosine residues upon aggregation.

  • Prepare this compound solutions at different concentrations in a quartz cuvette.

  • Record the UV-Vis absorption spectra from 250 nm to 350 nm. The tyrosine chromophore absorbs around 275-280 nm.

  • An increase in absorbance or a slight red-shift in the absorption maximum can indicate aggregation due to changes in the electronic environment of the aromatic rings.

2.2.2. Fluorescence Spectroscopy with Thioflavin T (ThT)

ThT is a fluorescent dye that exhibits enhanced emission upon binding to β-sheet-rich structures, which are common in amyloid-like fibrils.

  • Prepare this compound solutions at the desired concentration.

  • Add ThT to a final concentration of 10-20 µM.

  • Incubate the samples under desired conditions (e.g., 37°C with gentle agitation).

  • Measure the fluorescence emission spectra from 460 nm to 560 nm with an excitation wavelength of approximately 440 nm.

  • An increase in fluorescence intensity at around 482 nm indicates the formation of β-sheet structures.

2.2.3. Intrinsic Tyrosine Fluorescence

The intrinsic fluorescence of tyrosine can be used to monitor changes in its local environment during self-assembly.

  • Prepare this compound solutions in a quartz cuvette.

  • Excite the sample at approximately 275-280 nm.

  • Record the emission spectrum from 280 nm to 400 nm. The emission maximum for tyrosine is typically around 304 nm.

  • A blue or red shift in the emission maximum and changes in fluorescence intensity can indicate conformational changes and aggregation. Quenching of the fluorescence signal can also occur as the tyrosine residues become buried within the assembled structure.

2.2.4. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide during self-assembly.

  • Prepare this compound solutions at a suitable concentration (typically in the µM range).

  • Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Record the CD spectra in the far-UV region (190-260 nm).

  • A random coil conformation will show a minimum around 198 nm, while the formation of β-sheet structures is indicated by a minimum around 218 nm.

2.3. Microscopic Characterization of Self-Assembled Structures

Microscopy techniques are crucial for visualizing the morphology of the self-assembled structures.

2.3.1. Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the nanostructures.

  • Place a drop of the aged this compound solution onto a carbon-coated copper grid for 1-2 minutes.

  • Wick away the excess solution with filter paper.

  • (Optional) For negative staining, place a drop of 2% uranyl acetate or phosphotungstic acid solution on the grid for 1 minute.

  • Wick away the excess staining solution and allow the grid to air dry completely.

  • Image the grid using a TEM.

2.3.2. Atomic Force Microscopy (AFM)

AFM provides topographical information about the assembled structures, including their height and morphology.

  • Deposit a small volume (5-10 µL) of the this compound solution onto a freshly cleaved mica surface.

  • Allow the sample to adsorb for 5-10 minutes.

  • Gently rinse the surface with Milli-Q water to remove unadsorbed peptides.

  • Dry the sample under a gentle stream of nitrogen gas.

  • Image the surface in tapping mode.

3. Data Presentation

Quantitative data from the experiments should be summarized for clear interpretation. Below are example tables for organizing results.

Table 1: Spectroscopic Analysis of this compound Self-Assembly

Concentration (µM) UV-Vis λmax (nm) ThT Fluorescence Intensity (a.u.) Intrinsic Fluorescence λmax (nm) CD Signal at 218 nm (mdeg)
10
50
100
200

| 500 | | | | |

Table 2: Morphological Characteristics from Microscopy

Technique Sample Concentration (µM) Observed Morphology Average Fibril Length (nm) Average Fibril Height/Diameter (nm)
TEM 100 Fibrils, Nanotubes
AFM 100 Fibrils

| SEM | 500 | Dense networks | | |

4. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_spectroscopy Spectroscopic Analysis cluster_microscopy Microscopic Characterization cluster_data Data Interpretation prep This compound Solution (Dissolve in dilute NaOH, adjust pH) dilutions Serial Dilutions prep->dilutions uv_vis UV-Vis Spectroscopy dilutions->uv_vis Monitor Aggregation tht ThT Fluorescence dilutions->tht Detect β-sheets intrinsic_fluorescence Intrinsic Fluorescence dilutions->intrinsic_fluorescence Monitor Environment cd Circular Dichroism dilutions->cd Determine Structure tem TEM dilutions->tem Visualize Nanostructures afm AFM dilutions->afm Image Topography sem SEM dilutions->sem Observe Surface kinetics Kinetics of Self-Assembly tht->kinetics structure Secondary Structure Analysis cd->structure morphology Morphological Characterization tem->morphology afm->morphology sem->morphology

Caption: Experimental workflow for studying this compound self-assembly.

Hierarchical Self-Assembly Pathway

self_assembly_pathway cluster_intermediates Early Aggregates monomers Monomers oligomers Oligomers monomers->oligomers Nucleation protofibrils Protofibrils oligomers->protofibrils Elongation fibrils Mature Fibrils protofibrils->fibrils Maturation

Caption: Hierarchical self-assembly of this compound into mature fibrils.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Hexa-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the antioxidant capacity of Hexa-L-tyrosine. The information is intended to guide researchers in selecting and performing the most appropriate assays to evaluate the antioxidant potential of this peptide.

Introduction to Antioxidant Capacity and this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. Peptides containing tyrosine residues are known to exhibit significant antioxidant activity due to the hydrogen-donating ability of the phenolic hydroxyl group in the tyrosine side chain. This compound, a peptide composed of six L-tyrosine residues, is therefore expected to possess potent antioxidant properties.

Accurate and reproducible measurement of antioxidant capacity is crucial for the development of new therapeutic agents. Several in vitro assays have been developed to assess the antioxidant potential of various compounds. These assays are generally based on two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). This document details the protocols for four widely used antioxidant capacity assays: ORAC, ABTS, DPPH, and FRAP.

Data Presentation: Antioxidant Capacity of Tyrosine and Related Peptides

AnalyteAssayAntioxidant Capacity (µmol TE/µmol)Reference
L-TyrosineORAC~1.0[2]
L-TyrosineABTS/TEAC~3.38[2]
Tyr-containing dipeptidesORAC0.69 - 4.97[1]
Tyr-containing dipeptidesABTS0.69 - 4.97[1]
Cys-containing dipeptidesDPPH0.14 - 0.28

Note: The DPPH assay shows low reactivity towards Tyrosine and Tryptophan-containing peptides. The values presented are for comparative purposes and actual values for this compound should be determined experimentally.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound sample

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Fluorescein (4 µM) in phosphate buffer.

    • Prepare a fresh solution of AAPH (240 mM) in phosphate buffer.

    • Prepare a stock solution of Trolox (2 mM) in phosphate buffer. From this, prepare a series of standard dilutions (10-100 µM).

    • Dissolve this compound in phosphate buffer to a known concentration.

  • Assay:

    • Pipette 25 µL of blank (phosphate buffer), Trolox standards, or this compound sample into the wells of the 96-well plate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the Trolox equivalents (TE) of the this compound sample from the standard curve. Results are typically expressed as µmol TE per µmol of peptide.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Fluorescein - AAPH - Trolox Standards - this compound add_samples Pipette Blank, Standards, & Sample to 96-well plate prep_reagents->add_samples add_fluorescein Add Fluorescein Working Solution add_samples->add_fluorescein incubate Incubate at 37°C for 30 min add_fluorescein->incubate add_aaph Add AAPH to initiate reaction incubate->add_aaph read_fluorescence Monitor Fluorescence Decay (Ex: 485nm, Em: 520nm) add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) read_fluorescence->calc_auc calc_net_auc Calculate Net AUC calc_auc->calc_net_auc plot_curve Plot Trolox Standard Curve calc_net_auc->plot_curve determine_te Determine Trolox Equivalents (TE) plot_curve->determine_te ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Solution (ABTS + K2S2O4) dilute_abts Dilute ABTS•+ to Absorbance of ~0.7 prep_abts->dilute_abts add_abts_solution Add diluted ABTS•+ Solution dilute_abts->add_abts_solution prep_standards Prepare Trolox Standards & this compound add_samples Pipette Blank, Standards, & Sample to 96-well plate prep_standards->add_samples add_samples->add_abts_solution incubate Incubate at RT for 6 min add_abts_solution->incubate read_absorbance Measure Absorbance at 734 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Trolox Standard Curve calc_inhibition->plot_curve determine_teac Determine Trolox Equivalents (TEAC) plot_curve->determine_teac DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph_solution Add DPPH Solution prep_dpph->add_dpph_solution prep_standards Prepare Trolox Standards & this compound add_samples Pipette Blank, Standards, & Sample to 96-well plate prep_standards->add_samples add_samples->add_dpph_solution incubate Incubate in dark at RT for 30 min add_dpph_solution->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calc_scavenging Calculate % Scavenging read_absorbance->calc_scavenging plot_curve Plot Trolox Standard Curve calc_scavenging->plot_curve determine_te Determine Trolox Equivalents plot_curve->determine_te FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_frap_reagent Prepare FRAP Reagent (Acetate buffer, TPZ, FeCl3) warm_reagent Warm FRAP Reagent to 37°C prep_frap_reagent->warm_reagent add_frap_reagent Add FRAP Reagent warm_reagent->add_frap_reagent prep_standards Prepare FeSO4/Trolox Standards & this compound add_samples Pipette Blank, Standards, & Sample to 96-well plate prep_standards->add_samples add_samples->add_frap_reagent incubate Incubate at 37°C for 4 min add_frap_reagent->incubate read_absorbance Measure Absorbance at 593 nm incubate->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve determine_frap Determine FRAP Value plot_curve->determine_frap Antioxidant_Mechanism ROS Reactive Oxygen Species (e.g., ROO•) Neutralized_Radical Neutralized Radical (e.g., ROOH) ROS->Neutralized_Radical is converted to Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Hexa_L_tyrosine This compound (with -OH groups) Hexa_L_tyrosine->Neutralized_Radical donates H• Peptide_Radical This compound Radical (stabilized) Hexa_L_tyrosine->Peptide_Radical becomes Protection Cellular Protection Neutralized_Radical->Protection leads to Peptide_Radical->Protection contributes to

References

Application Notes and Protocols for Hexa-L-tyrosine in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-L-tyrosine, a peptide composed of six consecutive L-tyrosine residues, presents a unique substrate for studying the kinetics of specific enzymes, particularly proteases with specificity for aromatic amino acids and oxidoreductases that act on tyrosine. Its polymeric nature allows for the investigation of processivity and the effects of substrate length on enzyme activity. This document provides detailed application notes and protocols for utilizing this compound in kinetic studies of two key enzymes: Chymotrypsin and Tyrosinase .

While this compound is not a conventional substrate for routine enzyme assays, its application can yield valuable insights into enzyme mechanisms, particularly for researchers developing enzyme inhibitors or investigating structure-activity relationships. The protocols provided herein are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers.

Application 1: Characterization of Chymotrypsin Kinetics

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds at the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] this compound provides a substrate with multiple potential cleavage sites, allowing for the study of the enzyme's processivity and the influence of adjacent tyrosine residues on the kinetics of hydrolysis.

Quantitative Data Summary

As direct kinetic data for this compound is not extensively available in published literature, the following table provides a compilation of kinetic parameters for chymotrypsin with various relevant substrates to serve as a benchmark.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
N-acetyl-L-tryptophanamideα-Chymotrypsin4.7--[3]
N-acetyl-L-phenylalaninamideα-Chymotrypsin29--[3]
N-acetyl-L-tryptophan ethyl esterα-Chymotrypsin~0.08 (Km (app))--[3]
N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl esterChymotrypsin--3.5 x 107
N-acetyl-L-tryptophan methyl esterChymotrypsin--8 x 105
Experimental Protocol: Chymotrypsin Assay with this compound

This protocol describes a spectrophotometric assay to determine the kinetic parameters of chymotrypsin using this compound as a substrate. The assay monitors the increase in free amino groups upon peptide bond cleavage using a reagent such as 2,4,6-Trinitrobenzenesulfonic acid (TNBSA).

Materials:

  • α-Chymotrypsin from bovine pancreas

  • This compound

  • Tris-HCl buffer (100 mM, pH 7.8) containing 10 mM CaCl2

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution

  • Sodium dodecyl sulfate (SDS) solution (10%)

  • Hydrochloric acid (HCl) to terminate the reaction

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-Chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl with 2 mM CaCl2. Store in aliquots at -20°C.

    • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., a small amount of DMSO and then diluted in buffer). Determine the optimal solvent for solubility.

    • Prepare a working solution of TNBSA according to the manufacturer's instructions.

  • Enzyme Assay:

    • Set up a series of reactions in a 96-well plate. Each reaction should have a final volume of 100 µL.

    • Add varying concentrations of this compound (e.g., 0.1 mM to 5 mM) to the wells.

    • Initiate the reaction by adding a fixed concentration of α-Chymotrypsin (e.g., 10 µg/mL).

    • Incubate the plate at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). The incubation time should be optimized to ensure initial velocity conditions.

    • Terminate the reaction by adding 10 µL of 1 M HCl.

  • Detection of Cleavage:

    • To each well, add 20 µL of 10% SDS and 10 µL of the TNBSA working solution.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 340 nm.

    • Create a standard curve using a known concentration of L-tyrosine to quantify the number of cleaved peptide bonds.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration.

    • Plot the initial velocity against the this compound concentration.

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software. The catalytic constant (kcat) can be calculated from Vmax and the enzyme concentration.

Logical Workflow for Chymotrypsin Kinetic Analysis

Chymotrypsin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock A1 Vary Substrate Concentration P1->A1 P2 Prepare Chymotrypsin Stock A2 Initiate Reaction with Enzyme P2->A2 P3 Prepare Assay Buffer P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 A4 Terminate Reaction A3->A4 A5 Add TNBSA for Detection A4->A5 A6 Measure Absorbance at 340 nm A5->A6 D1 Calculate Initial Velocities (v₀) A6->D1 D2 Plot v₀ vs. [Substrate] D1->D2 D3 Determine Km and Vmax D2->D3

Caption: Workflow for chymotrypsin kinetic analysis.

Signaling Pathway: Chymotrypsin Catalytic Mechanism

Chymotrypsin_Mechanism cluster_enzyme Chymotrypsin Active Site Ser195 Ser195 AcylEnzyme Acyl-Enzyme Intermediate Ser195->AcylEnzyme Forms His57 His57 His57->Ser195 Proton Abstraction Asp102 Asp102 Asp102->His57 Stabilization Substrate This compound (Peptide Bond) Substrate->Ser195 Nucleophilic Attack Product1 C-terminal Peptide Fragment AcylEnzyme->Product1 Releases Product2 N-terminal Peptide Fragment AcylEnzyme->Product2 Releases EnzymeRegen Regenerated Enzyme AcylEnzyme->EnzymeRegen Reforms Water H₂O Water->AcylEnzyme Hydrolysis Tyrosinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock A1 Vary Substrate Concentration in Plate P1->A1 P2 Prepare Tyrosinase Stock A2 Initiate Reaction with Enzyme P2->A2 P3 Prepare Phosphate Buffer P3->A1 A1->A2 A3 Kinetic Read at 475 nm A2->A3 D1 Calculate Initial Velocities (v₀) A3->D1 D2 Plot v₀ vs. [Substrate] D1->D2 D3 Determine Km and Vmax D2->D3 Tyrosinase_Pathway Substrate This compound Tyrosinase Tyrosinase (Monophenolase Activity) Substrate->Tyrosinase DOPA_Peptide Hexa-L-DOPA Peptide Tyrosinase->DOPA_Peptide Hydroxylation Tyrosinase2 Tyrosinase (Diphenolase Activity) DOPA_Peptide->Tyrosinase2 Dopaquinone_Peptide Dopaquinone Peptide Tyrosinase2->Dopaquinone_Peptide Oxidation Melanin Melanin Dopaquinone_Peptide->Melanin Non-enzymatic Polymerization

References

Application Notes and Protocols for Fluorescent Labeling of Hexa-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-L-tyrosine, a peptide composed of six consecutive L-tyrosine residues, offers multiple sites for modification, making it a versatile tool in various research applications. Its fluorescently labeled counterparts are particularly valuable for studying peptide uptake, localization, and interaction with biological systems. This document provides detailed protocols for the fluorescent labeling of this compound, focusing on the widely used amine-reactive chemistry targeting the N-terminus. Additionally, it briefly discusses the potential for tyrosine side-chain labeling and outlines methods for the purification and characterization of the labeled peptide.

The primary method detailed here involves the use of amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (ITC) functional group. These dyes readily react with the primary amine at the N-terminus of this compound under mild alkaline conditions to form a stable covalent bond.[][2][3][4][5]

Quantitative Data Summary

The efficiency of fluorescent labeling is influenced by several factors, including the concentration of the peptide and dye, pH, and incubation time. The following table summarizes typical labeling efficiencies and key spectral properties for common amine-reactive fluorescent dyes.

Fluorescent Dye ClassReactive GroupTypical Labeling Efficiency (%)Excitation Max (nm)Emission Max (nm)
FluoresceinIsothiocyanate (FITC)20 - 40~494~518
RhodamineNHS Ester30 - 50~550~570
Cyanine (e.g., Cy3)NHS Ester35 - 60~550~570
Cyanine (e.g., Cy5)NHS Ester35 - 60~650~670
Alexa Fluor 488NHS Ester> 90~495~519
ATTO DyesNHS Ester> 90Wide RangeWide Range

Note: Labeling efficiency can vary significantly depending on the specific reaction conditions and the purity of the peptide.

Experimental Protocols

Protocol 1: N-Terminal Labeling of this compound with an NHS-Ester Fluorescent Dye

This protocol describes the labeling of the N-terminal primary amine of this compound using a generic NHS-ester activated fluorescent dye.

Materials:

  • This compound

  • Amine-reactive NHS-ester fluorescent dye (e.g., Cy5 NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Purification system (e.g., HPLC, gel filtration column)

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester fluorescent dye in a minimal amount of anhydrous DMF or DMSO to create a stock solution of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the dissolved dye. The optimal dye-to-peptide ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.

  • Purification:

    • Separate the fluorescently labeled this compound from unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or a suitable size-exclusion gel filtration column.

    • For RP-HPLC, a gradient of water/acetonitrile containing 0.1% TFA is commonly used.

  • Characterization and Quantification:

    • Confirm the identity of the labeled peptide by mass spectrometry.

    • Determine the concentration of the labeled peptide by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength and the peptide backbone at 280 nm (note that the tyrosine side chains will also contribute to the 280 nm absorbance).

    • The degree of labeling (DOL) can be calculated using the following formula: DOL = (A_max × ε_peptide) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max = Absorbance of the labeled peptide at the dye's maximum absorption wavelength.

      • A_280 = Absorbance of the labeled peptide at 280 nm.

      • ε_peptide = Molar extinction coefficient of the peptide at 280 nm.

      • ε_dye = Molar extinction coefficient of the dye at its maximum absorption wavelength.

      • CF = Correction factor (A_280 of the free dye / A_max of the free dye).

Protocol 2: N-Terminal Labeling of this compound with Fluorescein Isothiocyanate (FITC)

This protocol outlines the procedure for labeling this compound with FITC, which reacts with the N-terminal amine to form a stable thiourea linkage.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Carbonate-bicarbonate buffer (pH 9.0)

  • Ammonium chloride solution (50 mM)

  • Deionized water

  • Purification system (e.g., HPLC, Sephadex G-25 column)

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve this compound in the 0.1 M carbonate-bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • FITC Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Slowly add the FITC solution to the peptide solution to achieve a molar ratio of FITC to peptide between 1:1 and 5:1.

    • Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.

  • Reaction Quenching: Stop the reaction by adding freshly prepared ammonium chloride solution to a final concentration of 50 mM and incubate for an additional 30 minutes.

  • Purification: Remove unreacted FITC and salts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute in the void volume. Alternatively, RP-HPLC can be used for higher purity.

  • Characterization and Quantification: Follow the same procedure as described in Protocol 1, using the appropriate absorbance maximum and molar extinction coefficient for fluorescein.

Advanced Labeling Strategies: Targeting Tyrosine Residues

While N-terminal labeling is the most straightforward method for this compound, the phenolic hydroxyl group of the tyrosine side chains offers an alternative site for conjugation. This approach can be advantageous for site-specific labeling, especially if the N-terminus is involved in biological activity.

Methods for tyrosine-specific labeling are generally more complex and may involve:

  • Diazonium Coupling: Diazonium salts can react with the activated aromatic ring of tyrosine.

  • Palladium-Catalyzed Reactions: Transition metal catalysis can be employed for the selective modification of the phenolic side chain.

  • Enzymatic Labeling: Tyrosinases can be used to introduce reactive handles onto the tyrosine residue.

These methods often require more specialized reagents and optimization but provide a powerful tool for creating precisely labeled peptide probes.

Visualizations

Experimental Workflow for N-Terminal Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis peptide_prep Dissolve this compound in Bicarbonate Buffer (pH 8.3) mix Mix Peptide and Dye Solutions (5-10x molar excess of dye) peptide_prep->mix dye_prep Dissolve NHS-Ester Dye in DMSO/DMF dye_prep->mix incubate Incubate 1-2 hours at RT (Protected from light) mix->incubate purify Purify by RP-HPLC or Gel Filtration incubate->purify analyze Characterize by Mass Spectrometry and UV-Vis Spectroscopy purify->analyze

Caption: Workflow for N-terminal labeling of this compound.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

This compound can serve as a substrate for tyrosine kinases, which play a crucial role in cell signaling. The following diagram illustrates a simplified, generic Receptor Tyrosine Kinase (RTK) signaling pathway initiated by ligand binding and subsequent auto-phosphorylation of tyrosine residues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Monomers Dimer Dimerized & Activated RTK (Phosphorylated Tyrosines) RTK->Dimer 2. Dimerization & Autophosphorylation Ligand Ligand Ligand->RTK 1. Ligand Binding Adaptor Adaptor Proteins (e.g., Grb2) Dimer->Adaptor 3. Recruitment of Adaptor Proteins Effector Effector Protein (e.g., Sos) Adaptor->Effector Ras Ras-GDP (Inactive) Effector->Ras 4. Activation of Ras Ras_GTP Ras-GTP (Active) Ras->Ras_GTP MAPK_cascade MAP Kinase Cascade (e.g., Raf, MEK, ERK) Ras_GTP->MAPK_cascade 5. Signal Transduction Cascade Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_cascade->Response 6. Downstream Signaling

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application of Hexa-L-tyrosine in Tissue Engineering: Principles and Potential

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine, an aromatic amino acid, is a fundamental component in the design of advanced biomaterials for tissue engineering. Its unique phenolic side chain offers functionalities for cross-linking, while its inherent biocompatibility makes it an attractive building block for creating scaffolds and hydrogels that mimic the native extracellular matrix (ECM).[1][2] While direct applications of the simple homo-peptide Hexa-L-tyrosine are not extensively documented in tissue engineering literature, the principles governing the use of tyrosine-containing peptides and polymers provide a strong foundation for its potential applications. This document outlines the application principles, potential uses, and experimental protocols derived from research on tyrosine-rich biomaterials, which are applicable to the study of this compound in regenerative medicine.

Tyrosine-derived polymers, such as polycarbonates and polyurethanes, have demonstrated significant promise in tissue engineering due to their excellent biocompatibility, tunable degradation rates, and versatile processing characteristics.[2][3][4] More recently, self-assembling tyrosine-containing peptides have emerged as a class of biomaterials capable of forming hydrogels with distinct nanostructures that can influence cellular behavior, including inflammatory responses.

Key Application Areas

The versatile properties of tyrosine-containing biomaterials, and by extension, the potential of this compound, lend themselves to a variety of tissue engineering applications:

  • Bone Regeneration: Tyrosine-derived polycarbonate scaffolds have been shown to support the attachment, proliferation, and differentiation of osteoprogenitor cells. Their mechanical properties can be tailored to match those of bone, and they can be fabricated into porous structures that facilitate nutrient transport and tissue ingrowth.

  • Cartilage Repair: Injectable hydrogels formed from tyrosine-containing peptides can create a supportive environment for chondrocytes, promoting the synthesis of cartilage-specific ECM components. The ability to form hydrogels in situ makes them ideal for filling irregularly shaped cartilage defects.

  • Neural Tissue Engineering: Self-assembling peptide hydrogels can provide a permissive scaffold for neural cell growth and differentiation. The fibrous nanostructure of these hydrogels can mimic the neural ECM and guide axonal extension.

  • Drug and Growth Factor Delivery: The hydrogel matrix formed from tyrosine-containing peptides can serve as a reservoir for the sustained release of therapeutic agents, such as growth factors or anti-inflammatory drugs, directly at the site of injury.

Data Presentation: Properties of Tyrosine-Derived Biomaterials

The following tables summarize quantitative data from studies on tyrosine-derived polymers, which can serve as a benchmark for evaluating this compound-based materials.

Table 1: Degradation and Mechanical Properties of Tyrosine-Derived Polycarbonate Scaffolds

Polymer CompositionPorosity (%)Initial Molecular Weight (Mn, kDa)% Mn Retention after 21 days (in vitro)Compressive Modulus (MPa)
Poly(DTE-co-10%PEG2000 carbonate)>9055~100.8 ± 0.2
Poly(DTE-co-20%PEG2000 carbonate)>9048~100.6 ± 0.1
Poly(DTB-co-10%PEG2000 carbonate)>9062~151.2 ± 0.3

Data compiled from studies on tyrosine-derived polycarbonate terpolymers. DTE = Desaminotyrosyl-tyrosine ethyl ester, DTB = Desaminotyrosyl-tyrosine butyl ester, PEG = Poly(ethylene glycol). Data is illustrative and may vary based on specific synthesis and fabrication methods.

Table 2: Cellular Response to Tyrosine-Containing Peptide Hydrogels

Peptide SequenceHydrogel Stiffness (G', Pa)Macrophage PolarizationKey Cytokine Expression
YEFEFKFEFK (YEF8)~1000Pro-inflammatory (M1)Increased TNF-α, IL-6
EFEFKFEFK (EF8)~500Anti-inflammatory (M2)Increased IL-10, Arg-1
EFEFKFEFKY (EF8Y)~800Low inflammatory responseBaseline

This table illustrates the influence of tyrosine position on the immunomodulatory properties of self-assembling peptide hydrogels. Data is based on in vitro studies with THP-1 derived macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the application of this compound in tissue engineering.

Protocol 1: Fabrication of Porous Scaffolds from Tyrosine-Derived Polymers

This protocol describes a solvent casting and particulate leaching method to create porous scaffolds.

Materials:

  • Tyrosine-derived polycarbonate polymer

  • Chloroform or Dichloromethane (DCM)

  • Sodium chloride (NaCl) crystals, sieved to desired size range (e.g., 200-400 µm)

  • Deionized water

  • 70% Ethanol

Procedure:

  • Dissolve the tyrosine-derived polycarbonate in chloroform to create a 10% (w/v) solution.

  • Add sieved NaCl particles to the polymer solution at a polymer-to-salt weight ratio of 1:9.

  • Thoroughly mix the slurry to ensure uniform distribution of the salt particles.

  • Cast the slurry into a PTFE mold and allow the solvent to evaporate slowly in a fume hood for 48 hours.

  • After complete solvent evaporation, immerse the polymer/salt composite in deionized water for 72 hours, changing the water every 12 hours to leach out the salt.

  • Freeze the resulting porous scaffold and lyophilize for 48 hours to remove all water.

  • Sterilize the scaffold by immersion in 70% ethanol for 2 hours, followed by washing with sterile phosphate-buffered saline (PBS) three times.

Protocol 2: Formation of Self-Assembling this compound Hydrogels

This protocol outlines the formation of a hydrogel through pH-triggered self-assembly.

Materials:

  • This compound peptide, lyophilized powder

  • Sterile deionized water

  • Sterile 0.1 M NaOH solution

  • Sterile 0.1 M HCl solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the lyophilized this compound powder in sterile deionized water to achieve the desired concentration (e.g., 10 mg/mL).

  • Adjust the pH of the peptide solution to ~10 using 0.1 M NaOH to ensure complete dissolution.

  • Induce hydrogelation by carefully adjusting the pH back to neutral (pH 7.4) with 0.1 M HCl.

  • Alternatively, for cell encapsulation, mix the alkaline peptide solution with a cell suspension in culture medium or PBS in a 1:1 ratio to trigger gelation.

  • Allow the hydrogel to set at 37°C for 30-60 minutes before use.

Protocol 3: In Vitro Biocompatibility Assessment - Cell Seeding and Viability Assay

This protocol details how to assess the biocompatibility of a this compound scaffold using pre-osteoblast cells (MC3T3-E1).

Materials:

  • Sterile this compound scaffold

  • MC3T3-E1 pre-osteoblast cell line

  • Alpha-MEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • MTS assay kit

  • 96-well tissue culture plate

Procedure:

  • Place the sterile scaffolds into the wells of a 96-well plate.

  • Pre-wet the scaffolds with culture medium for 2 hours in a cell culture incubator.

  • Trypsinize and count the MC3T3-E1 cells. Resuspend the cells in culture medium to a concentration of 1 x 10^5 cells/mL.

  • Remove the pre-wetting medium from the scaffolds and seed 100 µL of the cell suspension onto each scaffold.

  • Allow the cells to attach for 4 hours in the incubator before adding an additional 100 µL of culture medium to each well.

  • Culture the cell-seeded scaffolds for 1, 3, and 7 days, changing the medium every 2 days.

  • At each time point, assess cell viability using the MTS assay according to the manufacturer's instructions. Measure the absorbance at 490 nm.

  • Compare the results to cells cultured on tissue culture plastic (positive control) and scaffolds without cells (negative control).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Scaffold Fabrication cluster_testing In Vitro Testing cluster_application Application s1 L-tyrosine Monomer s2 Polymerization s1->s2 f1 Solvent Casting & Particulate Leaching s2->f1 f2 Porous Scaffold f1->f2 t1 Cell Seeding (MC3T3-E1) f2->t1 t2 Biocompatibility Assays (MTS) t1->t2 t3 Osteogenic Differentiation t1->t3 a1 Bone Tissue Engineering t3->a1

Caption: Workflow for tyrosine-derived polymer scaffold fabrication and testing.

self_assembly peptide This compound (in solution) trigger pH change or ion addition peptide->trigger nanofiber Self-assembled Nanofibers trigger->nanofiber hydrogel Hydrogel Network nanofiber->hydrogel Entanglement

Caption: Self-assembly of this compound into a hydrogel network.

signaling_pathway cluster_material Biomaterial cluster_cell Osteoprogenitor Cell cluster_response Cellular Response material Tyrosine-based Scaffold integrin Integrin Receptors material->integrin Cell Adhesion fak FAK integrin->fak runx2 RUNX2 fak->runx2 osteocalcin Osteocalcin runx2->osteocalcin response Osteogenic Differentiation osteocalcin->response

Caption: Putative signaling pathway for osteogenic differentiation on a tyrosine-based scaffold.

References

Application Notes and Protocols for Assessing the Biodegradability of Hexa-L-tyrosine Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexa-L-tyrosine self-assembles into hydrogels that are promising biomaterials for drug delivery and tissue engineering applications. A critical characteristic of these hydrogels is their biodegradability, which dictates the release kinetics of encapsulated therapeutics and the integration of the hydrogel with host tissue. This document provides detailed protocols for assessing the in vitro biodegradability of this compound hydrogels through hydrolytic and enzymatic degradation pathways.

Hydrolytic Degradation Assessment

Hydrolytic degradation involves the cleavage of chemical bonds by water. This is a fundamental mechanism of degradation for many polymeric biomaterials. The rate of hydrolysis can be influenced by factors such as pH and temperature.

Experimental Protocol: In Vitro Hydrolytic Degradation

Objective: To determine the rate of hydrolytic degradation of this compound hydrogels under physiological and accelerated conditions.

Materials:

  • This compound hydrogels (pre-formed in a desired geometry, e.g., discs)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Incubator set at 37°C

  • Lyophilizer (freeze-dryer)

  • Analytical balance

  • Calipers

  • Rheometer

Procedure:

  • Sample Preparation: Prepare at least 3-5 hydrogel samples for each time point and condition to ensure statistical significance.

  • Initial Measurements:

    • Measure the initial dimensions (diameter and thickness) of each hydrogel disc using calipers.

    • Record the initial wet weight (W_i) of each hydrogel.

    • Lyophilize a subset of hydrogels to determine the initial dry weight (W_d_initial).

  • Incubation:

    • Place each hydrogel sample in a separate sterile container with a sufficient volume of PBS (pH 7.4) to ensure complete immersion. A typical ratio is 1 mL of PBS per 10 mg of hydrogel.

    • For accelerated degradation studies, prepare additional sets of samples in PBS adjusted to acidic (e.g., pH 5.0) and basic (e.g., pH 9.0) conditions.

    • Incubate all samples at 37°C.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), retrieve a set of hydrogels from each condition for analysis.

  • Data Collection at Each Time Point:

    • Carefully remove the hydrogel from the buffer and blot gently to remove excess surface water.

    • Record the wet weight (W_t).

    • Lyophilize the hydrogel to a constant weight and record the final dry weight (W_d_t).

    • The supernatant can be collected for analysis of degradation products using techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Mass Loss (%): Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W_d_initial - W_d_t) / W_d_initial] * 100

    • Swelling Ratio (Q): Calculate the swelling ratio at each time point using the formula: Q = (W_t - W_d_t) / W_d_t

Data Presentation: Hydrolytic Degradation

Table 1: Hydrolytic Degradation of this compound Hydrogels at 37°C

Time (Days)pHAverage Mass Loss (%) ± SDAverage Swelling Ratio ± SD
07.40Initial Swelling Ratio
17.4
37.4
77.4
147.4
217.4
287.4

(This table should be populated with experimental data. SD = Standard Deviation)

Workflow Diagram: Hydrolytic Degradation

Hydrolytic_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Calculation prep Prepare this compound Hydrogel Discs initial_measure Record Initial Wet Weight (Wi) & Dimensions prep->initial_measure initial_dry Determine Initial Dry Weight (Wd_initial) via Lyophilization initial_measure->initial_dry incubate Incubate Hydrogels in PBS (pH 7.4) at 37°C initial_dry->incubate retrieve Retrieve Samples at Predetermined Time Points incubate->retrieve measure_wet Record Wet Weight (Wt) retrieve->measure_wet analyze_supernatant Analyze Supernatant for Degradation Products (Optional) retrieve->analyze_supernatant measure_dry Lyophilize and Record Dry Weight (Wd_t) measure_wet->measure_dry calc_swelling Calculate Swelling Ratio measure_wet->calc_swelling calc_mass_loss Calculate Mass Loss (%) measure_dry->calc_mass_loss measure_dry->calc_swelling

Workflow for Hydrolytic Degradation Assessment.

Enzymatic Degradation Assessment

Enzymatic degradation is a crucial aspect of biodegradability for peptide-based hydrogels in biological environments. The choice of enzyme is critical and should be relevant to the in vivo environment where the hydrogel is intended to be used. For this compound hydrogels, proteases that cleave at or near tyrosine residues are appropriate. Chymotrypsin is an excellent model enzyme for this purpose as it specifically cleaves peptide bonds at the C-terminus of aromatic amino acids like tyrosine.[1] Thermolysin is another suitable enzyme with specificity for tyrosine residues.[2]

Experimental Protocol: In Vitro Enzymatic Degradation

Objective: To evaluate the susceptibility of this compound hydrogels to enzymatic degradation.

Materials:

  • This compound hydrogels

  • PBS, pH 7.4

  • α-Chymotrypsin from bovine pancreas

  • Negative control: PBS without enzyme

  • Incubator at 37°C

  • Lyophilizer

  • Analytical balance

  • Rheometer

Procedure:

  • Sample Preparation and Initial Measurements: Follow steps 1 and 2 as described in the hydrolytic degradation protocol (Section 1.1).

  • Enzyme Solution Preparation: Prepare a solution of α-chymotrypsin in PBS (pH 7.4) at a physiologically relevant concentration (e.g., 1-10 µg/mL). The exact concentration may need to be optimized based on the desired degradation rate.

  • Incubation:

    • Place hydrogel samples in separate sterile containers.

    • Add the α-chymotrypsin solution to the experimental group, ensuring complete immersion.

    • Add only PBS to the negative control group.

    • Incubate all samples at 37°C.

  • Time Points: Retrieve samples at appropriate intervals (e.g., 6, 12, 24, 48, and 72 hours). The time points for enzymatic degradation are typically shorter than for hydrolytic degradation.

  • Data Collection and Analysis: Follow steps 5 and 6 as described in the hydrolytic degradation protocol (Section 1.1).

  • Mechanical Analysis (Rheology):

    • At each time point, the storage modulus (G') of a set of hydrogels can be measured using a rheometer.

    • A decrease in the storage modulus is indicative of the breakdown of the hydrogel network structure.

Data Presentation: Enzymatic Degradation

Table 2: Enzymatic Degradation of this compound Hydrogels with α-Chymotrypsin at 37°C

Time (Hours)TreatmentAverage Mass Loss (%) ± SDAverage Swelling Ratio ± SDAverage Storage Modulus (G') [Pa] ± SD
0-0Initial Swelling RatioInitial G'
6PBS
6Chymotrypsin
12PBS
12Chymotrypsin
24PBS
24Chymotrypsin
48PBS
48Chymotrypsin
72PBS
72Chymotrypsin

(This table should be populated with experimental data.)

Workflow Diagram: Enzymatic Degradation

Enzymatic_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Calculation prep Prepare this compound Hydrogel Discs initial_measure Record Initial Wet Weight, Dry Weight, & Storage Modulus (G') prep->initial_measure incubate_enzyme Incubate in Chymotrypsin Solution at 37°C initial_measure->incubate_enzyme incubate_control Incubate in PBS (Control) at 37°C initial_measure->incubate_control retrieve Retrieve Samples at Predetermined Time Points incubate_enzyme->retrieve incubate_control->retrieve measure_weight Record Wet & Dry Weights retrieve->measure_weight measure_rheology Measure Storage Modulus (G') retrieve->measure_rheology calc_mass_loss Calculate Mass Loss (%) measure_weight->calc_mass_loss calc_swelling Calculate Swelling Ratio measure_weight->calc_swelling

Workflow for Enzymatic Degradation Assessment.

Cell-Mediated Degradation Assessment (Qualitative)

For a more biologically relevant assessment, cell-mediated degradation can be observed. This involves encapsulating cells within the hydrogel and monitoring their ability to remodel and degrade the matrix over time.

Experimental Protocol: Cell-Mediated Degradation

Objective: To qualitatively assess the degradation of this compound hydrogels by encapsulated cells.

Materials:

  • This compound hydrogel precursor solution

  • Relevant cell line (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium

  • Live/Dead viability/cytotoxicity kit

  • Confocal microscope

Procedure:

  • Cell Encapsulation: Mix the desired cell suspension with the hydrogel precursor solution and allow it to gel according to the specific protocol for this compound hydrogel formation.

  • Culture: Culture the cell-laden hydrogels in an appropriate cell culture medium at 37°C in a humidified incubator with 5% CO2.

  • Monitoring:

    • At various time points (e.g., 1, 7, and 14 days), observe the cell morphology and distribution within the hydrogel using a microscope.

    • Assess cell viability using a Live/Dead assay and confocal microscopy.

    • Degradation can be inferred by observing cell spreading, migration, and the formation of channels or voids within the hydrogel matrix.

Data Presentation: Cell-Mediated Degradation

Data from this assay is typically presented as representative microscopy images (e.g., phase contrast, fluorescence images from Live/Dead staining) at different time points, illustrating changes in cell morphology and the hydrogel structure.

Logical Relationship Diagram: Cell-Mediated Degradation

Cell_Mediated_Degradation cluster_setup Experimental Setup cluster_process Biological Process cluster_observation Observable Outcomes encapsulate Encapsulate Cells in This compound Hydrogel culture Culture Cell-Laden Hydrogel in Appropriate Medium encapsulate->culture secretion Cells Secrete Proteases (e.g., MMPs) culture->secretion degradation Local Enzymatic Degradation of Hydrogel Matrix secretion->degradation remodeling Matrix Remodeling degradation->remodeling spreading Increased Cell Spreading remodeling->spreading migration Cell Migration spreading->migration proliferation Cell Proliferation migration->proliferation

Logical Flow of Cell-Mediated Hydrogel Degradation.

References

Application Notes and Protocols: Hexa-L-tyrosine as a Building Block for Peptide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-L-tyrosine, a peptide composed of six L-tyrosine amino acid residues, is emerging as a versatile building block for the creation of advanced peptide-based biomaterials. The inherent biocompatibility and biodegradability of peptides, combined with the unique properties of the tyrosine residue, make this compound an attractive candidate for a range of biomedical applications, including tissue engineering, controlled drug delivery, and regenerative medicine. The phenolic side chain of tyrosine allows for various crosslinking strategies to form stable hydrogels and other scaffolds, while also providing sites for potential functionalization. This document provides detailed application notes and protocols for utilizing this compound in the development of peptide-based biomaterials.

Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method involves the sequential addition of Fmoc-protected tyrosine residues to a solid support resin, followed by cleavage and deprotection to yield the final peptide.[1]

Protocol: Solid-Phase Synthesis of this compound

Materials:

  • Fmoc-Tyr(tBu)-OH

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

    • Couple the first Fmoc-Tyr(tBu)-OH using HBTU and DIPEA in DMF.

    • Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent five tyrosine residues.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of TFA/TIS/DDT/water for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the this compound by mass spectrometry and analytical RP-HPLC.

Biomaterial Formulations and Protocols

This compound can be used to fabricate various biomaterials, with hydrogels being the most common. These hydrogels can be formed through self-assembly and subsequent crosslinking via enzymatic reactions or photo-initiation.

Enzymatic Crosslinking of this compound Hydrogels

Enzymes such as horseradish peroxidase (HRP) and tyrosinase can catalyze the formation of dityrosine crosslinks between the phenolic side chains of this compound in the presence of an oxidizing agent (e.g., hydrogen peroxide).[2][3] This method offers a biocompatible way to form hydrogels under physiological conditions.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a stock solution of HRP in PBS.

  • Prepare a dilute stock solution of H₂O₂ in PBS.

  • To form the hydrogel, mix the this compound solution with the HRP solution.

  • Initiate crosslinking by adding the H₂O₂ solution to the peptide/enzyme mixture.

  • Gently mix and allow the solution to gel at room temperature or 37°C. Gelation time can be tuned by varying the concentrations of HRP and H₂O₂.

Photoclick Crosslinking of this compound Hydrogels

Visible light-induced photocrosslinking is another mild and controllable method for forming this compound hydrogels. This technique often utilizes a photosensitizer, such as ruthenium(II) tris(bipyridyl) ([Ru(bpy)₃]²⁺), and a co-reactant like ammonium persulfate (APS).[4][5]

Materials:

  • This compound

  • HEPES buffer, pH 7.4

  • [Ru(bpy)₃]Cl₂

  • Ammonium persulfate (APS)

  • Visible light source (e.g., 450 nm LED)

Procedure:

  • Dissolve this compound in HEPES buffer.

  • Add [Ru(bpy)₃]Cl₂ and APS to the peptide solution and mix thoroughly.

  • Transfer the solution to a suitable mold.

  • Expose the solution to visible light for a defined period (e.g., 5-10 minutes) to induce gelation.

Applications and Experimental Data

Tissue Engineering Scaffolds

This compound hydrogels can serve as three-dimensional scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation.

The cytocompatibility of this compound-based scaffolds is a critical parameter. This can be assessed using standard cell viability assays such as the MTT assay or Live/Dead staining.

Materials:

  • Cell-laden this compound hydrogels in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Culture cells within the hydrogel for the desired time points (e.g., 1, 3, and 7 days).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability relative to a control group.

Materials:

  • Cell-laden this compound hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Wash the cell-laden hydrogels with PBS.

  • Incubate the hydrogels in the staining solution for 15-30 minutes at room temperature, protected from light.

  • Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium homodimer-1).

Biomaterial FormulationCrosslinking MethodStorage Modulus (G') (kPa)Cell TypeCell Viability (%) (Day 7)Reference
Tyrosine-containing peptidePhotoclick~100--
Protein-based hydrogelDityrosine crosslinking0.38 - 30.05--
Gelatin Methacryloyl (GelMA)Visible Light Crosslinking5 - 56.5Saos-2>70
Silk-Hyaluronic AcidEnzymatic (HRP)< 10--
PVA-TyramineEnzymatic (HRP, Laccase, Tyrosinase)-Fibroblasts>90
Controlled Drug Delivery

The porous network of this compound hydrogels makes them suitable for encapsulating and facilitating the sustained release of therapeutic agents, such as small molecule drugs and growth factors.

Materials:

  • This compound hydrogel

  • Doxorubicin (Dox) solution

  • PBS, pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Loading: Dox can be loaded into the hydrogel by preparing the hydrogel in a solution containing the drug.

  • Release:

    • Place the Dox-loaded hydrogel in a known volume of PBS at 37°C.

    • At predetermined time intervals, collect aliquots of the release medium and replace with fresh PBS.

    • Measure the concentration of Dox in the collected aliquots using a UV-Vis spectrophotometer.

    • Calculate the cumulative release of Dox over time.

Biomaterial FormulationDrugLoading ContentCumulative ReleaseTimeReference
Fmoc-FF/(FY)₃ HydrogelDoxorubicin0.44016-28%72 hours
Acrylamide-based hydrogelL-Tyrosine61.37%~76%-
Acrylamide-based hydrogelL-Dopa69.51%~84%-

Signaling Pathways and Experimental Workflows

Integrin-Mediated Cell Adhesion and Signaling

When cells interact with a biomaterial scaffold, cell surface receptors, particularly integrins, play a crucial role in mediating adhesion and initiating intracellular signaling cascades. The binding of integrins to ligands on the scaffold (which can be inherent in the peptide sequence or incorporated as motifs like RGD) can trigger the activation of focal adhesion kinase (FAK) and subsequently other downstream signaling pathways that regulate cell behavior, including proliferation, survival, and differentiation.

G ECM This compound Scaffold (Extracellular Matrix Mimic) Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation PI3K_pathway PI3K/Akt Pathway FAK->PI3K_pathway Activation Src->FAK Phosphorylation MAPK_pathway MAPK Pathway (e.g., ERK) p130Cas->MAPK_pathway Activation Cell_Response Cellular Responses (Adhesion, Proliferation, Differentiation, Survival) MAPK_pathway->Cell_Response PI3K_pathway->Cell_Response

Caption: Integrin-mediated signaling pathway upon cell adhesion to a this compound scaffold.

Experimental Workflow: Biomaterial Fabrication to Cell Culture

The overall process of utilizing this compound for tissue engineering applications involves a series of steps from peptide synthesis to biological evaluation.

G Synthesis This compound Synthesis (SPPS) Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Hydrogel_Formation Hydrogel Formation (Enzymatic or Photoclick) Purification->Hydrogel_Formation Sterilization Scaffold Sterilization Hydrogel_Formation->Sterilization Cell_Seeding Cell Seeding/ Encapsulation Sterilization->Cell_Seeding Culture 3D Cell Culture Cell_Seeding->Culture Analysis Biological & Mechanical Analysis (Viability, Proliferation, Differentiation, Rheology) Culture->Analysis

Caption: General experimental workflow for developing and evaluating this compound biomaterials.

Conclusion

This compound offers a promising platform for the development of advanced biomaterials. Its well-defined chemical structure and the reactive nature of the tyrosine side chains allow for the fabrication of scaffolds with tunable properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in tissue engineering and drug delivery. Further research into the specific interactions of this compound-based materials with biological systems will continue to expand their applications in the biomedical field.

References

Troubleshooting & Optimization

How to improve the solubility of Hexa-L-tyrosine in aqueous solutions?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Hexa-L-tyrosine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a peptide composed of six L-tyrosine amino acid residues (Tyr-Tyr-Tyr-Tyr-Tyr-Tyr).[][2][3] The insolubility of this peptide in aqueous solutions at neutral pH is primarily due to the hydrophobic nature of the tyrosine side chains. Each tyrosine contains a phenolic aromatic ring, which is poorly soluble in water.[4] With six of these residues, the peptide has a strong tendency to aggregate and precipitate in aqueous environments.

Q2: What is the first step I should take when trying to dissolve this compound?

It is always recommended to first test the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample. This prevents the potential loss of valuable material if an inappropriate solvent is used. Start with a small, precisely weighed amount of the peptide and test different solvents systematically.

Q3: How does pH affect the solubility of this compound?

The pH of the solution is a critical factor in determining the solubility of peptides. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, the peptide becomes charged, which increases its interaction with water molecules and enhances solubility. For L-tyrosine, the amino acid building block of this compound, solubility is lowest in the pH range of 3 to 8.5 and increases significantly in acidic conditions (below pH 2) or alkaline conditions (above pH 9). Therefore, adjusting the pH of your aqueous solution to be either acidic or basic should improve the solubility of this compound.

Q4: Can I use organic solvents to dissolve this compound?

Yes, for highly hydrophobic peptides like this compound, using a small amount of a water-miscible organic solvent is a common strategy. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, methanol, or ethanol can be used to first dissolve the peptide. The resulting solution can then be slowly diluted with the desired aqueous buffer to the final concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with your downstream experiments.

Q5: Are there any solubility-enhancing agents that can help?

Cyclodextrins are effective solubilizing agents for hydrophobic molecules. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the hydrophobic side chains of the tyrosine residues can be encapsulated, thereby increasing the overall solubility of the peptide in water.

Troubleshooting Guide

If you are encountering issues with dissolving this compound, follow this troubleshooting workflow:

G start Start: Lyophilized This compound test_small Test solubility with a small aliquot first start->test_small water Try sterile, deionized water or neutral buffer (e.g., PBS) test_small->water dissolved1 Dissolved? water->dissolved1 physical Apply physical methods (Sonication, gentle warming) at each step water->physical success Success: Solution Ready dissolved1->success Yes ph_adjust Adjust pH dissolved1->ph_adjust No acidic Add dilute acid (e.g., 0.1 M HCl or 10% Acetic Acid) to pH < 3 ph_adjust->acidic basic Add dilute base (e.g., 0.1 M NaOH or 0.1% NH4OH) to pH > 9 ph_adjust->basic ph_adjust->physical dissolved2 Dissolved? acidic->dissolved2 basic->dissolved2 dissolved2->success Yes co_solvent Use a co-solvent dissolved2->co_solvent No dmso Dissolve in minimal DMSO (<50 µL), then slowly dilute with aqueous buffer co_solvent->dmso co_solvent->physical dissolved3 Dissolved? dmso->dissolved3 dissolved3->success Yes cyclodextrin Use a solubility enhancer dissolved3->cyclodextrin No beta_cd Prepare solution with β-cyclodextrin cyclodextrin->beta_cd cyclodextrin->physical dissolved4 Dissolved? beta_cd->dissolved4 dissolved4->success Yes denaturant Last Resort: Use denaturing agents (e.g., 6M Guanidine HCl, 8M Urea) dissolved4->denaturant No fail Insoluble: Consider peptide modification for future synthesis denaturant->fail

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation: Solubility of L-Tyrosine

The solubility of the constituent amino acid, L-tyrosine, provides a strong indication of how the peptide's solubility will behave under different conditions.

Table 1: Effect of pH on L-Tyrosine Solubility in Water at 25°C

pH Solubility (mg/mL) Molar Concentration (M) Data Source
1.45 ~3.0 0.0165
1.8 2.0 -
3.2 - 7.5 0.45 -
9.5 1.4 -
9.95 ~6.5 0.0358

| 10.0 | 3.8 | - | |

Table 2: Solubility of L-Tyrosine in Different Solvents

Solvent Solubility Data Source
1 M HCl (with heating) 100 mg/mL
Water 0.45 mg/mL
DMSO High
Methanol Low
Ethanol Low

| n-Propanol | Lowest | |

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation: Start with a small, known amount of lyophilized this compound in a microcentrifuge tube.

  • Initial Solvent Addition: Add a small volume of sterile, deionized water to create a slurry.

  • Acidification:

    • Add 0.1 M HCl or 10% acetic acid dropwise while vortexing.

    • Monitor the pH of the solution.

    • Continue adding acid until the peptide dissolves (target pH < 3).

  • Alkalinization (Alternative to Acidification):

    • Add 0.1 M NaOH or a dilute solution of ammonium hydroxide (e.g., 0.1%) dropwise while vortexing.

    • Continue adding base until the peptide dissolves (target pH > 9).

  • Final Dilution: Once the peptide is dissolved, you can dilute the solution with your desired buffer. Be aware that adding a neutral buffer may cause the peptide to precipitate if the final pH enters the insoluble range.

Protocol 2: Solubilization using a Co-solvent (DMSO)

  • Preparation: Place the weighed this compound powder in a suitable tube.

  • Co-solvent Addition: Add a minimal volume of high-purity DMSO (e.g., 20-50 µL) directly to the powder.

  • Dissolution: Vortex or sonicate the mixture until the peptide is fully dissolved. The solution should be clear.

  • Aqueous Dilution: Add your aqueous buffer drop by drop to the DMSO solution while continuously vortexing. This gradual dilution is critical to prevent the peptide from precipitating out of the solution.

  • Final Concentration: Continue to add the aqueous buffer until the desired final concentration is reached. Ensure the final DMSO concentration is compatible with your experimental system (typically <1% for cell-based assays).

Protocol 3: Using Cyclodextrins for Enhanced Solubility

  • Cyclodextrin Solution Preparation: Prepare a stock solution of a suitable cyclodextrin (e.g., beta-cyclodextrin or a derivative like HP-β-CD) in your desired aqueous buffer.

  • Peptide Addition: Add the this compound powder directly to the cyclodextrin solution.

  • Incubation and Mixing: Vortex the mixture and allow it to incubate, potentially with gentle heating or sonication, to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge the solution to pellet any remaining undissolved peptide. The supernatant will contain the solubilized peptide-cyclodextrin complex.

Visualizations

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex P1 Hydrophobic Peptide CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) P1->CD Encapsulation Complex Soluble Complex CD->Complex

Caption: Mechanism of cyclodextrin-mediated peptide solubilization.

G cluster_0 Low pH (Acidic) cluster_1 Neutral pH (pI) cluster_2 High pH (Basic) N_term_acid N-terminus: -NH3+ C_term_acid C-terminus: -COOH Tyr_acid Tyr Side Chain: -OH (Neutral) Charge_acid Net Positive Charge -> High Solubility N_term_pI N-terminus: -NH3+ C_term_pI C-terminus: -COO- Tyr_pI Tyr Side Chain: -OH (Neutral) Charge_pI Net Zero Charge -> Low Solubility N_term_base N-terminus: -NH2 C_term_base C-terminus: -COO- Tyr_base Tyr Side Chain: -O- (Phenolate) Charge_base Net Negative Charge -> High Solubility

Caption: Effect of pH on the charge state and solubility of a tyrosine peptide.

References

Technical Support Center: Solid-Phase Hexa-L-tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of solid-phase Hexa-L-tyrosine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is very low. What are the most common causes?

Low yield in the synthesis of a homo-oligomeric peptide like this compound is typically due to two main issues: incomplete coupling reactions and peptide aggregation on the solid support.[1][2] The repetitive nature of the tyrosine residues increases the likelihood of inter-chain and intra-chain hydrogen bonding, leading to secondary structure formation that can physically block reactive sites.[3]

Troubleshooting Steps:

  • Monitor Each Coupling Step: Use a qualitative ninhydrin (Kaiser) test after each coupling step to check for unreacted primary amines.[4] A positive result (blue beads) indicates incomplete coupling.

  • Address Incomplete Coupling: If the Kaiser test is positive, perform a second coupling (a "double couple") before proceeding to the next deprotection step.[1]

  • Disrupt Aggregation: If coupling remains difficult, consider using solvents known to disrupt aggregation, such as dimethyl sulfoxide (DMSO) or "magic mixture" cocktails, for the problematic coupling steps.

  • Optimize Reagents: Ensure you are using high-quality, fresh solvents and reagents, as impurities can significantly hinder reaction efficiency.

Q2: I'm observing significant deletion sequences in my final product analysis (e.g., Penta-tyrosine). How can I improve coupling efficiency?

Deletion sequences are a direct result of incomplete coupling at one or more steps. For a challenging sequence like this compound, optimizing the coupling strategy is critical.

Optimization Strategies:

  • Double Coupling: This is the most straightforward approach for difficult sequences. After the initial coupling reaction, simply repeat the step with a fresh solution of activated amino acid.

  • Choice of Coupling Reagent: While standard carbodiimides like DIC can be effective, phosphonium (PyBOP) or aminium/uronium (HBTU, HATU, COMU) salt-based reagents are generally more efficient and faster, especially for sterically hindered couplings.

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction to completion more effectively.

  • Extended Reaction Time: For particularly difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields.

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
Reagent ClassExamplesRecommended Use Case for this compoundKey AdvantagesConsiderations
Carbodiimides DIC / DCCStandard, cost-effective synthesis.Low cost, readily available.Slower reaction rates; DCC produces an insoluble urea byproduct.
Phosphonium Salts PyBOP, BOPDifficult couplings, minimizing racemization.High activation efficiency; no guanylation side reactions.Higher cost; BOP is toxic.
Aminium/Uronium Salts HBTU, HATU, HCTUFirst-line choice for overcoming aggregation and steric hindrance.Fast reaction rates, high yields, good solubility.Can cause side-chain modifications if excess base is used.
Immonium-type COMUWhen racemization is a major concern.Superior suppression of racemization compared to HOBt-based reagents.Highest cost.

Q3: What is the purpose of the tert-butyl (tBu) protecting group on the tyrosine side chain, and is it necessary?

Yes, it is absolutely critical. The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during coupling steps. This side reaction leads to branched peptides and other impurities that are difficult to remove, drastically reducing the yield of the desired linear this compound. The use of Fmoc-Tyr(tBu)-OH, where the tert-butyl (tBu) group acts as a robust shield for the side chain, prevents this unwanted reaction and ensures that peptide bond formation occurs exclusively at the N-terminus.

Diagram 1: Role of Tyrosine Side-Chain Protection

G cluster_0 Without Side-Chain Protection cluster_1 With Fmoc-Tyr(tBu)-OH Protection A Activated Fmoc-Tyr-OH C Desired Linear Peptide (N-terminus coupling) A->C Correct Path D Branched Impurity (Side-chain coupling) A->D Side Reaction B Growing Peptide Chain (on resin) B->C B->D E Activated Fmoc-Tyr(tBu)-OH G Desired Linear Peptide (N-terminus coupling) E->G Forced Correct Path F Growing Peptide Chain (on resin) F->G H Side-chain is blocked by tBu group

Caption: Workflow showing how side-chain protection prevents unwanted branching.

Q4: During the final cleavage from the resin, what causes the product to turn brown/purple, and how can I prevent it?

This discoloration is often due to side reactions involving the unprotected tyrosine side chain. During cleavage with Trifluoroacetic Acid (TFA), the tBu protecting groups become highly reactive carbocations. These cations can re-attach to the electron-rich phenolic ring of tyrosine, causing alkylation and other modifications.

To prevent this, a "cleavage cocktail" containing scavengers is essential. Scavengers are nucleophilic compounds that trap these reactive cations before they can modify the peptide.

Table 2: Recommended Cleavage Cocktails for Tyrosine-Containing Peptides
Cocktail NameCompositionReaction TimeRecommended Use
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)2 hoursGood general-purpose, "odorless" option for Trp, Met, or Tyr-containing peptides.
TFA/TIS/Water TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)2-3 hoursHighly effective and common choice for peptides containing Arg(Pbf), Trp(Boc), and Tyr(tBu).
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)2 hoursA "universal" and very strong cocktail for complex peptides with multiple sensitive residues.

Note: Always use freshly prepared cleavage cocktails and perform the reaction in a well-ventilated fume hood.

Experimental Protocols & Workflows

Diagram 2: Standard Fmoc-SPPS Cycle Workflow

spss_workflow start Start with Fmoc-Tyr(tBu)-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF & DCM Washes deprotection->wash1 coupling 3. Coupling Fmoc-Tyr(tBu)-OH + Coupling Reagent (e.g., HBTU) + Base (e.g., DIPEA) wash1->coupling wash2 4. DMF & DCM Washes coupling->wash2 kaiser_test Monitor: Kaiser Test (Check for free amines) wash2->kaiser_test kaiser_test->coupling Positive (Blue) -> Double Couple repeat_cycle Repeat Cycle 5 more times kaiser_test->repeat_cycle Negative (Yellow) repeat_cycle->deprotection cleavage Final Cleavage & Deprotection (TFA + Scavengers) repeat_cycle->cleavage After 6th residue end Crude this compound cleavage->end

Caption: The iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Synthesis of this compound

This protocol is based on a standard Fmoc/tBu strategy. All steps should be performed in a dedicated peptide synthesis vessel.

Materials:

  • Rink Amide MBHA resin (or similar, for C-terminal amide)

  • Fmoc-Tyr(tBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane)

  • Washing Solvent: Methanol or Diethyl Ether

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling (if starting with bare resin):

    • Perform an initial Fmoc deprotection if using a pre-loaded Fmoc-resin.

    • Activate Fmoc-Tyr(tBu)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Iterative Synthesis Cycle (Repeat 5 times): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with fresh solution for 10 minutes. b. Washing: Wash the resin thoroughly to remove all piperidine. Sequence: DMF (5x), DCM (3x), DMF (3x). c. Coupling: i. Prepare the activated amino acid solution: Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. ii. Add the solution to the resin and agitate for 2 hours. d. Washing: Wash the resin with DMF (3x) and DCM (3x). e. Monitoring (Optional but Recommended): Perform a Kaiser test. If positive (blue beads), repeat step 3c (double coupling).

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 3a) followed by washing (step 3b).

  • Final Wash and Dry: Wash the peptide-resin with DCM (3x) and then with methanol or ether to shrink the resin. Dry the resin under high vacuum for at least 4 hours.

Protocol 2: Cleavage and Peptide Precipitation
  • Preparation: Place the dry peptide-resin (approx. 100 mg) in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (e.g., 2 mL of TFA/TIS/Water 95:2.5:2.5). Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Filtration: Filter the solution to separate the resin beads from the peptide-containing TFA solution. Wash the resin beads with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: In a separate centrifuge tube, add 10x the volume of cold diethyl ether. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether 2-3 more times to remove residual scavengers.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Analyze the crude product using HPLC and Mass Spectrometry. Purify the peptide using preparative RP-HPLC.

References

Troubleshooting guide for Hexa-L-tyrosine hydrogel instability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexa-L-tyrosine hydrogels. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Hydrogel Formation and Stability

Q1: My this compound solution does not form a hydrogel. What are the possible reasons?

A1: Failure to form a hydrogel can be attributed to several factors related to the self-assembly process of the this compound peptides. These peptides typically self-assemble through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking of the tyrosine residues.

  • Sub-optimal Peptide Concentration: There is a critical gelation concentration (CGC) below which a stable hydrogel will not form. If the peptide concentration is too low, the fibrils formed may not be sufficient to create a percolated network that entraps the solvent.

  • Inappropriate pH: The pH of the solution significantly influences the charge of the peptide's terminal groups and the phenolic hydroxyl group of tyrosine. This can affect the electrostatic interactions and hydrogen bonding necessary for self-assembly.[1]

  • Incorrect Ionic Strength: Salts in the solution can either promote or hinder gelation by screening electrostatic interactions between peptide molecules.[1]

  • Temperature: Temperature affects the kinetics of self-assembly. Some peptide hydrogels form upon cooling, while others may require heating to overcome kinetic barriers.[1]

Troubleshooting Steps:

  • Increase Peptide Concentration: Gradually increase the concentration of this compound in your preparation.

  • Optimize pH: Prepare a series of solutions with varying pH values around the isoelectric point of this compound to find the optimal condition for gelation.

  • Adjust Ionic Strength: Experiment with different salt concentrations (e.g., PBS, NaCl) to modulate the ionic environment.

  • Vary Temperature: Try incubating the solution at different temperatures (e.g., 4°C, room temperature, 37°C) to facilitate gelation.

Q2: My this compound hydrogel is weak and dissolves prematurely. How can I improve its mechanical stability?

A2: The low mechanical stability of self-assembled peptide hydrogels is a common issue, with storage moduli often in the range of 10-1000 Pa.[2][3] To enhance stability, covalent cross-linking of the tyrosine residues can be employed.

  • Enzymatic Cross-linking: Horseradish peroxidase (HRP) in the presence of a low concentration of hydrogen peroxide (H₂O₂) can catalyze the formation of dityrosine bonds between adjacent peptide molecules, significantly strengthening the hydrogel network.

  • Photochemical Cross-linking: A ruthenium complex (e.g., Ru(bpy)₃Cl₂) can catalyze the conversion of tyrosine to dityrosine upon irradiation with visible light. This method offers excellent spatiotemporal control over the cross-linking process and can increase the storage modulus by several orders of magnitude.

Troubleshooting Steps:

  • Introduce Enzymatic Cross-linking: Incorporate HRP and a low concentration of H₂O₂ into your hydrogel formulation.

  • Implement Photocrosslinking: Add a suitable photoinitiator system (e.g., Ru(bpy)₃Cl₂ and ammonium persulfate) to the peptide solution and expose the hydrogel to visible light. The reinforcement can be achieved in as little as two minutes.

  • Increase Peptide Concentration: A higher concentration of the peptide will lead to a denser fibrillar network and improved mechanical properties.

Q3: I am observing phase separation or aggregation in my hydrogel. What is causing this?

A3: Phase separation, often appearing as turbidity or the formation of distinct layers, can occur when the peptide-peptide interactions become much more favorable than peptide-solvent interactions, leading to aggregation and collapse of the hydrogel network.

  • Solvent Incompatibility: The solvent may not be optimal for maintaining the solubility of the self-assembled fibrils.

  • Excessive Ionic Strength: High salt concentrations can lead to excessive screening of charges, promoting aggregation.

  • pH Shift: A significant change in pH can alter the peptide's charge and lead to insolubility.

Troubleshooting Steps:

  • Solvent Optimization: Experiment with different buffer systems or the addition of a small percentage of a co-solvent.

  • Control Ionic Strength: Reduce the salt concentration in your buffer.

  • Maintain pH: Ensure the pH of your system is stable and within the optimal range for hydrogel formation.

Quantitative Data on Factors Affecting Hydrogel Stability

The following table summarizes the expected influence of key parameters on the mechanical properties of tyrosine-based peptide hydrogels, extrapolated for this compound. The storage modulus (G') is a measure of the hydrogel's stiffness.

ParameterConditionExpected Effect on Storage Modulus (G')Reference
Peptide Concentration Increasing ConcentrationIncrease
40 mg/mL (BSA-based)~0.38 kPa
100 mg/mL (BSA-based)~3.93 kPa
pH Varying pH (BSA-based, no urea)pH 7 showed higher network density than pH 8
pH 7 (BSA-based)Higher G' compared to pH 8
pH 8 (BSA-based)Lower G' compared to pH 7
Cross-linking (Photochemical) Before Cross-linking (FmocFFGGGY)~10-1000 Pa
After Photo-cross-linking (FmocFFGGGY)~100 kPa (10⁴-fold increase)
Additives (Urea) 0 M Urea (BSA-based)~2.47 kPa
3 M Urea (BSA-based)~16.04 kPa (650% increase)

Experimental Protocols

1. Preparation of this compound Hydrogel (Self-Assembly)

  • Dissolve lyophilized this compound peptide in sterile, deionized water to the desired concentration (e.g., 1-5% w/v).

  • Gently vortex or sonicate the solution at low power to ensure complete dissolution.

  • Adjust the pH of the peptide solution using dilute NaOH or HCl to the optimal pH for gelation (typically near neutral pH, but may require optimization).

  • Alternatively, gelation can be triggered by adding an equal volume of a buffer solution (e.g., 2x PBS) to the peptide solution.

  • Allow the solution to stand at the desired temperature (e.g., room temperature or 37°C) for a specific period (e.g., 30 minutes to several hours) to allow for self-assembly and gelation.

2. Enzymatic Cross-linking of this compound Hydrogel

  • Prepare the this compound solution as described above.

  • Just before initiating gelation, add horseradish peroxidase (HRP) to a final concentration of 1-10 U/mL.

  • Add hydrogen peroxide (H₂O₂) to a final concentration of 0.001-0.01% (v/v).

  • Mix gently but thoroughly and allow the hydrogel to form. The cross-linking reaction will proceed as the hydrogel self-assembles.

3. Photochemical Cross-linking of this compound Hydrogel

  • Prepare the this compound solution.

  • Add Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂) to a final concentration of ~0.25 mM.

  • Add ammonium persulfate (APS) to a final concentration of ~10 mM.

  • Transfer the solution to a suitable mold or plate.

  • Expose the solution to visible light (e.g., 400-450 nm) for 2-10 minutes to induce cross-linking.

4. Characterization by Oscillatory Rheology

  • Carefully transfer the prepared hydrogel onto the Peltier plate of a rheometer.

  • Use a parallel plate geometry (e.g., 20 mm diameter) and lower the upper plate to a defined gap (e.g., 500 µm).

  • Perform a frequency sweep at a constant strain (e.g., 1%) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region.

5. Characterization by Transmission Electron Microscopy (TEM)

  • Place a small aliquot of the hydrogel onto a TEM grid (e.g., carbon-coated copper grid).

  • Wick away excess liquid with filter paper.

  • Negatively stain the sample with a solution of uranyl acetate (1-2% w/v) for 30-60 seconds.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope to visualize the fibrillar network structure.

Visualizations

experimental_workflow cluster_prep Hydrogel Preparation cluster_gelation Gelation cluster_crosslinking Stability Enhancement (Optional) cluster_characterization Characterization peptide This compound Peptide mix Peptide Solution peptide->mix Dissolve solvent Aqueous Buffer solvent->mix self_assembly Self-Assembly (Fibril Formation) mix->self_assembly Trigger stimulus pH/Temp/Ion Adjustment stimulus->self_assembly hydrogel Initial Hydrogel self_assembly->hydrogel Network Entanglement crosslink_choice Cross-linking Method? hydrogel->crosslink_choice enzymatic Add HRP + H2O2 crosslink_choice->enzymatic Enzymatic photochemical Add Ru(II) + APS + Visible Light crosslink_choice->photochemical Photochemical stable_hydrogel Mechanically Stable Hydrogel enzymatic->stable_hydrogel photochemical->stable_hydrogel rheology Rheology (Mechanical Properties) stable_hydrogel->rheology tem TEM (Nanostructure) stable_hydrogel->tem

Caption: Experimental workflow for the preparation and characterization of this compound hydrogels.

troubleshooting_logic start Start: Hydrogel Instability Issue q1 Is the gel forming at all? start->q1 q2 Is the gel weak or dissolving? q1->q2 Yes a1_no Troubleshoot Formation: - Increase Peptide Concentration - Optimize pH - Adjust Ionic Strength - Vary Temperature q1->a1_no No q3 Is there phase separation? q2->q3 No a2_yes Enhance Stability: - Introduce Covalent Cross-linking  (Enzymatic or Photochemical) - Increase Peptide Concentration q2->a2_yes Yes a3_yes Address Phase Separation: - Optimize Solvent/Buffer - Reduce Ionic Strength - Stabilize pH q3->a3_yes Yes end Issue Resolved/Further Analysis q3->end No a1_no->end a2_yes->end a3_yes->end

Caption: A troubleshooting decision tree for common this compound hydrogel instability issues.

References

Issues with Hexa-L-tyrosine purity and how to resolve them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hexa-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: Synthetic peptides like this compound can contain several types of impurities stemming from the synthesis process.[1][2] Common impurities include:

  • Deletion sequences: Peptides missing one or more tyrosine residues.[2]

  • Truncation sequences: Peptide chains that were terminated prematurely.

  • Incompletely deprotected sequences: Peptides where protecting groups on the tyrosine side chains have not been fully removed.

  • Side reaction products: Modifications to the peptide, such as oxidation of the tyrosine residues.

  • Residual solvents and reagents: Trifluoroacetic acid (TFA) is a common residual counterion from the HPLC purification process.

Q2: How is the purity of this compound typically determined?

A2: The purity of this compound is primarily assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the main method for quantifying the purity of the peptide. A C18 reverse-phase column is typically used.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the target peptide and to identify impurities.

  • Amino Acid Analysis (AAA): This method determines the net peptide content by quantifying the amount of each amino acid after acid hydrolysis.

Q3: What is the expected purity of commercially available this compound?

A3: Commercially available this compound is often sold at different purity grades. For research applications, purities of >95% or >98% are common. It is important to check the certificate of analysis (CoA) provided by the supplier for the specific purity of your batch.

Q4: How should I properly store and handle this compound to maintain its purity?

A4: To maintain the purity of this compound, proper storage and handling are crucial:

  • Storage of lyophilized powder: Store at -20°C or colder in a tightly sealed container, protected from light. For long-term storage, -80°C is recommended.

  • Handling: Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption. Weigh out the desired amount quickly and reseal the vial promptly.

  • Storage of solutions: It is not recommended to store peptides in solution for long periods. If necessary, prepare aliquots in a suitable sterile buffer (pH 5-6) and store them at -20°C to avoid repeated freeze-thaw cycles. Peptides containing tyrosine can be prone to oxidation, so using degassed buffers may be beneficial.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of this compound shows multiple peaks in addition to the main product peak.

Possible Causes and Solutions:

CauseSolution
Peptide Degradation Peptides containing tyrosine can be susceptible to oxidation. Ensure you are using fresh, high-purity solvents and consider adding an antioxidant like ascorbic acid to your mobile phase. Prepare solutions fresh daily.
Incomplete Solubilization This compound may not be fully dissolved, leading to the appearance of spurious peaks. Ensure complete dissolution of the peptide in the appropriate solvent before injection. Sonication may aid in dissolving the peptide.
Column Contamination The HPLC column may be contaminated from previous runs. Flush the column with a strong solvent gradient (e.g., high concentration of acetonitrile) to remove any strongly retained compounds.
Presence of Synthesis-Related Impurities The sample may contain impurities from the synthesis process, such as deletion or truncated sequences. If the purity is critical for your experiment, consider re-purifying the peptide using preparative HPLC.
Experimental Protocol: HPLC Analysis of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm (due to the tyrosine aromatic ring).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

HPLC_Troubleshooting_Workflow start Start: Unexpected HPLC Peaks check_degradation Check for Degradation start->check_degradation use_fresh_solvents Use Fresh Solvents / Antioxidants check_degradation->use_fresh_solvents Yes check_solubility Verify Complete Solubilization check_degradation->check_solubility No end_resolved Issue Resolved use_fresh_solvents->end_resolved sonicate_sample Sonicate Sample check_solubility->sonicate_sample Yes check_column Inspect Column for Contamination check_solubility->check_column No sonicate_sample->end_resolved flush_column Flush Column with Strong Solvent check_column->flush_column Yes consider_impurities Consider Synthesis Impurities check_column->consider_impurities No flush_column->end_resolved repurify Re-purify via Preparative HPLC consider_impurities->repurify Yes repurify->end_resolved

Diagram: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Incorrect Mass Detected by Mass Spectrometry

Symptom: The mass spectrum of your this compound sample shows a primary mass that does not correspond to the expected molecular weight (997.06 g/mol ).

Possible Causes and Solutions:

CauseSolution
Adduct Formation In electrospray ionization (ESI-MS), it is common to see adducts with sodium ([M+Na]+) or potassium ([M+K]+). These will appear as peaks with masses higher than the expected molecular weight.
Presence of Deletion Sequences If a tyrosine residue was missed during synthesis, the resulting peptide will have a lower mass. The mass difference will correspond to the mass of a tyrosine residue (163.18 g/mol ).
Incomplete Deprotection If protecting groups (e.g., Boc, Fmoc) are still attached to the peptide, the observed mass will be higher than expected.
Oxidation The tyrosine residues can be oxidized, leading to an increase in mass of 16 Da per oxidized residue.
Experimental Protocol: Mass Spectrometry Analysis of this compound
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: Dissolve the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 10 µM.

  • Analysis Mode: Positive ion mode.

  • Data Interpretation: Look for the [M+H]+ ion at m/z 998.07. Also, check for common adducts and fragments.

MS_Troubleshooting_Logic start Start: Incorrect Mass Detected mass_higher Observed Mass > Expected Mass? start->mass_higher mass_lower Observed Mass < Expected Mass? mass_higher->mass_lower No check_adducts Check for Na+/K+ Adducts mass_higher->check_adducts Yes check_deletion Check for Deletion Sequences (-163 Da) mass_lower->check_deletion Yes check_deprotection Check for Incomplete Deprotection check_adducts->check_deprotection check_oxidation Check for Oxidation (+16 Da) check_deprotection->check_oxidation end_identified Impurity Identified check_oxidation->end_identified check_deletion->end_identified

Diagram: Logical steps for troubleshooting incorrect mass spectrometry results.

Quantitative Data Summary

Table 1: Common Analytical Parameters for this compound Purity Assessment
ParameterHPLCMass SpectrometryAmino Acid Analysis
Primary Use Purity QuantificationIdentity ConfirmationNet Peptide Content
Typical Purity Range >95% - >98%N/A70% - 90%
Common Column C18 Reverse PhaseN/AIon Exchange
Detection Method UV (220 nm, 275 nm)ESINinhydrin
Key Information Provided Percentage of target peptideMolecular weight of componentsMolar ratio of amino acids
Table 2: Potential Mass Variations in this compound Impurities
Impurity TypeMass Change from Expected MW (997.06 g/mol )Example Observed Mass (for [M+H]+)
Sodium Adduct+22 Da1020.07
Potassium Adduct+38 Da1036.07
Single Deletion-163.18 Da834.89
Single Oxidation+16 Da1014.07

Signaling Pathway Context

While this compound is primarily a synthetic peptide used in research, its constituent amino acid, L-tyrosine, is a precursor for several important signaling molecules in biological systems. Understanding these pathways can be relevant for experiments where this compound might be metabolized or interact with cellular machinery.

Tyrosine_Metabolic_Pathways tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase melanin Melanin tyrosine->melanin thyroxine Thyroxine (T4) tyrosine->thyroxine degradation Degradation Pathway tyrosine->degradation Tyrosine Aminotransferase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine fumarate Fumarate degradation->fumarate acetoacetate Acetoacetate degradation->acetoacetate

Diagram: Metabolic pathways of L-tyrosine.

References

Why is my Hexa-L-tyrosine peptide precipitating during storage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with Hexa-L-tyrosine peptide.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide has precipitated after reconstitution and storage. What are the potential causes?

Precipitation of your this compound peptide solution during storage can be attributed to several factors, primarily related to the peptide's intrinsic properties and the storage conditions. This compound is composed of six tyrosine residues, making it highly hydrophobic and prone to aggregation.[1]

The primary reasons for precipitation include:

  • Aggregation: The aromatic side chains of the tyrosine residues can interact via π-π stacking, leading to self-assembly and the formation of insoluble aggregates.[2][3] This process can be concentration-dependent.[4][5]

  • Low Solubility at Storage pH: Peptides exhibit their lowest solubility at their isoelectric point (pI). If the pH of your storage buffer is close to the pI of this compound, the peptide will be more likely to precipitate. The individual amino acid L-tyrosine has a very low solubility in water at neutral pH, around 0.45 g/L.

  • Chemical Instability: Tyrosine residues are susceptible to oxidation, which can be catalyzed by light, oxygen, or trace metal ions. This can lead to the formation of dityrosine cross-links, promoting aggregation and precipitation.

  • Improper Storage Conditions: Storing peptides in solution for extended periods is generally not recommended as it reduces their stability. Repeated freeze-thaw cycles can also induce aggregation and cause the peptide to precipitate.

Troubleshooting Guide

Q2: How can I prevent my this compound peptide from precipitating?

To prevent precipitation, it is crucial to optimize the storage and handling conditions of your peptide.

  • Optimize Storage Buffer pH: Adjust the pH of your storage buffer to be at least one to two pH units away from the peptide's isoelectric point (pI). For this compound, which is composed of neutral amino acids with a free N- and C-terminus, the pI is likely in the slightly acidic to neutral range. Therefore, using a slightly acidic (e.g., pH 3-5) or slightly basic (e.g., pH 8-9) buffer can significantly improve solubility.

  • Use of Organic Solvents: For initial solubilization of the hydrophobic this compound, it is recommended to first dissolve the lyophilized powder in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer of your choice.

  • Control Peptide Concentration: Higher peptide concentrations can promote aggregation. If you are observing precipitation, try working with a lower concentration of the peptide.

  • Proper Storage of Solutions: For short-term storage, keep the peptide solution at 4°C for a few days. For longer-term storage, it is best to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect from Light and Oxidation: Store peptide solutions in amber vials or tubes to protect them from light, which can induce photo-oxidation of tyrosine. Using degassed, sterile buffers can also help to minimize oxidation.

ParameterRecommended ConditionRationale
Storage Form Lyophilized powderMaximizes long-term stability.
Storage Temperature (Lyophilized) -20°C or -80°CPrevents degradation.
Storage Temperature (in Solution) 4°C (short-term), -20°C or -80°C (long-term)Reduces chemical degradation and microbial growth.
Reconstitution Solvent Initial dissolution in a small amount of DMSO, followed by dilution with an appropriate aqueous buffer.Overcomes the hydrophobicity of the peptide.
Storage Buffer pH At least 1-2 pH units away from the peptide's pI.Increases solubility by moving away from the point of minimum solubility.
Handling Allow vial to warm to room temperature in a desiccator before opening.Prevents moisture absorption by the hygroscopic peptide.

Table 1: Recommended Storage and Handling Conditions for this compound Peptide.

Experimental Protocols

Protocol: Determining the Optimal Solubilization and Storage Conditions for this compound

This protocol provides a systematic approach to identify the best solvent and buffer conditions for your this compound peptide to prevent precipitation.

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (DMSO)

  • Sterile, deionized water

  • A selection of sterile buffers with varying pH values (e.g., 10 mM Sodium Acetate pH 4.0, 10 mM MES pH 6.0, 10 mM HEPES pH 7.4, 10 mM Tris pH 8.5)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation of Stock Solution in DMSO: a. Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. b. Weigh a small, accurately known amount of the peptide into a sterile microcentrifuge tube. c. Add a minimal volume of DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL). d. Vortex gently and sonicate for a few minutes if necessary to ensure complete dissolution.

  • Solubility Testing in Different Buffers: a. Aliquot a small volume of your DMSO stock solution into separate microcentrifuge tubes, one for each buffer to be tested. b. Slowly add each of the different pH buffers to the respective tubes while gently vortexing to achieve your desired final peptide concentration (e.g., 1 mg/mL). Ensure the final concentration of DMSO is kept low (typically <5%) if it might interfere with downstream applications. c. Visually inspect each tube for any signs of immediate precipitation. A clear solution indicates good solubility under those conditions.

  • Storage Stability Assessment: a. For the conditions that resulted in a clear solution, prepare larger volumes. b. Aliquot these solutions into smaller, single-use tubes. c. Store the aliquots at different temperatures: 4°C, -20°C, and -80°C. d. At regular time intervals (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each condition. e. Allow the frozen samples to thaw completely at room temperature. f. Visually inspect for any precipitation. Centrifuge the tubes briefly to pellet any precipitate that may not be immediately visible.

  • Analysis and Selection: a. Based on your observations, select the buffer and storage temperature that maintains the peptide in a clear, precipitate-free solution for the longest duration.

Visualizations

Troubleshooting_Peptide_Precipitation start Peptide Precipitation Observed check_storage Review Storage Conditions start->check_storage check_ph Is Buffer pH Near pI? check_storage->check_ph Examine Buffer check_concentration Is Peptide Concentration High? check_ph->check_concentration No solution_ph Adjust Buffer pH (1-2 units away from pI) check_ph->solution_ph Yes check_handling Review Handling Procedures check_concentration->check_handling No solution_concentration Lower Peptide Concentration check_concentration->solution_concentration Yes solution_storage Store as Lyophilized Powder or Aliquot and Freeze at -80°C check_handling->solution_storage Improper Storage solution_handling Use Organic Solvent for Initial Dissolution & Minimize Freeze-Thaw Cycles check_handling->solution_handling Improper Solubilization end_precipitate Precipitation Persists? Consider Further Optimization solution_ph->end_precipitate solution_concentration->end_precipitate solution_storage->end_precipitate solution_handling->end_precipitate

Figure 1. Troubleshooting workflow for this compound peptide precipitation.

References

Technical Support Center: Enhancing Drug Encapsulation in Hexa-L-tyrosine Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the encapsulation of therapeutic agents within Hexa-L-tyrosine nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and why are they used for drug delivery?

This compound is a peptide chain composed of six L-tyrosine amino acid residues.[][2] These peptides can self-assemble into nanoparticles in aqueous solutions, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic rings of the tyrosine residues.[3][4] This self-assembly mechanism allows for the encapsulation of therapeutic drugs, particularly hydrophobic agents, within the core of the nanoparticles. The use of these peptide-based nanoparticles is advantageous due to their biocompatibility, biodegradability, and the potential for controlled drug release.[5]

Q2: What is the primary mechanism of drug encapsulation in this compound nanoparticles?

The primary mechanism for encapsulating drugs within this compound nanoparticles is through hydrophobic interactions and π-π stacking. Hydrophobic drugs are partitioned into the hydrophobic core of the self-assembling peptide nanostructure. Additionally, aromatic drugs can engage in π-π stacking interactions with the tyrosine residues of the peptide, further enhancing encapsulation. For charged drug molecules, electrostatic interactions can also play a role in drug loading.

Q3: What are the key factors that influence the encapsulation efficiency of drugs in this compound nanoparticles?

Several factors can significantly impact drug encapsulation efficiency. These include the physicochemical properties of the drug (e.g., hydrophobicity, charge), the drug-to-peptide ratio, the pH of the solution, the choice of solvent, and the method of nanoparticle preparation. Optimizing these parameters is crucial for achieving high drug loading.

Q4: How can I determine the encapsulation efficiency of my drug-loaded nanoparticles?

Encapsulation efficiency (EE%) is typically determined by separating the drug-loaded nanoparticles from the solution containing the free, unencapsulated drug. This is often achieved through methods like centrifugation or dialysis. The amount of encapsulated drug is then quantified by lysing the nanoparticles and analyzing the drug content using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The EE% is calculated using the following formula:

EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

Troubleshooting Guides

This section provides solutions to common problems encountered during the encapsulation of drugs in this compound nanoparticles.

Issue 1: Low Encapsulation Efficiency

Possible Causes and Solutions:

  • Poor Drug Solubility in the Chosen Solvent System:

    • Solution: Ensure that both the this compound peptide and the drug are soluble in the selected organic solvent before initiating nanoparticle self-assembly. It may be necessary to screen different water-miscible organic solvents (e.g., DMSO, DMF, acetone) to find an optimal one for both components.

  • Inappropriate Drug-to-Peptide Ratio:

    • Solution: The ratio of drug to this compound can significantly affect encapsulation. A low ratio may not provide a sufficient driving force for encapsulation, while a very high ratio can lead to drug precipitation. It is recommended to test a range of drug-to-peptide molar ratios to find the optimal loading capacity.

  • Unfavorable pH Conditions:

    • Solution: The pH of the aqueous phase influences the ionization state of both the peptide and the drug, which can affect their interaction and the self-assembly process. For tyrosine-based peptides, pH can impact the phenolic hydroxyl group. It is advisable to perform encapsulation at different pH values to determine the optimal condition for your specific drug.

  • Rapid Precipitation of the Drug or Peptide:

    • Solution: The rate of addition of the organic solution to the aqueous phase can influence nanoparticle formation and drug encapsulation. A slow, dropwise addition with constant stirring generally yields better results by allowing for controlled self-assembly.

Issue 2: Nanoparticle Aggregation

Possible Causes and Solutions:

  • High Nanoparticle Concentration:

    • Solution: Preparing nanoparticles at a very high concentration can lead to instability and aggregation. Try reducing the initial concentration of the this compound peptide and drug.

  • Inadequate Surface Charge:

    • Solution: The surface charge of the nanoparticles, characterized by the zeta potential, plays a crucial role in their colloidal stability. A zeta potential of at least ±20 mV is generally desired to prevent aggregation due to electrostatic repulsion. Adjusting the pH of the solution can modify the surface charge.

  • Presence of Salts:

    • Solution: High concentrations of salts in the buffer can screen the surface charges of the nanoparticles, leading to aggregation. If possible, use low-ionic-strength buffers or deionized water for nanoparticle preparation and purification.

Issue 3: Inconsistent Particle Size Distribution

Possible Causes and Solutions:

  • Inconsistent Mixing During Preparation:

    • Solution: Ensure consistent and uniform mixing throughout the nanoparticle formation process. The speed and method of stirring should be kept constant between batches.

  • Variability in Solvent Addition Rate:

    • Solution: Use a syringe pump for the controlled and reproducible addition of the organic phase to the aqueous phase. This will help in achieving a more uniform particle size distribution.

  • Post-preparation Handling:

    • Solution: Sonication or extrusion after nanoparticle formation can be employed to reduce the particle size and narrow the size distribution. However, these methods should be optimized to avoid drug leakage from the nanoparticles.

Quantitative Data Summary

The following table summarizes the potential impact of key experimental parameters on the encapsulation efficiency and particle size of this compound nanoparticles. The values provided are illustrative and should be optimized for each specific drug and experimental setup.

ParameterRangeExpected Effect on Encapsulation EfficiencyExpected Effect on Particle Size
Drug:Peptide Molar Ratio 1:1 to 1:20Increasing the ratio generally increases EE up to a saturation point, after which it may decrease due to drug precipitation.Can increase with higher drug loading.
pH of Aqueous Phase 4.0 - 9.0Optimal pH depends on the pKa of the drug and the isoelectric point of the peptide. A pH that promotes favorable electrostatic interactions or enhances hydrophobic interactions will improve EE.Can influence particle size and stability.
Organic Solvent DMSO, DMF, AcetoneThe choice of solvent affects the solubility of both the drug and the peptide, thereby influencing the self-assembly process and EE.Can affect the final particle size.
Stirring Speed (rpm) 200 - 1000Moderate stirring speeds generally improve mixing and lead to higher EE. Very high speeds might disrupt nanoparticle formation.Higher stirring speeds can lead to smaller particle sizes.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded this compound Nanoparticles

This protocol describes a nanoprecipitation method for encapsulating a hydrophobic drug into this compound nanoparticles.

Materials:

  • This compound peptide

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Deionized water or buffer solution

  • Magnetic stirrer and stir bar

  • Syringe pump (optional)

Procedure:

  • Dissolve a specific amount of this compound and the hydrophobic drug in the organic solvent to achieve the desired drug-to-peptide molar ratio. Gently vortex or sonicate to ensure complete dissolution.

  • Place a defined volume of deionized water or buffer into a glass beaker on a magnetic stirrer and set to a constant stirring speed (e.g., 500 rpm).

  • Draw the organic solution of the peptide and drug into a syringe.

  • Add the organic solution dropwise to the aqueous phase under constant stirring. For better control, a syringe pump can be used to maintain a constant addition rate.

  • Continue stirring for a specified period (e.g., 2-4 hours) at room temperature to allow for the evaporation of the organic solvent and the formation of stable nanoparticles.

  • The resulting nanoparticle suspension can be purified to remove the unencapsulated drug.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • Drug-loaded nanoparticle suspension

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

  • Solvent to dissolve the nanoparticles and release the drug (e.g., a mixture of organic solvent and water)

Procedure:

  • Take a known volume of the drug-loaded nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the unencapsulated drug.

  • Quantify the concentration of the free drug in the supernatant using a pre-established calibration curve with either a UV-Vis spectrophotometer or an HPLC system.

  • Calculate the mass of the unencapsulated drug.

  • The mass of the encapsulated drug can be determined by subtracting the mass of the unencapsulated drug from the total initial mass of the drug used.

  • Calculate the Encapsulation Efficiency (EE%) using the formula mentioned in the FAQs.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_purification Purification cluster_characterization Characterization prep1 Dissolve this compound and Drug in Organic Solvent prep2 Add to Aqueous Phase with Stirring prep1->prep2 prep3 Solvent Evaporation prep2->prep3 purify1 Centrifugation / Dialysis prep3->purify1 purify2 Separate Nanoparticles from Free Drug purify1->purify2 char1 Particle Size & Zeta Potential (DLS) purify2->char1 char2 Encapsulation Efficiency (UV-Vis / HPLC) purify2->char2 char3 Morphology (TEM/SEM) purify2->char3

Caption: Experimental workflow for the preparation and characterization of drug-loaded this compound nanoparticles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Encapsulation Efficiency? cause1 Inappropriate Drug: Peptide Ratio start->cause1 cause2 Suboptimal pH start->cause2 cause3 Poor Solubility start->cause3 cause4 Incorrect Solvent start->cause4 sol1 Optimize Ratio cause1->sol1 sol2 Screen pH Range cause2->sol2 sol4 Ensure Complete Dissolution cause3->sol4 sol3 Test Different Solvents cause4->sol3

Caption: A logical diagram for troubleshooting low encapsulation efficiency in this compound nanoparticles.

References

How to avoid non-specific binding in Hexa-L-tyrosine pull-down assays?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hexa-L-tyrosine pull-down assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a this compound pull-down assay?

A this compound pull-down assay is a type of affinity purification technique used to isolate proteins that bind to this compound. In this assay, this compound is immobilized on beads (e.g., agarose or magnetic beads) and used as "bait" to capture interacting "prey" proteins from a cell lysate or other complex protein mixture. The principle is similar to other pull-down assays where a specific ligand is used to isolate its binding partners.[1][2][3][4]

Q2: What are the primary sources of non-specific binding in this assay?

Non-specific binding is a common issue where proteins adhere to the assay components without a true interaction with the this compound bait. Key sources include:

  • Binding to the affinity resin: Proteins can non-specifically adhere to the surface of the agarose or magnetic beads themselves.

  • Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate with the bait protein or the bead surface through weak, non-specific interactions.

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the co-purification of insoluble protein aggregates.

  • Interaction with the linker or tag: If a linker is used to attach this compound to the beads, proteins might interact non-specifically with the linker.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound pull-down assays, with a focus on minimizing non-specific binding.

Problem 1: High background in the control lane (beads only).

This indicates that proteins are binding directly to the beads.

Solutions:

  • Pre-clearing the lysate: Before the pull-down, incubate the cell lysate with beads that do not have the this compound bait. This will capture proteins that non-specifically bind to the beads. Centrifuge to pellet the beads and use the supernatant (pre-cleared lysate) for the actual pull-down experiment.

  • Blocking the beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein. This will saturate the non-specific binding sites on the beads.

Problem 2: Many non-specific bands in the experimental lane.

This suggests that the washing steps are not stringent enough or the binding conditions are promoting non-specific interactions.

Solutions:

  • Optimize Wash Buffer Composition: The composition of your wash buffer is critical for reducing non-specific binding while preserving true interactions. Start with a base buffer (e.g., PBS or TBS) and modify it as needed.

    • Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in the wash buffer to disrupt ionic interactions.

    • Add Non-ionic Detergents: Include non-ionic detergents like Triton X-100 or NP-40 to reduce non-specific hydrophobic interactions.

    • Include Glycerol: Adding glycerol can help stabilize proteins and reduce non-specific binding.

  • Increase the Number and Duration of Washes: Perform more wash steps (3-5 times) and increase the incubation time for each wash to allow for more efficient removal of non-specifically bound proteins.

  • Reduce the Amount of Lysate: Using too much total protein can overwhelm the system and increase the likelihood of non-specific interactions. Try reducing the amount of lysate used.

Problem 3: Suspected indirect interactions mediated by nucleic acids.

Some protein-protein interactions can be bridged by contaminating DNA or RNA from the cell lysate.

Solution:

  • Nuclease Treatment: Treat the cell lysate with a nuclease, such as DNase or RNase, or a broad-spectrum nuclease like micrococcal nuclease, before performing the pull-down. This will degrade nucleic acids and eliminate any interactions they might be mediating.

Experimental Protocols

Protocol 1: Pre-clearing Lysate and Blocking Beads
  • Bead Preparation: Resuspend the required amount of beads in lysis buffer.

  • Pre-clearing: Add a small aliquot of the washed beads to your clarified cell lysate. Incubate for 30-60 minutes at 4°C with gentle rotation.

  • Separation: Pellet the pre-clearing beads by centrifugation. Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the main pull-down.

  • Bead Blocking: While the lysate is pre-clearing, take the beads intended for the pull-down and wash them with lysis buffer.

  • Add a blocking solution (e.g., 1% BSA in lysis buffer) to the beads and incubate for at least 1 hour at 4°C with gentle rotation.

  • Wash the blocked beads twice with lysis buffer to remove excess, unbound BSA before adding the pre-cleared lysate.

Protocol 2: Optimized Washing Procedure

After incubating the lysate with the this compound beads and removing the unbound fraction:

  • Initial Wash: Wash the beads once with the initial lysis buffer to remove the bulk of the unbound proteins.

  • High Salt Wash: Resuspend the beads in a high-salt wash buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Rotate for 5 minutes at 4°C. This is effective at removing ionically bound contaminants.

  • Detergent Wash: Pellet the beads and resuspend them in a wash buffer with a physiological salt concentration but containing a non-ionic detergent (e.g., TBS + 150 mM NaCl + 0.5% Triton X-100). Rotate for 5 minutes.

  • Final Wash: Perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.

  • Proceed to the elution step.

Quantitative Data Summary

The optimal concentrations of wash buffer components can vary depending on the specific proteins and interactions being studied. The following table provides a general range for optimization.

ComponentConcentration RangePurpose
Salt (NaCl) 150 mM - 500 mMReduces non-specific ionic interactions.
Non-ionic Detergent (Triton X-100, NP-40) 0.1% - 0.5%Minimizes non-specific hydrophobic interactions.
Glycerol 5% - 10%Stabilizes proteins and can reduce non-specific binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_analysis Analysis Lysate Cell Lysate Incubate Incubate Lysate with Blocked Beads Lysate->Incubate Beads This compound Beads Block Blocking (e.g., BSA) Beads->Block Block->Incubate Wash1 Low Stringency Wash Incubate->Wash1 Wash2 High Stringency Wash (e.g., high salt/detergent) Wash1->Wash2 Elute Elution Wash2->Elute Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elute->Analysis

Caption: Workflow for a this compound pull-down assay.

binding_interactions cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Bait_S This compound (Bait) Prey_S Specific Interactor (Prey) Bait_S->Prey_S Specific Interaction Bead_S Bead Bead_S->Bait_S Bait_NS This compound (Bait) Prey_NS1 Non-specific Protein 1 Bait_NS->Prey_NS1 Weak Hydrophobic/ Ionic Interaction Prey_NS2 Non-specific Protein 2 Bead_NS Bead Bead_NS->Bait_NS Bead_NS->Prey_NS2 Binding to Bead Surface

Caption: Specific vs. Non-specific binding in pull-down assays.

References

Technical Support Center: Optimizing Hexa-L-tyrosine Side Chain Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the modification of Hexa-L-tyrosine side chains. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when modifying the phenolic hydroxyl group of tyrosine in a this compound peptide?

A1: The primary side reactions to be aware of are O-acylation, alkylation, and oxidation. The unprotected tyrosine side chain's hydroxyl group is nucleophilic and can be acylated during coupling reactions, especially if the carboxylic acid is highly activated.[1] Additionally, electrophilic species, such as carbocations generated during the cleavage of protecting groups (e.g., tert-butyl from Boc groups), can alkylate the electron-rich aromatic ring of tyrosine.[1][2] Oxidation of the phenol ring can also occur, particularly under harsh reaction conditions or in the presence of oxidizing agents.

Q2: How can I prevent unwanted side reactions at the tyrosine side chain?

A2: The most effective strategy is the use of a protecting group for the phenolic hydroxyl group. The choice of protecting group depends on the overall synthetic strategy (e.g., Boc or Fmoc chemistry).[1][3] For Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) ether is commonly used. In Boc chemistry, benzyl (Bzl) ethers are often employed, although they offer only partial stability to trifluoroacetic acid (TFA). For greater acid stability in Boc strategies, groups like 2,6-dichlorobenzyl (2,6-Cl2-Bzl) can be used. The use of scavengers, such as triisopropylsilane (TIPS) or ethanedithiol (EDT), during cleavage is also crucial to quench reactive cationic species that can modify tyrosine.

Q3: My reaction shows low yield or is incomplete. What are the potential causes and solutions?

A3: Low reaction yields can stem from several factors:

  • Steric Hindrance: The this compound peptide may present significant steric bulk, impeding access to the tyrosine side chains.

  • Poor Solubility: The peptide may have poor solubility in the chosen reaction solvent.

  • Reagent Degradation: The modifying reagent may have degraded due to improper storage or handling.

  • Suboptimal Reaction Conditions: The temperature, pH, or reaction time may not be optimal for the specific modification.

To address these issues, consider the troubleshooting steps outlined in the table below.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Modification Efficiency Steric hindrance from the peptide backbone or adjacent side chains.Increase reaction time and/or temperature. Consider using a more reactive modifying reagent or a catalyst.
Poor solubility of the this compound peptide in the reaction solvent.Screen alternative solvents or use a co-solvent system (e.g., DMF/DCM). For solid-phase reactions, use solvents known to disrupt secondary structures like a mixture of DCM, DMF, and NMP.
Incomplete activation of the modifying reagent.If applicable, increase the pre-activation time of the reagent before adding it to the peptide.
Multiple Modifications or Lack of Selectivity Reaction conditions are too harsh, leading to non-specific reactions.Optimize the pH of the reaction buffer. For example, some Mannich-type reactions are selective for tyrosine under mild pH conditions.
The modifying reagent is not sufficiently selective for tyrosine.Choose a reagent known for high tyrosine selectivity, such as those based on diazonium salts or specific palladium complexes, and optimize the reaction conditions for that specific reagent.
Cross-reactivity with other nucleophilic amino acid side chains (e.g., lysine, cysteine).If other reactive residues are present and need to remain unmodified, use orthogonal protecting groups. Ensure the pH is optimized to favor tyrosine modification over other residues.
Peptide Degradation Harsh cleavage conditions (e.g., strong acid) are degrading the peptide.Optimize the cleavage cocktail and time. The addition of scavengers is critical.
Oxidation of tyrosine or other sensitive residues.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents prior to use.
Difficulty in Product Purification The modified peptide has similar chromatographic properties to the starting material.Optimize the HPLC purification gradient to achieve better separation. Consider using a different stationary phase or ion-pairing agent.
The product is aggregating.Attempt to dissolve the crude product in a strong solvent like DMSO or DMF before purification.

Experimental Protocols

Protocol 1: General Procedure for On-Resin Modification of this compound

This protocol outlines a general workflow for modifying the side chains of a resin-bound this compound peptide.

  • Resin Swelling: Swell the resin-bound peptide in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform deprotection using a suitable reagent (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF and DCM.

  • Modification Reaction:

    • Dissolve the modifying reagent in a suitable anhydrous solvent.

    • Add the reagent solution to the resin.

    • If required, add any necessary catalysts or activators.

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature for 2-24 hours, with agitation.

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by HPLC and MS to monitor the reaction progress.

  • Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by DCM and methanol, and then dry under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O).

  • Purification and Analysis: Purify the crude peptide by preparative HPLC and characterize the final product by mass spectrometry and analytical HPLC.

Protocol 2: Mannich-Type Modification of Tyrosine Side Chains

This protocol is based on the selective modification of tyrosine residues using an in-situ-formed imine.

  • Reaction Setup: In a suitable reaction vessel, dissolve the this compound peptide in an aqueous buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Reagent Addition: Add an electron-rich aniline (e.g., p-toluidine) and an aldehyde (e.g., formaldehyde) to the peptide solution. The final concentrations should typically be in the millimolar range.

  • Incubation: Incubate the reaction mixture at room temperature for 12-24 hours.

  • Quenching (Optional): The reaction can be quenched by the addition of a primary amine or by buffer exchange.

  • Purification and Analysis: Purify the modified peptide using size-exclusion chromatography or reversed-phase HPLC. Analyze the product by ESI-MS to confirm the mass of the modified peptide.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Tyrosine Side Chains
Protecting GroupAbbreviationCommon Synthetic StrategyCleavage ConditionsAdvantagesDisadvantages
tert-Butyl ethertBuFmocStrong acid (e.g., TFA)Stable to piperidine; widely used.Can lead to t-butylation of tryptophan if scavengers are not used.
Benzyl etherBzlBoc/FmocH₂/Pd, HBr/AcOH, Na/liquid NH₃Easily introduced.Partially removed by TFA, limiting its use in some Fmoc strategies.
2-Bromobenzyl-oxycarbonyl2-BrZBocTFMSA, HBrCompatible with strong acid cleavage.Removed by piperidine, limiting its use in Fmoc synthesis.
2,6-Dichloro-benzyl2,6-Cl₂BzlBocStrong acid (e.g., HF, TMSOTf)High acid stability.Requires very strong acid for removal.
Table 2: Analytical Techniques for Characterizing Modified this compound
TechniquePurposeInformation Obtained
Mass Spectrometry (MS) To confirm the molecular weight of the modified peptide.Precise mass of the product, confirming successful modification and identifying any side products.
Tandem MS (MS/MS) To determine the location of the modification.Fragmentation pattern reveals which specific tyrosine residue(s) have been modified.
High-Performance Liquid Chromatography (HPLC) To assess purity and for purification.Purity of the final product and separation from starting materials and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy To obtain detailed structural information.Confirms the chemical structure of the modification and can provide information about the peptide's conformation.
Amino Acid Analysis To confirm the amino acid composition.Verifies the integrity of the peptide backbone after modification and cleavage.

Visualizations

experimental_workflow start Start: Resin-bound This compound swell Swell Resin start->swell deprotect N-terminal Deprotection (optional) swell->deprotect modify Side Chain Modification Reaction deprotect->modify wash1 Wash Resin modify->wash1 cleave Cleavage & Global Deprotection wash1->cleave purify HPLC Purification cleave->purify analyze Analysis (MS, HPLC) purify->analyze end End: Purified Modified Peptide analyze->end

Caption: General workflow for solid-phase modification of this compound.

troubleshooting_logic start Low Reaction Yield? check_solubility Is peptide soluble? start->check_solubility Yes failure Further Troubleshooting Needed start->failure No check_reagents Are reagents fresh? check_solubility->check_reagents Yes change_solvent Screen solvents/ co-solvents check_solubility->change_solvent No check_conditions Optimize conditions (Temp, Time, pH) check_reagents->check_conditions Yes new_reagents Use fresh reagents check_reagents->new_reagents No increase_reactivity Increase temp/time or use more reactive agent check_conditions->increase_reactivity re_evaluate Re-evaluate reaction change_solvent->re_evaluate new_reagents->re_evaluate increase_reactivity->re_evaluate success Successful Modification re_evaluate->success Improved re_evaluate->failure No Improvement

Caption: Troubleshooting logic for low-yield tyrosine modification reactions.

References

Technical Support Center: Scaling Up Hexa-L-tyrosine Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scalable production of Hexa-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with synthesizing this tyrosine-rich peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of this compound?

A1: The primary challenge in synthesizing and scaling up this compound production is severe aggregation of the peptide chains.[1][2] This is due to the repetitive and highly hydrophobic nature of the six L-tyrosine residues.[2] Aggregation can occur both during solid-phase peptide synthesis (SPPS) and after cleavage from the resin, leading to low yields, incomplete reactions, and significant purification difficulties.[2][3] Other challenges include the low solubility of the final product in aqueous solutions at neutral pH and potential side reactions related to the tyrosine side chain.

Q2: Why is this compound so prone to aggregation?

A2: this compound's tendency to aggregate stems from the hydrophobic and aromatic nature of the tyrosine side chains. These residues promote strong intermolecular π-π stacking and hydrogen bonding between peptide backbones, leading to the formation of stable secondary structures like β-sheets. As the peptide chain elongates on the resin, these interactions cause the peptide-resin to collapse and become inaccessible to reagents, hindering further synthesis.

Q3: What is the expected solubility of this compound?

A3: While some datasheets report solubility in water and acetonitrile, the free amino acid L-tyrosine has very poor solubility in water at neutral pH (around 0.45 mg/mL). The solubility of tyrosine-containing peptides is often pH-dependent. To improve solubility for purification or formulation, it is recommended to work at either acidic (pH < 2) or alkaline (pH > 9) conditions. Using organic co-solvents or formulating with dipeptides are other strategies to enhance solubility.

Q4: Which analytical techniques are recommended for characterizing this compound?

A4: For characterization, a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation is standard. Quantitative amino acid analysis can be used to confirm the composition and concentration of the peptide solution. For monitoring L-tyrosine concentration in solution, spectrophotometric methods are also available.

Troubleshooting Guides

Guide 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Problem: I am observing poor resin swelling, and the Kaiser test is giving false negatives during the synthesis of this compound. What is happening?

Answer: These are classic signs of on-resin peptide aggregation. The growing this compound chains are likely collapsing and self-associating on the solid support, which physically blocks the reactive N-terminus. This prevents both the deprotection of the Fmoc group and the coupling of the next amino acid, leading to truncated sequences and low yields.

Solutions:

  • Change Synthesis Solvent: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or add 25% Dimethyl Sulfoxide (DMSO) to DMF to break up secondary structures.

  • Elevate Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-60°C) can provide enough energy to disrupt intermolecular hydrogen bonds.

  • Incorporate Chaotropic Agents: Washing the resin with a solution containing a chaotropic salt, such as 1M LiCl in DMF, before coupling can help to solubilize the peptide chains.

  • Use a Low-Loading Resin: Switching to a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the physical distance between peptide chains, reducing the chance of intermolecular aggregation.

  • Introduce Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or (Hmb)Gly group on a preceding amino acid can disrupt the hydrogen bonding patterns that lead to aggregation.

Guide 2: Poor Yield and Purity After Cleavage and Precipitation

Problem: After cleaving the peptide from the resin, I get a very low yield of an insoluble white solid that is difficult to purify.

Answer: This indicates that the aggregation that began on the resin has carried over into the free peptide solution. This compound's low solubility in standard cleavage cocktails and precipitation solvents (like diethyl ether) makes it prone to crashing out of solution as an aggregate, trapping impurities.

Solutions:

  • Optimize Precipitation: Test a range of precipitation and washing solvents to find conditions that maximize the precipitation of the target peptide while leaving impurities in the solution.

  • Direct Solubilization for Purification: Instead of precipitating and then redissolving, attempt to directly dissolve the cleaved peptide mixture in a strong solvent suitable for HPLC injection. This may require using denaturants like Guanidine Hydrochloride (GdnHCl) or Urea, which would then need to be removed during purification.

  • pH Adjustment: Immediately after cleavage, adjust the pH of the solution to a highly acidic or alkaline state to improve the solubility of the crude peptide before purification.

Data Presentation

Table 1: Recommended Solvents for Synthesis and Analysis of this compound

Application Primary Solvent Additives/Co-solvents Rationale Reference
SPPS Coupling & DeprotectionN-Methyl-2-pyrrolidone (NMP)25% Dimethyl Sulfoxide (DMSO)Disrupts secondary structures and improves solvation of aggregating sequences.
Post-Cleavage Solubilization6 M Guanidine HCl or 8 M Urea-Strong denaturants to dissolve aggregated peptides prior to purification.
RP-HPLC Mobile Phase AWater0.1% Trifluoroacetic Acid (TFA)Standard acidic modifier for peptide chromatography; improves peak shape.
RP-HPLC Mobile Phase BAcetonitrile0.1% Trifluoroacetic Acid (TFA)Organic eluent for reverse-phase separation.
Solubility TestingWater, PBSAcetic Acid, Ammonium HydroxideUsed to test the pH-dependent solubility of the peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc/tBu Chemistry

This protocol is designed for manual synthesis and incorporates anti-aggregation strategies.

  • Resin Selection and Swelling:

    • Start with a low-loading Rink Amide resin (e.g., 0.2 mmol/g).

    • Swell the resin in NMP for at least 1 hour in the reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in NMP for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine in NMP solution for 15 minutes.

    • Wash the resin thoroughly with NMP (5 times) and perform a Kaiser test to confirm the presence of free amines.

  • Amino Acid Coupling (for each of the six Tyr residues):

    • Prepare the coupling solution: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in NMP.

    • Add DIPEA (8 equivalents) to the coupling solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours with constant agitation.

    • Perform a Kaiser test to confirm reaction completion. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

  • Final Deprotection and Washing:

    • After the final coupling, perform a final Fmoc-deprotection as described in step 2.

    • Wash the peptide-resin thoroughly with NMP, followed by DCM, and dry under vacuum.

Protocol 2: Cleavage and Crude Peptide Precipitation
  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Slowly add the TFA solution to a 10-fold excess of cold diethyl ether with vigorous stirring.

    • A white precipitate (the crude this compound) should form.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether, wash the pellet with fresh cold ether twice, and dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling (Low-load Rink Amide in NMP) Deprotection 2. Fmoc Deprotection (20% Piperidine in NMP) Resin->Deprotection Wash1 3. NMP Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Tyr(tBu)-OH, HBTU/HOBt) Wash1->Coupling Wash2 5. NMP Wash Coupling->Wash2 Repeat Repeat for all 6 Residues Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection After last residue Repeat->Deprotection Cleavage 7. Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Aggregation_Troubleshooting cluster_symptoms Symptoms cluster_solutions Solutions Symptom1 Poor Resin Swelling Aggregation On-Resin Aggregation Suspected Symptom1->Aggregation Symptom2 Slow Reactions Symptom2->Aggregation Symptom3 False Negative Kaiser Test Symptom3->Aggregation Sol1 Use NMP or DMSO/DMF Solvent Sol2 Increase Reaction Temperature Sol3 Use Low-Loading Resin Sol4 Add Chaotropic Salts (LiCl) Aggregation->Sol1 Aggregation->Sol2 Aggregation->Sol3 Aggregation->Sol4

Caption: Troubleshooting workflow for on-resin aggregation during peptide synthesis.

Purification_Strategy Start Crude Peptide after Cleavage Check_Solubility Is crude peptide soluble in initial HPLC mobile phase? Start->Check_Solubility Direct_Injection Direct Injection onto RP-HPLC Check_Solubility->Direct_Injection Yes Insoluble Insoluble Check_Solubility->Insoluble No Final_Product Lyophilize Pure Fractions Direct_Injection->Final_Product Solubilization Solubilize in Strong Denaturant (e.g., 6M GdnHCl) Insoluble->Solubilization Dilute_Inject Dilute and Inject onto RP-HPLC Solubilization->Dilute_Inject Dilute_Inject->Final_Product

Caption: Decision tree for the purification of crude this compound.

References

How to prevent premature degradation of Hexa-L-tyrosine in cell culture?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature degradation of Hexa-L-tyrosine in cell culture. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experiments.

Frequently Asked questions (FAQs)

Q1: Why is my this compound solution cloudy or precipitating in my cell culture medium?

A1: The primary reason for cloudiness or precipitation of this compound in neutral pH cell culture media is its inherently low aqueous solubility. L-tyrosine and tyrosine-rich peptides have poor solubility at neutral pH (around 0.45 g/L for free L-tyrosine). The multiple tyrosine residues in this compound can lead to intermolecular hydrogen bonding and self-assembly, further reducing its solubility in aqueous solutions. Additionally, degradation products, such as those formed by oxidation, can be less soluble and contribute to precipitation.

Q2: What are the main causes of this compound degradation in cell culture?

A2: There are two primary causes of this compound degradation:

  • Oxidative Degradation: The phenol side chain of tyrosine is susceptible to oxidation by reactive oxygen species (ROS) present in the cell culture environment. This can be exacerbated by exposure to light and certain metal ions. Oxidation can lead to the formation of dityrosine cross-links, which can cause the peptide to aggregate and precipitate, as well as altering its biological activity.[1][2]

  • Enzymatic Degradation: Cells in culture secrete proteases and peptidases into the medium that can cleave the peptide bonds of this compound. Peptides with unprotected N- and C-termini are particularly susceptible to this type of degradation.

Q3: How should I properly store my lyophilized this compound and its stock solutions?

A3: For optimal stability, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3] Once dissolved, stock solutions should be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[4]

Q4: Can I use tyrosine-containing dipeptides instead of this compound?

A4: Yes, and in many cases, it is a recommended strategy. Dipeptides such as Glycyl-L-tyrosine (Gly-Tyr) or Alanyl-L-tyrosine (Ala-Tyr) are significantly more soluble at neutral pH than free L-tyrosine and are readily taken up by cells, which then cleave the dipeptide to release free tyrosine intracellularly.[5] This approach can provide a more stable and bioavailable source of tyrosine, preventing the precipitation issues associated with this compound.

Q5: What are the potential consequences of using degraded this compound in my experiments?

A5: Using degraded this compound can lead to several adverse effects, including:

  • Inaccurate experimental results: The actual concentration of active peptide will be lower than expected.

  • Formation of insoluble aggregates: This can affect the homogeneity of the cell culture environment.

  • Cytotoxicity: Some oxidation byproducts of tyrosine have been shown to be toxic to cells.

  • Altered cellular signaling: Degradation products may have off-target effects or interfere with the intended signaling pathways.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Difficulty dissolving this compound powder Low aqueous solubility at neutral pH.Dissolve in a small amount of a suitable solvent like DMSO before adding to the aqueous buffer. Alternatively, dissolve in a slightly acidic or basic aqueous solution and then neutralize, though this may be less suitable for direct addition to cell culture.
Precipitation upon addition to cell culture medium Exceeding the solubility limit in the final medium.Prepare a more concentrated stock solution in an appropriate solvent (e.g., DMSO) and add a smaller volume to the medium. Ensure thorough mixing upon addition. Consider using a tyrosine-dipeptide as a more soluble alternative.
Loss of peptide activity over time in culture Enzymatic and/or oxidative degradation.Add antioxidants like N-acetylcysteine (NAC) or ascorbic acid to the culture medium. Minimize exposure of the medium to light. If enzymatic degradation is suspected, consider using protease inhibitors, though their potential effects on the cells must be carefully evaluated.
Unexpected changes in cell morphology or viability Cytotoxicity of degradation products.Analyze the purity of your this compound stock solution by HPLC-MS to check for degradation products. Prepare fresh solutions for each experiment. If problems persist, switching to a more stable tyrosine source like a dipeptide is recommended.

Data Summary

Table 1: Solubility of Tyrosine and Related Compounds

CompoundSolventSolubilityReference(s)
L-TyrosineWater (neutral pH)~0.45 g/L
Glycyl-L-tyrosineWater (neutral pH)Up to 50x higher than L-Tyrosine
L-Alanyl-L-tyrosineWater (neutral pH)Significantly higher than L-Tyrosine
This compoundDMSO200 mg/mL
This compoundWaterSoluble (qualitative)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture medium.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood or biosafety cabinet

Procedure:

  • In a laminar flow hood, aseptically weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Gently vortex or sonicate the tube until the peptide is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile tube.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Label the tubes with the peptide name, concentration, date of preparation, and store at -80°C.

Protocol 2: Assessing this compound Stability by HPLC-MS

Objective: To quantify the degradation of this compound in cell culture medium over time.

Materials:

  • Cell culture medium containing this compound

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

Procedure:

  • Prepare cell culture medium containing a known concentration of this compound.

  • Dispense the medium into sterile tubes and incubate at 37°C, 5% CO2.

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot of the medium.

  • If cells are present, centrifuge the aliquot to pellet the cells and collect the supernatant.

  • Prepare samples for HPLC-MS analysis by diluting them in the mobile phase starting condition (e.g., 95% Water with 0.1% FA / 5% ACN with 0.1% FA).

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to separate the parent peptide from potential degradation products.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Scan a mass range that includes the expected m/z of this compound and its potential oxidized forms (e.g., +16 Da for mono-hydroxylation, and dimers).

  • Data Analysis: Integrate the peak area of the parent this compound peak at each time point to determine the rate of degradation. Analyze the mass spectra for the presence of oxidation products.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_culture Cell Culture Application cluster_analysis Stability Analysis (Optional) prep1 Weigh lyophilized This compound prep2 Dissolve in sterile DMSO to create stock solution prep1->prep2 prep3 Filter-sterilize (0.22 µm) prep2->prep3 prep4 Aliquot and store at -80°C prep3->prep4 culture1 Thaw aliquot of stock solution prep4->culture1 culture2 Add to cell culture medium at desired final concentration culture1->culture2 culture3 Incubate cells with This compound culture2->culture3 analysis1 Collect media samples at different time points culture3->analysis1 analysis2 Analyze by HPLC-MS analysis1->analysis2 analysis3 Quantify remaining peptide and identify degradation products analysis2->analysis3

Caption: Workflow for preparing and using this compound in cell culture.

degradation_pathway Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_enzymatic Enzymatic Degradation HexaTyr This compound (YYYYYY) Oxidized Oxidized this compound (+16 Da, +32 Da, etc.) HexaTyr->Oxidized ROS, Light, Metal Ions Fragments Peptide Fragments (e.g., YYY, YY) HexaTyr->Fragments Proteases/Peptidases Dityrosine Dityrosine Cross-links (Aggregation/Precipitation) Oxidized->Dityrosine Further Oxidation AminoAcids Free L-tyrosine Fragments->AminoAcids Further cleavage

Caption: Major degradation pathways for this compound in cell culture.

References

Technical Support Center: Hexa-L-tyrosine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hexa-L-tyrosine in mass spectrometry applications. The information is designed to help you understand and troubleshoot fragmentation patterns and other common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The expected monoisotopic mass of neutral this compound (C54H62N6O13) is 1006.4325 Da. When protonated, the precursor ion [M+H]+ will have an m/z of 1007.4404. Depending on the ionization conditions, you may also observe other charge states, such as [M+2H]2+ at m/z 504.2241.

Q2: What are the primary fragment ions expected from this compound in Collision-Induced Dissociation (CID)?

A2: In low-energy CID, peptides primarily fragment along the peptide backbone to produce b and y ions.[1] For this compound, a repeating sequence of tyrosine residues, you can expect a series of b and y ions separated by the mass of a tyrosine residue (163.0633 Da). A table of predicted m/z values for these ions is provided in the "Data Presentation" section below.

Q3: Why am I seeing a dominant peak corresponding to a neutral loss of water (-18 Da) or ammonia (-17 Da)?

A3: Neutral loss of water is common from the side chains of serine, threonine, glutamic acid, and aspartic acid.[1] Neutral loss of ammonia is often seen with lysine, arginine, asparagine, and glutamine.[1] For this compound, significant neutral loss of water or ammonia from the precursor ion is not typically expected. If observed, it may indicate the presence of impurities or unexpected modifications. However, neutral losses from fragment ions can occur.

Q4: My MS/MS spectrum for this compound is complex and difficult to interpret. What could be the cause?

A4: The complexity of your spectrum could be due to several factors:

  • High Collision Energy: Excessive collision energy can lead to secondary fragmentation, where the primary b and y ions further fragment into smaller, less informative ions.

  • In-source Fragmentation: High source temperatures or cone voltages can cause the peptide to fragment before it enters the mass analyzer, leading to a more complex MS1 and subsequent MS/MS spectra.

  • Presence of Contaminants: Co-eluting contaminants can fragment alongside your peptide, resulting in a convoluted spectrum.

  • Internal Fragmentation: Double backbone cleavages can produce internal fragments, which are not part of the main b and y ion series.[2] Given the repetitive nature of this compound, internal fragmentation might be more prevalent.

Q5: I am observing poor fragmentation efficiency for my this compound precursor ion. What are some potential solutions?

A5: Poor fragmentation can be influenced by several factors related to the peptide's sequence and the instrument parameters.[3]

  • Proton Mobility: this compound lacks highly basic residues like arginine or lysine. This can lead to "non-mobile" protons, where the charge is sequestered on the N-terminus, resulting in less efficient fragmentation along the backbone.

  • Charge State: Higher charge states generally lead to more efficient fragmentation. If you are selecting a singly charged precursor, consider trying to optimize ionization conditions to favor the formation of doubly or triply charged ions.

  • Collision Energy: The applied collision energy may not be optimal. It is recommended to perform a collision energy ramp or optimization experiment to find the value that yields the best fragmentation pattern for your specific instrument.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound Precursor Ion

This guide will help you troubleshoot a lack of signal for the target peptide.

start Start: Weak or No Precursor Signal check_sample 1. Verify Sample Preparation - Correct concentration? - Proper solvent? - Recent preparation? start->check_sample check_lc 2. Check LC System - Correct gradient? - Column integrity? - Leaks? check_sample->check_lc Sample OK check_ms 3. Check MS Settings - Correct m/z range? - Ionization source parameters (e.g., spray voltage, gas flow)? check_lc->check_ms LC OK check_ionization 4. Evaluate Ionization Efficiency - Is this compound ionizing poorly? - Try different mobile phase additives (e.g., TFA, FA)? check_ms->check_ionization Settings OK solution Solution: - Remake sample - Check LC for clogs/leaks - Optimize source conditions - Adjust mobile phase check_ionization->solution

Caption: Troubleshooting workflow for weak or absent precursor ion signal.

Issue 2: Incomplete or Ambiguous Fragmentation Pattern

This guide addresses issues where the MS/MS spectrum does not provide a clear b and y ion series.

start Start: Poor Fragmentation optimize_ce 1. Optimize Collision Energy (CE) - Is the CE too high or too low? - Perform a CE ramp experiment. start->optimize_ce check_charge 2. Select Higher Charge State Precursor - Are you selecting [M+H]+? - Try selecting [M+2H]2+ if available. optimize_ce->check_charge CE Optimized change_frag 3. Consider Alternative Fragmentation - Is CID ineffective? - If available, try HCD, ETD, or ECD. check_charge->change_frag Still Poor look_internal 4. Analyze for Internal Fragments - Do unassigned peaks correspond to internal fragments (e.g., YY, YYY)? change_frag->look_internal CID is limiting solution Solution: - Adjust CE based on optimization - Use higher charge states for fragmentation - Employ alternative fragmentation methods - Manually check for internal fragment ions look_internal->solution

Caption: Logical steps for troubleshooting an incomplete MS/MS spectrum.

Data Presentation

Predicted Fragment Ions for this compound

The following table lists the theoretical monoisotopic m/z values for the singly and doubly charged b and y ions of this compound. This can be used as a reference to interpret your experimental MS/MS data. The mass of a single tyrosine residue is 163.0633 Da.

Ion TypeSequenceSingly Charged m/z ([M+H]+)Doubly Charged m/z ([M+2H]2+)
b1Y164.0706-
b2YY327.1339164.0708
b3YYY490.1972245.6025
b4YYYY653.2605327.1341
b5YYYYY816.3238408.6658
y1Y181.0811-
y2YY344.1444172.5761
y3YYY507.2077254.1077
y4YYYY670.2710335.6394
y5YYYYY833.3343417.1710

Experimental Protocols

Standard Protocol for CID-based MS/MS of this compound

This protocol outlines a general methodology for analyzing this compound using a standard electrospray ionization (ESI) mass spectrometer coupled to a collision cell (e.g., a triple quadrupole or ion trap).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to a final concentration of 1-10 µM in a mobile phase-like solvent, typically containing 0.1% formic acid to promote protonation.

  • Infusion and MS1 Spectrum Acquisition:

    • Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire an MS1 spectrum to confirm the presence and intensity of the precursor ion(s) (e.g., [M+H]+ at m/z 1007.4 or [M+2H]2+ at m/z 504.2).

  • MS/MS Method Setup:

    • Select the desired precursor ion for fragmentation. If both singly and doubly charged precursors are present, it is often advantageous to select the doubly charged ion for more efficient fragmentation.

    • Set an appropriate isolation window for the precursor ion (e.g., 1.0-2.0 m/z).

    • Choose CID as the fragmentation method.

  • Collision Energy Optimization:

    • If the optimal collision energy is unknown, perform a ramp experiment. This involves acquiring multiple MS/MS spectra while systematically increasing the collision energy over a defined range (e.g., 10-40 V).

    • Analyze the resulting spectra to identify the collision energy that produces the most informative fragmentation pattern (i.e., the best balance of precursor ion depletion and production of a rich series of b and y ions).

  • Data Acquisition and Analysis:

    • Acquire the MS/MS spectrum at the optimized collision energy.

    • Compare the experimental fragment ion m/z values to the theoretical values in the table above to confirm the peptide sequence.

Visualizations

Predicted Fragmentation of this compound

The following diagram illustrates the expected b and y ion series from the fragmentation of this compound.

cluster_b b-ions (N-terminus) cluster_peptide This compound cluster_y y-ions (C-terminus) b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 p1 Y p2 Y p1->p2 b1 p1->p2 y5 p3 Y p2->p3 b2 p2->p3 y4 p4 Y p3->p4 b3 p3->p4 y3 p5 Y p4->p5 b4 p4->p5 y2 p6 Y p5->p6 b5 p5->p6 y1 y1 y1 y2 y2 y3 y3 y4 y4 y5 y5

References

How to achieve consistent self-assembly of Hexa-L-tyrosine nanofibers?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible self-assembly of Hexa-L-tyrosine nanofibers. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

Inconsistent or failed self-assembly can be a significant challenge. This guide addresses common issues encountered during this compound nanofiber formation.

Problem Potential Cause Recommended Solution
No Nanofiber Formation or Hydrogelation Peptide concentration is too low. The concentration of this compound is critical for self-assembly. Increase the peptide concentration incrementally. For some tyrosine-containing peptides, a critical gelation concentration (CGC) of approximately 2.5 mM may be required.[1]
Incorrect pH of the solution. The pH of the solution significantly influences the charge of the peptide and, therefore, the intermolecular interactions driving self-assembly.[2][3] For tyrosine-rich peptides, pH can affect hydrogen bonding and hydrophobic interactions. Adjust the pH of the peptide solution. Self-assembly of some tyrosine derivatives has been observed over a wide pH range (e.g., 4.5-8.5).[4]
Inadequate dissolution of the peptide. This compound may require specific conditions for complete dissolution. Consider using a small amount of a suitable solvent like acetonitrile before adding an aqueous buffer, or dissolving in a dilute basic solution such as 0.1 M NaOH to deprotonate the phenolic hydroxyl groups, followed by pH adjustment.[]
Insufficient incubation time or temperature. Self-assembly is a kinetic process. Allow sufficient time for the nanofibers to form. Incubation time can range from hours to days. Temperature can also play a role; conduct experiments at a consistent and controlled temperature (e.g., room temperature or 37°C).
Formation of Aggregates Instead of Nanofibers Rapid change in pH or solvent conditions. A sudden change in the environment can lead to uncontrolled precipitation rather than ordered self-assembly. Employ a gradual method for pH adjustment or solvent exchange, such as dialysis or slow addition of a buffer.
High ionic strength of the solution. Excessive salt concentrations can screen electrostatic interactions that may be crucial for ordered assembly, leading to amorphous aggregates. Prepare peptide solutions in low-ionic-strength buffers or deionized water initially, and then adjust the ionic strength if required for the final application.
Inconsistent Nanofiber Morphology (e.g., varied diameter, length) Variability in initial peptide solution preparation. Ensure the peptide is fully dissolved and the solution is homogenous before initiating self-assembly. Sonication (in a bath, not with a probe to avoid degradation) can help in achieving a uniform solution.
Environmental factors. Factors such as vibrations, temperature fluctuations, and the nature of the substrate surface can influence nanofiber formation. Maintain a stable and controlled environment during the self-assembly process.
Hydrogel is Weak or Unstable Peptide concentration is near the critical gelation concentration. A higher peptide concentration generally leads to a mechanically stronger hydrogel due to a denser fibrous network. Increase the peptide concentration to enhance the mechanical properties of the hydrogel.
Incomplete fiber formation or cross-linking. Ensure that the self-assembly process has reached equilibrium. Extended incubation can sometimes lead to more robust networks. For some applications, enzymatic or chemical cross-linking of tyrosine residues can be explored to enhance stability.

Below is a troubleshooting workflow to guide researchers in diagnosing and resolving issues with this compound nanofiber self-assembly.

G start Start: Inconsistent Self-Assembly check_concentration Is Peptide Concentration > CGC? start->check_concentration adjust_concentration Action: Increase Concentration check_concentration->adjust_concentration No check_ph Is pH Optimized? check_concentration->check_ph Yes adjust_concentration->check_concentration adjust_ph Action: Adjust pH Gradually check_ph->adjust_ph No check_dissolution Is Peptide Fully Dissolved? check_ph->check_dissolution Yes adjust_ph->check_ph improve_dissolution Action: Modify Dissolution Protocol (e.g., use co-solvent, sonicate) check_dissolution->improve_dissolution No check_incubation Sufficient Incubation Time/Temp? check_dissolution->check_incubation Yes improve_dissolution->check_dissolution adjust_incubation Action: Increase Incubation Time / Control Temperature check_incubation->adjust_incubation No check_morphology Observe Morphology (TEM/SEM) check_incubation->check_morphology Yes adjust_incubation->check_incubation consistent_fibers Result: Consistent Nanofibers check_morphology->consistent_fibers Consistent inconsistent_fibers Result: Aggregates or Inconsistent Fibers check_morphology->inconsistent_fibers Inconsistent check_ionic_strength Is Ionic Strength Too High? inconsistent_fibers->check_ionic_strength check_ionic_strength->start No, review all parameters adjust_ionic_strength Action: Reduce Ionic Strength check_ionic_strength->adjust_ionic_strength Yes adjust_ionic_strength->start

Troubleshooting workflow for this compound nanofiber self-assembly.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of self-assembled this compound nanofibers?

A1: Self-assembled this compound is expected to form long, cylindrical nanofibers. The exact dimensions, such as diameter and length, will depend on the specific self-assembly conditions, including peptide concentration, pH, and temperature. For similar self-assembling peptides, nanofiber diameters can be in the range of 3-10 nm.

Q2: How can I confirm the formation of nanofibers?

A2: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are the primary methods for visualizing nanofiber morphology. Atomic Force Microscopy (AFM) can also be used to characterize the nanofiber structure. Circular Dichroism (CD) spectroscopy can confirm the formation of β-sheet secondary structures, which are often characteristic of self-assembling peptide nanofibers.

Q3: What is the role of the tyrosine residues in the self-assembly process?

A3: Tyrosine residues contribute to the self-assembly process through a combination of non-covalent interactions. These include π-π stacking between the aromatic rings, hydrogen bonding involving the phenolic hydroxyl groups, and hydrophobic interactions. These interactions are crucial for the directional and ordered assembly of the peptides into nanofibers.

Q4: Can this compound nanofibers be used for drug delivery?

A4: Yes, self-assembling peptide nanofibers, including those based on tyrosine, are promising candidates for drug delivery systems. The nanofiber network can form a hydrogel that encapsulates therapeutic molecules, and the material is generally biocompatible and biodegradable.

Q5: How should this compound be stored?

A5: this compound should be stored as a lyophilized powder at -20°C. Peptide solutions are generally less stable and should be prepared fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Nanofibers via pH Triggering

This protocol describes a common method for inducing the self-assembly of this compound by adjusting the pH of the solution.

  • Peptide Dissolution:

    • Weigh the required amount of this compound lyophilized powder to prepare a stock solution (e.g., 5 mM).

    • Dissolve the peptide in a small volume of 0.1 M NaOH to ensure complete deprotonation of the phenolic groups and dissolution. Vortex briefly.

    • Add sterile, deionized water to reach the final desired concentration. The solution should be clear.

  • pH Adjustment for Self-Assembly:

    • Slowly add a dilute solution of HCl (e.g., 0.1 M) to the peptide solution while gently stirring to lower the pH to the desired level (e.g., pH 7.4).

    • Monitor the pH using a calibrated pH meter. Avoid rapid changes in pH which can cause aggregation.

    • Alternatively, mix the alkaline peptide solution with a phosphate buffer of the desired final pH and concentration.

  • Incubation:

    • Allow the solution to incubate at a controlled temperature (e.g., room temperature or 37°C) without agitation for a specified period (e.g., 24-48 hours) to allow for nanofiber formation and maturation.

  • Characterization:

    • Confirm nanofiber formation using TEM or SEM.

    • Analyze the secondary structure using Circular Dichroism.

    • If a hydrogel has formed, its mechanical properties can be assessed using rheometry.

The following diagram illustrates the experimental workflow for this protocol.

G cluster_0 Preparation cluster_1 Self-Assembly cluster_2 Characterization dissolve Dissolve this compound in 0.1 M NaOH add_water Add Deionized Water to Final Concentration dissolve->add_water adjust_ph Adjust pH to 7.4 with 0.1 M HCl add_water->adjust_ph incubate Incubate at RT for 24-48h adjust_ph->incubate tem_sem TEM / SEM incubate->tem_sem cd_spec CD Spectroscopy incubate->cd_spec rheometry Rheometry incubate->rheometry

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Properties of Hexa-L-tyrosine and L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of the individual amino acid L-tyrosine and the peptide Hexa-L-tyrosine. While direct comparative quantitative data for this compound is limited in publicly available scientific literature, this document synthesizes existing data on L-tyrosine and the established principles of antioxidant activity in tyrosine-containing peptides to offer a comprehensive overview for research and development purposes.

Introduction to L-tyrosine and this compound

L-tyrosine is a non-essential amino acid that plays a crucial role in the synthesis of neurotransmitters and thyroid hormones. Its phenolic hydroxyl group also endows it with inherent antioxidant properties, allowing it to scavenge free radicals and protect against oxidative stress.[1][2]

This compound is a peptide composed of six L-tyrosine residues linked by peptide bonds. Peptides containing tyrosine residues are recognized for their significant antioxidant potential, which is often greater than that of the free amino acid.[3][4][5] The presence of multiple tyrosine residues in this compound suggests a potentially high capacity for free radical scavenging.

Comparative Antioxidant Performance

Quantitative Data on L-tyrosine Antioxidant Activity

The antioxidant capacity of L-tyrosine has been evaluated in several in vitro studies. The following table summarizes some of the available data.

Antioxidant AssayTest SubstanceConcentrationResultReference
Lipid Peroxidation InhibitionL-tyrosine20 µg/mL30.6% inhibition
DPPH Radical ScavengingL-tyrosineVariousEffective scavenging observed
ABTS Radical ScavengingL-tyrosineVariousEffective scavenging observed
Superoxide Anion Radical ScavengingL-tyrosineVariousEffective scavenging observed
Hydrogen Peroxide ScavengingL-tyrosineVariousEffective scavenging observed
Ferrous Ions Chelating ActivityL-tyrosineVariousEffective chelating activity
Theoretical Comparison of Antioxidant Properties

The following table provides a qualitative comparison based on established principles of amino acid and peptide antioxidant activity.

FeatureL-tyrosineThis compound (Expected)Rationale
Number of Phenolic Hydroxyl Groups OneSixEach tyrosine residue in the peptide chain contributes a phenolic hydroxyl group, the primary site of antioxidant activity.
Radical Scavenging Capacity ModerateHighThe increased number of hydroxyl groups allows for the scavenging of multiple free radicals per molecule.
Mechanism of Action Primarily hydrogen atom donation from the phenolic group to neutralize free radicals.Primarily hydrogen atom donation from multiple phenolic groups. The peptide structure may also influence activity.The fundamental mechanism is the same, but the potency is expected to be higher for the hexapeptide.
Steric Hindrance LowModerateThe larger size of the peptide may introduce some steric hindrance, but the flexibility of the chain could mitigate this.
Solubility Water-solublePotentially lower water solubility depending on conformation.Peptide solubility can be influenced by its secondary structure and the aggregation of hydrophobic tyrosine residues.
Bioavailability Absorbed as a free amino acid.May be absorbed as a short peptide or hydrolyzed to smaller peptides and free tyrosine.Peptide transporters in the intestine can absorb short peptides, but larger peptides are often broken down.

Mechanism of Antioxidant Action

The antioxidant activity of both L-tyrosine and this compound is primarily attributed to the phenolic hydroxyl group on the tyrosine side chain. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting tyrosyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which makes it less reactive and less likely to propagate further oxidative damage.

Antioxidant Mechanism of Tyrosine cluster_0 Radical Scavenging by Tyrosine Tyrosine Tyrosine (R-OH) TyrosylRadical Tyrosyl Radical (R-O•) (Stable) Tyrosine->TyrosylRadical H• donation FreeRadical Free Radical (X•) NeutralizedMolecule Neutralized Molecule (XH) FreeRadical->NeutralizedMolecule H• acceptance

Figure 1: Hydrogen atom donation from the phenolic hydroxyl group of tyrosine to a free radical.

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below for researchers interested in conducting their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (L-tyrosine, this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or control solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (L-tyrosine, this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add a specific volume of the test compound or control solution to each well.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of ABTS•+ scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow cluster_workflow General Workflow for Antioxidant Assay Comparison A Sample Preparation (L-tyrosine & this compound solutions) C Reaction Incubation A->C B Assay Preparation (e.g., DPPH or ABTS radical solution) B->C D Spectrophotometric Measurement C->D E Data Analysis (% Inhibition, IC50) D->E F Comparative Evaluation E->F

Figure 2: A generalized workflow for comparing the antioxidant activity of different compounds.

Conclusion

Based on the fundamental principles of antioxidant chemistry, this compound is expected to exhibit significantly higher antioxidant activity than L-tyrosine due to the presence of six phenolic hydroxyl groups per molecule. However, there is a clear need for direct experimental studies to quantify and compare the antioxidant efficacy of this compound against L-tyrosine using standardized assays. The experimental protocols provided in this guide can be utilized to generate this valuable data, which would be of great interest to researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

References

A Comparative Guide to Peptide-Based Hydrogels for Enhanced Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of three-dimensional (3D) cell culture, peptide-based hydrogels have emerged as a superior class of synthetic scaffolds, offering tunable biochemical and mechanical properties that mimic the native extracellular matrix (ECM). This guide provides an objective comparison of Hexa-L-tyrosine hydrogels against other common peptide-based alternatives, with a focus on their performance in supporting cell viability. The information presented herein is supported by experimental data to aid researchers in selecting the optimal hydrogel system for their specific applications.

Introduction to Peptide Hydrogels

Peptide hydrogels are formed through the self-assembly of short peptide sequences into a nanofibrous network that entraps a large volume of water.[1][2] Their biocompatibility, biodegradability, and the ability to functionalize them with bioactive motifs, such as the cell-adhesion ligand Arginine-Glycine-Aspartic acid (RGD), make them highly attractive for tissue engineering and drug discovery.[1][3] This guide will delve into the specifics of this compound hydrogels and compare them with two other widely used classes: RGD-functionalized and other self-assembling peptide hydrogels.

Performance Comparison of Peptide Hydrogels on Cell Viability

The ability of a hydrogel to maintain high cell viability is a critical parameter for its use in 3D cell culture. The following table summarizes quantitative data on cell viability in different peptide-based hydrogel systems.

Hydrogel TypePeptide Sequence/BaseCell TypeTime PointCell Viability (%)Reference
Tyrosine-Crosslinked Elastin-like protein (tyrosine-containing)hMSCs24 hours~98%[4]
RGD-Functionalized PEG with tethered RGDhMSCs14 days~70-79%
Self-Assembling RADA16Not specifiedNot specified~100%

hMSCs: human Mesenchymal Stem Cells; PEG: Poly(ethylene glycol)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for hydrogel preparation and a standard cell viability assay.

Preparation of a Tyrosine-Crosslinked Hydrogel for Cell Encapsulation

This protocol describes a general method for preparing a tyrosine-crosslinked hydrogel using an elastin-like protein (ELP) containing tyrosine residues. This method is analogous to the preparation of this compound hydrogels.

Materials:

  • Tyrosine-containing ELP

  • Bicyclononyne (BCN)-functionalized ELP

  • Azide-bearing 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD-azide)

  • Cells for encapsulation

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solutions: Dissolve the tyrosine-containing ELP and BCN-functionalized ELP in sterile, nuclease-free water to the desired concentrations.

  • Functionalize with Azide: React the tyrosine-containing ELP with PTAD-azide to introduce azide groups onto the tyrosine residues.

  • Cell Suspension: Resuspend the desired cells in a suitable culture medium.

  • Encapsulation: Mix the azide-functionalized ELP solution with the BCN-functionalized ELP solution in a 1:1 volumetric ratio. Immediately add the cell suspension to this mixture.

  • Gelation: Gently pipette the mixture into the desired culture vessel. Gelation will occur rapidly at 37°C.

  • Culture: After gelation, add culture medium to the hydrogel constructs and incubate under standard cell culture conditions.

Preparation of an RGD-Functionalized Self-Assembling Peptide Hydrogel

This protocol outlines the preparation of a self-assembling peptide hydrogel functionalized with the RGD sequence.

Materials:

  • FEFEFKFK peptide (F: Phenylalanine, E: Glutamic Acid, K: Lysine)

  • FEFEFKFK-GG-RGDS modified peptide

  • Doubly distilled water

  • 1 M NaOH solution

  • Dulbecco's phosphate-buffered saline (DPBS)

  • Cells for encapsulation

Procedure:

  • Peptide Dissolution: Dissolve the FEFEFKFK peptide powder (and the RGDS-modified peptide at the desired ratio) in doubly distilled water. Vortex to mix.

  • Incubation: Incubate the peptide solution at 90°C for 2 hours to ensure complete dissolution.

  • Cell Suspension: Prepare a suspension of the desired cells in their culture medium.

  • Gelation Induction: Induce gelation by the stepwise addition of 1 M NaOH and DPBS to the peptide solution.

  • Cell Encapsulation: Gently mix the cell suspension with the peptide solution immediately after the addition of NaOH and DPBS.

  • Culture: Dispense the cell-laden hydrogel into a culture plate and allow it to set at 37°C before adding culture medium.

Live/Dead Viability/Cytotoxicity Assay

This is a common fluorescence-based assay to determine cell viability within a 3D hydrogel.

Materials:

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Sterile PBS or DPBS

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS or DPBS according to the manufacturer's instructions.

  • Wash Hydrogels: Carefully remove the culture medium from the hydrogel constructs and wash them once with sterile PBS.

  • Staining: Add a sufficient volume of the staining solution to cover the hydrogel constructs.

  • Incubation: Incubate the hydrogels at 37°C for 30-45 minutes, protected from light.

  • Imaging: After incubation, carefully remove the staining solution and wash the hydrogels with PBS. Image the constructs using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Quantification: To quantify cell viability, count the number of live (green) and dead (red) cells from multiple random fields of view. Calculate the percentage of viable cells using the formula: (Number of live cells / Total number of cells) x 100.

Visualizing Molecular Mechanisms and Workflows

Diagrams can simplify complex biological pathways and experimental procedures, providing a clear visual reference.

G cluster_workflow Experimental Workflow: 3D Cell Viability Assay prep Hydrogel Preparation & Cell Encapsulation culture 3D Cell Culture (e.g., 24h, 7 days, 14 days) prep->culture Incubate at 37°C stain Live/Dead Staining (Calcein AM / EthD-1) culture->stain At desired time points image Fluorescence Microscopy stain->image Visualize live (green) & dead (red) cells quant Image Analysis & Viability Quantification image->quant Count cells

Caption: A typical workflow for assessing cell viability in 3D hydrogel cultures.

G cluster_pathway Integrin-Mediated Signaling in RGD-Functionalized Hydrogels RGD RGD Motif on Hydrogel Integrin Integrin Receptor (e.g., α5β1) RGD->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes

Caption: RGD-integrin binding activates pro-survival and proliferative signaling pathways.

Conclusion

The choice of a peptide-based hydrogel significantly impacts cell viability and behavior in 3D cultures. This compound and other tyrosine-crosslinked hydrogels demonstrate excellent cytocompatibility, with cell viabilities reaching as high as 98% shortly after encapsulation. Self-assembling peptides like RADA16 also show exceptionally high cell viability. RGD-functionalized hydrogels, while exhibiting slightly lower long-term viability compared to the immediate post-encapsulation viability of tyrosine-based systems, actively promote cell proliferation and survival through specific cell-matrix interactions. Researchers should consider the desired duration of the culture and the importance of specific cell adhesion-mediated signaling events when selecting the most appropriate hydrogel for their experimental needs. This guide provides the foundational data and protocols to make an informed decision.

References

A Comparative Guide to the Validation of Hexa-L-tyrosine Purity by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthetic peptides like Hexa-L-tyrosine is a critical step in ensuring experimental validity and product quality. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful, complementary analytical techniques essential for this purpose. This guide provides a comparative overview of these methods, supported by detailed experimental protocols and data interpretation, to validate the purity of this compound.

This compound (Sequence: Tyr-Tyr-Tyr-Tyr-Tyr-Tyr or YYYYYY) is a peptide composed of six L-tyrosine residues.[1][2][] Its theoretical molecular weight is approximately 997.05 g/mol .[1][2] This guide will compare the utility of Reversed-Phase HPLC (RP-HPLC) for quantifying purity and separating impurities from the main product, against the strengths of Electrospray Ionization Mass Spectrometry (ESI-MS) in providing unambiguous molecular weight confirmation and identifying the mass of those impurities.

Methodology Comparison: HPLC vs. Mass Spectrometry

RP-HPLC separates molecules based on their hydrophobicity. It is the gold standard for determining the purity percentage of a peptide sample by measuring the relative area of the main peptide peak against impurity peaks. Mass Spectrometry, on the other hand, separates ions based on their mass-to-charge ratio (m/z). It is unparalleled for confirming the molecular identity of the target peptide and providing mass information on co-eluting impurities that may not be resolved by HPLC alone.

FeatureReversed-Phase HPLC (RP-HPLC)Electrospray Ionization Mass Spectrometry (ESI-MS)
Primary Function Purity assessment and quantificationIdentity confirmation and mass determination
Principle Separation based on hydrophobicitySeparation of ions by mass-to-charge (m/z) ratio
Key Data Output Chromatogram showing retention time and peak area (%)Mass spectrum showing m/z of parent and fragment ions
Strengths Excellent for quantifying known and unknown impurities, high precision, robust and reproducible.Unambiguous confirmation of molecular weight, high sensitivity, ability to identify masses of impurities.
Limitations Cannot confirm the identity of peaks without a reference standard, co-eluting peaks may be quantified as a single impurity.Less quantitative without isotopic labeling, ion suppression effects can impact accuracy.
Common Use Case Determining the final purity percentage (e.g., >98%) of the synthesized peptide.Confirming the correct product was synthesized and identifying potential synthesis by-products.
Experimental Data & Analysis

A comprehensive validation strategy employs both techniques in tandem, often as a hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS) system. HPLC separates the crude peptide mixture, and the eluent is directly analyzed by the mass spectrometer.

Table 1: Representative RP-HPLC Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Peak Area (%)Possible Identity
112.51.2Deletion sequence (YYYYY)
214.897.5This compound
315.20.8Diastereomeric impurity
416.50.5Oxidized this compound
Total 100.0

This data is illustrative. Actual retention times will vary based on the specific HPLC system and conditions.

Table 2: ESI-MS Data for this compound and Common Impurities

Most peptides manufactured by solid-phase peptide synthesis (SPPS) can contain related impurities. Common impurities include deletion sequences (missing an amino acid), insertion sequences (an extra amino acid), by-products from incomplete deprotection of side chains, or oxidation products.

Species IdentifiedTheoretical Monoisotopic Mass (Da)Observed m/z [M+H]⁺Observed m/z [M+2H]²⁺
This compound (C₅₄H₅₆N₆O₁₃) 996.39997.40499.20
Deletion Impurity (Penta-L-tyrosine)833.31834.32417.66
Oxidation Impurity (+16 Da)1012.391013.40507.20
Incomplete Deprotection (e.g., +tBu)1052.451053.46527.23

Mass spectrometry can detect multiply charged ions (e.g., [M+2H]²⁺), which are common for peptides in ESI-MS.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Purity Determination

This protocol outlines a standard method for analyzing the purity of this compound.

  • System Preparation:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

    • Detection Wavelength: 220 nm or 280 nm (due to the tyrosine chromophore).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of lyophilized this compound powder.

    • Dissolve the peptide in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

  • Chromatographic Run:

    • Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient, for example:

      • 5% to 65% Mobile Phase B over 30 minutes.

      • 65% to 95% Mobile Phase B over 2 minutes.

      • Hold at 95% Mobile Phase B for 3 minutes.

      • Return to 5% Mobile Phase B over 1 minute and re-equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

Protocol 2: ESI-MS Identity Confirmation

This protocol describes how to confirm the molecular weight of this compound.

  • System Preparation:

    • Mass Spectrometer: An ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid. Formic acid is often preferred over TFA for MS as it causes less ion suppression.

    • Scan Range: Set a wide m/z range, for example, 400-1600 m/z, to ensure capture of both singly and doubly charged ions.

  • Sample Preparation:

    • From the 1 mg/mL stock solution prepared for HPLC, dilute it further to approximately 10-50 µg/mL using the infusion solvent.

  • Direct Infusion Analysis:

    • Infuse the diluted sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data for 1-2 minutes to obtain a stable signal and average the spectra.

  • Data Analysis:

    • Examine the resulting mass spectrum for the expected m/z values corresponding to the protonated molecular ions of this compound.

    • Look for the singly charged ion [M+H]⁺ at approximately m/z 997.4 and the doubly charged ion [M+2H]²⁺ at approximately m/z 499.2.

    • Compare the observed masses with the theoretical values to confirm identity.

Visualized Workflow for Complete Validation

The following diagram illustrates the logical workflow for a comprehensive purity and identity validation of a synthetic this compound sample.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Reporting start Lyophilized this compound (Crude Product) dissolve Dissolve in Aqueous Buffer (e.g., 0.1% TFA in H2O) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter lcms LC-MS System filter->lcms hplc RP-HPLC Separation (Purity Assessment) ms ESI-MS Detection (Identity Confirmation) hplc_data Chromatogram Analysis - Retention Time - Peak Area % hplc->hplc_data ms_data Mass Spectrum Analysis - Observed m/z - Impurity Mass ID ms->ms_data report Final Purity & Identity Confirmation Report hplc_data->report ms_data->report

Caption: Workflow for this compound purity and identity validation.

References

A Comparative Guide to Hexa-L-tyrosine and Poly-L-tyrosine in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a strong focus on biocompatible and biodegradable materials that can enhance therapeutic efficacy while minimizing side effects. Among these, tyrosine-based materials have garnered significant interest due to their inherent biocompatibility and the functional phenolic side chain of the tyrosine residue. This guide provides a comparative analysis of two such materials: Hexa-L-tyrosine, a short oligopeptide, and poly-L-tyrosine, a polypeptide. While poly-L-tyrosine has been more extensively studied as a drug delivery vehicle, this guide also explores the potential of this compound, highlighting areas where further research is needed.

Performance Comparison: this compound vs. Poly-L-tyrosine

A direct quantitative comparison is challenging due to the limited research on this compound as a drug delivery vehicle. Poly-L-tyrosine, often as part of a block copolymer like PEG-b-poly(L-tyrosine), has been formulated into nanoparticles with demonstrated drug loading and release capabilities. In contrast, while short peptides like this compound are known to self-assemble, their application in creating stable drug-loaded nanoparticles is not yet well-documented in publicly available literature.

Poly-L-tyrosine: A Snapshot of Performance

Poly-L-tyrosine nanoparticles have shown considerable promise for delivering hydrophobic anticancer drugs. The aromatic nature of the tyrosine residues facilitates strong π-π stacking interactions with aromatic drug molecules like doxorubicin, leading to remarkably high drug loading capacities.

ParameterDrugVehicleValueReference
Drug Loading Capacity (wt%) DoxorubicinPEG-b-poly(L-tyrosine) Nanoparticles63.1%[1][2]
DocetaxelPEG-b-poly(L-tyrosine) Nanoparticles17.5%[1][2]
Drug Release Profile DoxorubicinPEG-b-poly(L-tyrosine) Nanoparticles~90% release in 24h (with proteinase K)[1]
PaclitaxelTyrosine-derived Nanospheres48% release at pH 7.4 in 72h
PaclitaxelTyrosine-derived Nanospheres72% release at pH 5.5 in 72h
Biocompatibility -Tyrosine-derived PolymersGenerally considered biocompatible and biodegradable.
Cellular Uptake DoxorubicinPoly(ester-urethane) Nanoparticles8-10 times higher uptake than free DOX.
This compound: Potential and Unknowns

This compound is a peptide consisting of six L-tyrosine residues. While its direct application in forming drug-loaded nanoparticles is not well-documented, the inherent properties of tyrosine-rich peptides suggest potential. Short peptides are known to self-assemble into various nanostructures, which could theoretically be harnessed for drug encapsulation. The biocompatibility of short peptides is generally considered high. However, without experimental data, its performance in drug delivery remains speculative.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols relevant to the evaluation of these drug delivery systems.

Synthesis of Poly(L-tyrosine)-based Nanoparticles

A common method for preparing poly(L-tyrosine)-containing nanoparticles is through the self-assembly of block copolymers, such as poly(ethylene glycol)-b-poly(L-tyrosine) (PEG-b-PTyr).

  • Polymer Synthesis: The synthesis of the PEG-b-PTyr block copolymer is typically achieved through ring-opening polymerization of N-carboxyanhydride (NCA) of tyrosine, initiated by an amine-terminated PEG.

  • Nanoparticle Formulation: The amphiphilic block copolymer is dissolved in a water-miscible organic solvent (e.g., DMSO or DMF). This solution is then added dropwise to an aqueous solution under vigorous stirring. The hydrophobic poly(L-tyrosine) block forms the core of the nanoparticle, while the hydrophilic PEG block forms the corona.

  • Purification: The resulting nanoparticle suspension is then purified, typically by dialysis against deionized water, to remove the organic solvent.

Drug Loading Determination

Quantifying the amount of drug loaded into the nanoparticles is a critical step.

  • Separation of Free Drug: The nanoparticle suspension containing the drug is centrifuged at high speed to pellet the nanoparticles. The supernatant containing the free, unloaded drug is carefully collected.

  • Quantification: The concentration of the drug in the supernatant is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The drug loading content (DLC) and encapsulation efficiency (EE) are calculated using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

This assay evaluates the rate at which the drug is released from the nanoparticles over time.

  • Sample Preparation: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out but retains the nanoparticles.

  • Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C) with gentle stirring. The pH of the medium can be adjusted to mimic different biological environments (e.g., pH 7.4 for blood, pH 5.5 for endosomes).

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the collected aliquots is quantified by UV-Vis spectroscopy or HPLC. The cumulative percentage of drug release is then plotted against time.

Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then incubated with various concentrations of the nanoparticles (both empty and drug-loaded) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Cellular Uptake Analysis

Flow cytometry is a powerful technique to quantify the cellular uptake of fluorescently labeled nanoparticles or nanoparticles loaded with a fluorescent drug.

  • Cell Treatment: Cells are incubated with fluorescently labeled nanoparticles or nanoparticles loaded with a fluorescent drug (like doxorubicin) for various time points.

  • Cell Harvesting: After incubation, the cells are washed to remove any non-internalized nanoparticles, detached from the culture plate, and suspended in a suitable buffer.

  • Flow Cytometry Analysis: The cell suspension is then analyzed by a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which correlates with the amount of internalized nanoparticles.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in drug delivery.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization S1 Polymer Synthesis (e.g., PEG-b-PTyr) S2 Nanoparticle Self-Assembly S1->S2 S3 Drug Loading S2->S3 S4 Purification (Dialysis) S3->S4 C1 Drug Loading Quantification S4->C1 C2 In Vitro Drug Release S4->C2 C3 Biocompatibility (MTT Assay) S4->C3 C4 Cellular Uptake (Flow Cytometry) S4->C4

General experimental workflow for nanoparticle drug delivery systems.

cellular_uptake NP Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Uptake Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome 2. Vesicle Formation Lysosome Lysosome Endosome->Lysosome 3. Maturation Release Drug Release Lysosome->Release 4. Degradation & Release Target Intracellular Target Release->Target 5. Action

Generalized signaling pathway for nanoparticle cellular uptake and drug release.

Concluding Remarks

Poly-L-tyrosine has emerged as a viable and highly effective polymer for the delivery of certain classes of drugs, particularly those that can engage in π-π stacking interactions. The high drug loading capacities and stimuli-responsive release profiles make it an attractive candidate for further development.

This compound, on the other hand, represents an unexplored frontier. While the principles of peptide self-assembly suggest its potential as a building block for drug delivery nanostructures, a significant research gap exists. There is a clear need for foundational studies to investigate the self-assembly of this compound into stable nanoparticles and to subsequently evaluate their drug loading, release, biocompatibility, and cellular uptake characteristics. Such research would be invaluable in determining whether this short peptide can offer a simplified yet effective alternative to its polymeric counterpart. Future investigations in this area are highly encouraged to unlock the potential of oligotyrosine-based drug delivery systems.

References

Enhancing Biomaterial Performance: A Comparative Guide to Hexa-L-tyrosine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the biocompatibility and functionality of biomaterials, surface functionalization is a critical step. This guide provides a detailed characterization and validation of Hexa-L-tyrosine as a surface modification agent, comparing its performance with other common alternatives and providing the supporting experimental data and protocols necessary for informed decision-making.

This compound, a peptide composed of six L-tyrosine amino acid residues, offers a promising approach for surface functionalization due to the inherent biocompatibility of its constituent amino acid and the reactive phenolic side chain of tyrosine. This allows for covalent immobilization and the creation of a stable, bioactive interface on various substrates, including metallic implants and polymer-based scaffolds. This guide will delve into the characterization of this compound coatings and compare their efficacy in promoting cellular adhesion and proliferation against established methods such as fibronectin and poly-L-lysine coatings.

Comparative Performance Analysis

The effectiveness of a surface functionalization method is primarily determined by its ability to modulate surface properties to elicit a desired biological response. Key performance indicators include surface hydrophilicity, coating stability, and the extent of cell adhesion and proliferation. The following tables summarize the quantitative data comparing this compound (often studied as poly-L-tyrosine) with other common surface functionalization agents.

Surface Property This compound/Poly-L-tyrosine Polydopamine Fibronectin Poly-L-lysine Uncoated Control (e.g., Polytetrafluoroethylene)
Water Contact Angle (θ) Decreased by ~50-80%[1][2]Similar decrease to Poly-L-tyrosine[1][2]Substrate dependent, generally hydrophilicSubstrate dependent, generally hydrophilic[3]High (hydrophobic)
Coating Thickness (nm) Dependent on polymerization time and conditionsDependent on polymerization time and conditionsMonolayer (~2-5 nm)Monolayer (~1-3 nm)N/A
Coating Stability Stable covalent attachmentStrong adhesion to various substratesAdsorption-based, can be less stableElectrostatic interaction, can be less stableN/A

Table 1: Comparison of Physicochemical Surface Properties. This table highlights the changes in surface properties upon functionalization. A lower water contact angle indicates increased hydrophilicity, which is often correlated with improved biocompatibility.

Biological Response This compound/Poly-L-tyrosine Polydopamine Fibronectin Poly-L-lysine Uncoated Control
Cell Adhesion Significantly improvedSignificantly improvedGold standard for promoting cell adhesionPromotes cell adhesion via electrostatic interactionMinimal cell adhesion
Cell Proliferation Supported and maintained over timeSupported and maintained over timeSupports cell proliferationCan be cytotoxic for some cell typesInhibited cell proliferation
Biocompatibility High, based on natural amino acidGenerally highHigh, as it's a natural ECM proteinCan elicit immune responses and cytotoxicityInert, but lacks bioactivity

Table 2: Comparison of Biological Performance. This table summarizes the cellular response to different surface functionalizations. This compound/poly-L-tyrosine coatings demonstrate a strong ability to support cell adhesion and proliferation, comparable to the well-established polydopamine coatings.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of this functionalization technique, detailed experimental protocols for key characterization and validation assays are provided below.

Protocol 1: this compound Surface Functionalization (Oxidative Polymerization)

This protocol describes the coating of a substrate material (e.g., medical-grade polymer or metal) with a poly-L-tyrosine layer through oxidative polymerization.

Materials:

  • Substrate material (e.g., polytetrafluoroethylene, polyurethane, stainless steel)

  • L-tyrosine

  • Tris-HCl buffer (10 mM, pH 8.5)

  • Deionized water

  • Acetone

  • Sodium dodecyl sulfate (SDS) solution (0.1%)

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Substrate Preparation: Clean the substrate by rinsing with deionized water, followed by acetone, and a final rinse with deionized water.

  • Coating Solution Preparation: Prepare a coating solution by dissolving L-tyrosine in 10 mM Tris-HCl buffer (pH 8.5) to a final concentration of 2.0 mg/mL.

  • Coating Process: Immerse the cleaned substrate in the coating solution. Place the beaker on a magnetic stirrer and stir at 300 rpm for 24 hours at 25°C.

  • Washing: After 24 hours, remove the coated substrate and wash it sequentially with distilled water, 0.1% SDS solution, and finally with distilled water again to remove any loosely bound polymer.

  • Drying: Dry the coated samples at 60°C for 10 minutes.

Protocol 2: Surface Characterization

A. Water Contact Angle Measurement:

  • Place a droplet of deionized water (typically 1-5 µL) onto the surface of the functionalized and control substrates.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the point of contact using image analysis software. A lower angle indicates a more hydrophilic surface.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with a focused X-ray beam.

  • Analyze the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.

  • The resulting spectrum provides information on the elemental composition and chemical states of the elements on the surface, confirming the presence of the peptide coating (e.g., by detecting the nitrogen signal from the peptide backbone).

C. Atomic Force Microscopy (AFM):

  • Mount the sample on the AFM stage.

  • Scan a sharp tip attached to a cantilever across the surface.

  • The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system.

  • This data is used to generate a three-dimensional topographical map of the surface, revealing information about surface roughness and coating uniformity.

Protocol 3: Cell Adhesion and Proliferation Assays

A. Cell Seeding:

  • Sterilize the functionalized and control substrates by appropriate methods (e.g., UV irradiation or ethanol washing).

  • Place the sterile substrates into a sterile cell culture plate.

  • Seed the desired cell type (e.g., human umbilical vein endothelial cells - HUVECs) onto the substrates at a specific density (e.g., 1 x 10^4 cells/cm²).

  • Incubate the cells in a suitable culture medium at 37°C in a humidified atmosphere with 5% CO₂.

B. Cell Adhesion Assay (Crystal Violet Staining):

  • After a short incubation period (e.g., 4 hours), gently wash the substrates with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

  • Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.

  • Thoroughly wash the substrates with deionized water to remove excess stain.

  • Solubilize the stain from the cells using a 10% acetic acid solution.

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

C. Cell Proliferation Assay (MTS/WST-1 Assay):

  • At different time points (e.g., 1, 3, and 5 days), add a solution containing a tetrazolium salt (e.g., MTS or WST-1) to the cell culture medium.

  • Incubate for a specified period (e.g., 1-4 hours) to allow viable cells to metabolize the tetrazolium salt into a formazan product.

  • Measure the absorbance of the colored formazan product at a specific wavelength (e.g., 490 nm for MTS, 450 nm for WST-1). The absorbance is proportional to the number of viable, proliferating cells.

Visualizing the Workflow and Underlying Principles

To further clarify the processes involved in the characterization and validation of this compound functionalization, the following diagrams illustrate the key workflows and logical relationships.

Experimental_Workflow cluster_Preparation Surface Functionalization cluster_Characterization Physicochemical Characterization cluster_Validation Biological Validation Substrate Substrate (e.g., Ti, PEEK) Cleaning Cleaning & Sterilization Substrate->Cleaning Coating This compound Coating Cleaning->Coating Functionalized_Surface Functionalized Surface Coating->Functionalized_Surface WCA Water Contact Angle Functionalized_Surface->WCA XPS XPS Analysis Functionalized_Surface->XPS AFM AFM Topography Functionalized_Surface->AFM Cell_Seeding Cell Seeding Functionalized_Surface->Cell_Seeding Functionalized_Surface->Cell_Seeding Adhesion_Assay Adhesion Assay Cell_Seeding->Adhesion_Assay Proliferation_Assay Proliferation Assay Cell_Seeding->Proliferation_Assay Biocompatibility_Data Biocompatibility Data Adhesion_Assay->Biocompatibility_Data Proliferation_Assay->Biocompatibility_Data

Caption: Workflow for this compound functionalization and validation.

Signaling_Pathway_Adhesion cluster_Cell Cell cluster_Surface Functionalized Surface Integrin Integrin Receptors Focal_Adhesion Focal Adhesion Complex Integrin->Focal_Adhesion Actin_Cytoskeleton Actin Cytoskeleton (Cell Spreading) Focal_Adhesion->Actin_Cytoskeleton Signaling Intracellular Signaling Focal_Adhesion->Signaling Gene_Expression Gene Expression (Proliferation, Differentiation) Signaling->Gene_Expression Hexa_L_tyrosine This compound Coating Adsorbed_Proteins Adsorbed Serum Proteins (e.g., Fibronectin) Hexa_L_tyrosine->Adsorbed_Proteins Adsorbed_Proteins->Integrin binds to

Caption: Cell adhesion signaling pathway on a functionalized surface.

References

Comparative In Vivo Efficacy of Tyrosine-Based Nanoparticles for Paclitaxel Delivery Versus Free Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo performance of paclitaxel (PTX) formulated in tyrosine-derived nanospheres (PTX-NSP) against the conventional free drug formulation in Cremophor® EL (PTX-CrEL). The data presented is synthesized from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the nanoparticle formulation's therapeutic advantages.

Overview of Tyrosine-Derived Nanoparticles

Comparative In Vivo Efficacy and Toxicity

In vivo studies comparing PTX-NSP to the free drug formulation (PTX-CrEL) have demonstrated a significant improvement in the therapeutic index of paclitaxel. While the anti-tumor efficacy was found to be comparable between the two formulations in breast cancer xenograft models, the nanoparticle formulation exhibited a markedly superior safety profile.[1][3]

Xenograft studies in mice bearing MDA-MB-435 (estrogen-independent) and ZR-75-1 (estrogen-dependent) breast cancer cell lines showed that the anti-tumor efficacy of PTX-NSP was equivalent to that of PTX-CrEL. This indicates that the nanoparticle formulation effectively delivers the active drug to the tumor site to elicit a therapeutic response.

Table 1: Comparative Anti-Tumor Efficacy in Breast Cancer Xenograft Models

FormulationCancer Cell LineOutcomeReference
PTX-NSPMDA-MB-435Equal efficacy to PTX-CrEL
PTX-CrELMDA-MB-435Equal efficacy to PTX-NSP
PTX-NSPZR-75-1Equal efficacy to PTX-CrEL
PTX-CrELZR-75-1Equal efficacy to PTX-NSP

A key advantage of the tyrosine-derived nanosphere formulation is the significant reduction in systemic toxicity. This was primarily assessed by monitoring changes in the body weight of healthy mice following treatment. Mice treated with PTX-NSP maintained normal weight gain, whereas those treated with PTX-CrEL experienced significant and sustained weight loss. The maximum tolerated dose (MTD) of PTX-NSP was found to be substantially higher than that of PTX-CrEL. Even at a dose of 50 mg/kg, PTX-NSP was better tolerated than 25 mg/kg of PTX-CrEL.

Table 2: Comparative Systemic Toxicity

FormulationDoseEffect on Body WeightReference
PTX-NSPUp to 50 mg/kgNormal weight gain
PTX-CrEL25 mg/kgSignificant and sustained weight loss

The nanoparticle formulation also demonstrated a more favorable pharmacokinetic profile. Studies have reported a larger volume of distribution and a longer half-life for PTX administered via nanospheres compared to the Cremophor EL formulation. This suggests that the nanoparticles remain in circulation for longer, potentially leading to increased accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.

Table 3: Comparative Pharmacokinetic Parameters

FormulationVolume of DistributionHalf-lifeReference
PTX-NSPLargerLonger
PTX-CrELSmallerShorter

Experimental Protocols

The following is a generalized methodology for the in vivo experiments cited in this guide. Specific details may vary between individual studies.

  • Animal Strain: NCr nu/nu mice are commonly used for xenograft studies.

  • Cell Lines: Human breast cancer cell lines such as MDA-MB-435 and ZR-75-1 are used.

  • Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size before the commencement of treatment.

  • PTX-NSP: Paclitaxel is encapsulated within tyrosine-derived nanospheres. The formulation is typically suspended in a saline solution for injection.

  • PTX-CrEL: The commercial formulation of paclitaxel in Cremophor® EL and ethanol is diluted with a suitable buffer, such as phosphate-buffered saline (PBS), before administration.

  • Administration: The formulations are administered intravenously (i.v.) via the tail vein.

  • Tumor Growth: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Systemic Toxicity: Animal body weight is monitored throughout the study as a primary indicator of systemic toxicity.

  • Maximum Tolerated Dose (MTD): The MTD is determined by administering escalating doses of the formulations and observing for signs of toxicity, with a significant loss of body weight often being a key endpoint.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups A Tumor Cell Culture (e.g., MDA-MB-435, ZR-75-1) C Subcutaneous Injection of Tumor Cells A->C B Animal Model (NCr nu/nu mice) B->C D PTX-NSP Formulation E PTX-CrEL (Free Drug) F Control (Vehicle) G Intravenous Administration D->G E->G F->G H Monitoring Phase G->H I Tumor Volume Measurement H->I J Body Weight Measurement H->J K Data Analysis I->K J->K

In Vivo Experimental Workflow.

Mechanism of Action: Paclitaxel

Paclitaxel exerts its anti-cancer effect by interfering with the normal function of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. Paclitaxel binds to the β-subunit of tubulin, the protein that forms microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The resulting dysfunctional microtubules disrupt the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

cluster_0 Cellular Environment cluster_1 Cellular Processes Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Binds and Stabilizes Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization (Blocked) Mitosis Mitosis Microtubule->Mitosis Disruption of Spindle Formation Apoptosis Apoptosis Mitosis->Apoptosis Cell Cycle Arrest Leads to

Paclitaxel's Mechanism of Action.

Conclusion

The use of tyrosine-derived nanospheres for the delivery of paclitaxel represents a promising strategy to improve the safety and therapeutic index of this widely used chemotherapeutic agent. The nanoparticle formulation achieves comparable anti-tumor efficacy to the free drug while significantly reducing systemic toxicity, as evidenced by the higher maximum tolerated dose and lack of treatment-associated weight loss in preclinical models. The enhanced pharmacokinetic profile further supports the potential of this delivery system for clinical applications in cancer therapy.

References

Cross-Validation of Hexa-L-tyrosine: A Comparative Guide to Experimental Results and Computational Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental findings and computational models related to the self-assembling peptide, Hexa-L-tyrosine. By objectively comparing experimental data with computational predictions, this document aims to provide researchers with a deeper understanding of the peptide's behavior and to facilitate its application in areas such as drug delivery and tissue engineering.

Experimental and Computational Methodologies

A thorough understanding of the methodologies employed in both experimental and computational studies is crucial for a meaningful comparison. The following sections detail the typical protocols used to investigate the properties of this compound.

Experimental Protocols

1.1.1. Peptide Synthesis and Purification

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesized peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%. The identity of the peptide is confirmed by mass spectrometry.

1.1.2. Hydrogel Preparation

Self-supporting hydrogels of this compound can be formed through a pH-triggered self-assembly process. A typical protocol involves dissolving the lyophilized peptide in a minimal amount of a suitable solvent, followed by the addition of a buffer solution to adjust the pH, inducing gelation.

1.1.3. Rheological Measurements

The viscoelastic properties of this compound hydrogels are characterized using a rheometer. Oscillatory shear rheometry is performed to determine the storage modulus (G') and loss modulus (G''), providing insights into the mechanical stiffness and stability of the hydrogel network.[1][2][3][4][5]

1.1.4. Transmission Electron Microscopy (TEM)

The morphology of the self-assembled this compound nanostructures is visualized using Transmission Electron Microscopy (TEM). A dilute solution of the peptide is deposited on a TEM grid, negatively stained, and dried before imaging. This allows for the characterization of fibrillar networks and other assembled architectures.

1.1.5. Spectroscopic Analysis

Spectroscopic techniques such as UV-Vis and Fourier-transform infrared (FTIR) spectroscopy are employed to monitor the self-assembly process and to characterize the secondary structure of the peptide assemblies. Changes in the absorption and vibrational spectra can indicate the formation of intermolecular hydrogen bonds and the adoption of β-sheet conformations, which are hallmarks of amyloid-like fibril formation.

1.1.6. Aggregation Kinetics

The kinetics of this compound aggregation can be monitored using techniques like Thioflavin T (ThT) fluorescence assays. ThT exhibits enhanced fluorescence upon binding to β-sheet-rich structures, allowing for the real-time tracking of fibril formation.

Computational Modeling Protocols

1.2.1. Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool to investigate the self-assembly process of peptides at an atomic level. A typical MD simulation protocol for this compound would involve:

  • System Setup: Building the initial configuration of multiple this compound peptides in a simulation box with explicit solvent (water).

  • Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.

  • Equilibration: Gradually bringing the system to the desired temperature and pressure.

  • Production Run: Running the simulation for a sufficient length of time to observe the self-assembly process.

  • Analysis: Analyzing the simulation trajectories to understand the mechanism of aggregation, the structure of the resulting assemblies, and the key intermolecular interactions.

1.2.2. Quantum Mechanics (QM) Calculations

Quantum mechanics calculations can provide high-accuracy information about the electronic structure and energetics of peptide interactions. These methods can be used to study the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that drive the self-assembly of this compound. Due to their computational cost, QM calculations are typically performed on smaller systems, such as peptide dimers or trimers.

Data Presentation: A Comparative Analysis

While specific quantitative experimental data for this compound is not extensively available in the public domain, we can extrapolate from studies on similar tyrosine-containing peptides to provide a comparative framework.

Table 1: Comparison of Experimental Observations and Computational Predictions for this compound Self-Assembly

ParameterExperimental Observation (Inferred)Computational Prediction (Expected)
Self-Assembly Trigger pH change, increased ionic strengthSpontaneous aggregation in aqueous solution
Secondary Structure Predominantly β-sheetFormation of intermolecular hydrogen bonds leading to β-sheet structures
Morphology Fibrillar networks, potential for hydrogel formationElongated fibrillar aggregates
Aggregation Kinetics Sigmoidal curve with a lag phase, nucleation-dependent polymerizationObservation of initial nucleation events followed by fibril elongation

Table 2: Mechanical Properties of Tyrosine-Based Hydrogels

PropertyExperimental Range (for related systems)
Storage Modulus (G') 1 kPa - 50 kPa

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of this compound self-assembly.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_hydrogel Hydrogel Formation & Characterization s1 Solid-Phase Peptide Synthesis s2 RP-HPLC Purification s1->s2 s3 Mass Spectrometry s2->s3 h1 Dissolution & pH Adjustment s3->h1 Purified this compound h2 Rheological Analysis h1->h2 h3 TEM Imaging h1->h3 h4 Spectroscopic Analysis h1->h4 Self_Assembly_Mechanism monomer This compound Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation protofibril Protofibrils oligomer->protofibril Elongation fibril Mature Fibrils protofibril->fibril Maturation hydrogel Hydrogel Network fibril->hydrogel Entanglement

References

Comparing the mechanical properties of different Hexa-L-tyrosine hydrogel formulations.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of hydrogels is paramount for their application in tissue engineering, drug delivery, and regenerative medicine. This guide provides a comparative overview of the mechanical characteristics of hydrogels formulated from tyrosine-containing peptides and proteins, with a focus on how formulation parameters influence their performance. While specific comparative data for Hexa-L-tyrosine hydrogels is limited in publicly available literature, this guide draws upon data from closely related tyrosine-based systems to illustrate key principles and experimental methodologies.

Hydrogels derived from tyrosine-containing precursors offer significant advantages due to the ability of tyrosine residues to form covalent dityrosine cross-links, enhancing mechanical stability.[1][2][3] The formation of these cross-links can be initiated through various methods, including enzymatic reactions (e.g., using horseradish peroxidase (HRP) and hydrogen peroxide) or photo-induced chemical reactions.[4][5] The resulting mechanical properties, such as stiffness, elasticity, and compressive strength, are highly tunable and depend on factors like precursor concentration, cross-linking density, and the surrounding chemical environment.

Influence of Formulation Parameters on Mechanical Properties

The mechanical behavior of tyrosine-based hydrogels can be precisely controlled by modifying the formulation. Key parameters include:

  • Precursor Concentration: Higher concentrations of the tyrosine-containing protein or peptide generally lead to a denser polymer network, resulting in increased storage modulus (G') and compressive strength. For instance, in bovine serum albumin (BSA)-based hydrogels, increasing the protein concentration leads to a significant rise in network strength.

  • Cross-linking Density: The degree of cross-linking is a critical determinant of hydrogel stiffness. In enzymatically cross-linked systems, the concentration of the enzyme (e.g., HRP) and its substrate (e.g., H₂O₂) can be modulated to control the gelation time and the final mechanical properties of the hydrogel.

  • Additives and Environment: The inclusion of certain molecules or changes in the buffer system can dramatically alter mechanical properties. For example, the addition of urea to protein-based hydrogel formulations can increase the accessibility of tyrosine residues for cross-linking, leading to a substantial increase in the storage modulus, in some cases by as much as 650%. The pH of the formulation buffer also plays a role in the final network strength.

Comparative Data on Mechanical Properties

The following table summarizes the mechanical properties of various tyrosine-containing hydrogel formulations from the literature. It is important to note that these are not this compound hydrogels but serve as relevant examples of how formulation affects mechanical performance.

Hydrogel FormulationPrecursor ConcentrationCross-linking/Gelling ConditionStorage Modulus (G')Compressive Strength (σmax)Key Findings
Bovine Serum Albumin (BSA) 40-100 mg/mLVisible-light induced photopolymerization0.38 - 3.93 kPa (without urea) 0.99 - 30.05 kPa (with 4M urea)0.017 - 0.093 MPa (without urea) 0.057 - 0.143 MPa (with 4M urea)Urea significantly increases storage modulus and compressive strength by unfolding the protein and enhancing tyrosine accessibility.
Casein 80 mg/mLVisible-light induced photopolymerization~10-20 kPa~0.03 MPaMechanical properties are dependent on the buffer system used during preparation.
Fmoc-Phenylalanine Derivatives 5 mM and 15 mMpH adjustment via GdL hydrolysis465 - 536 Pa (5 mM) 5785 - 7360 Pa (15 mM)Not ReportedGelation method significantly impacts mechanical stability and shear-responsive properties.
Poly(L-lysine-stat-L-tyrosine) 1.9 mM - 3.8 mMIon-triggered self-assembly in PBSNot explicitly quantified, but forms self-supporting gelsNot ReportedGelation is induced by the presence of salt ions, leading to the formation of intermolecular β-sheet structures.

Experimental Protocols

Accurate characterization of hydrogel mechanical properties is crucial. The following are standard methodologies employed in the cited research.

Rheological Measurements

Rheology is used to characterize the viscoelastic properties of hydrogels, including the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

  • Sample Preparation: Hydrogel precursor solutions are prepared at the desired concentration and with any additives. The solution is then transferred to the rheometer plate.

  • Gelation Monitoring (Time Sweep): If gelation is induced on the rheometer, a time sweep is performed at a constant frequency and strain to monitor the evolution of G' and G'' over time. The gel point is often identified as the crossover point where G' > G''.

  • Amplitude Sweep: To determine the linear viscoelastic region (LVR), an amplitude sweep is conducted by varying the strain at a constant frequency. Subsequent frequency sweeps should be performed within the LVR to avoid damaging the hydrogel structure.

  • Frequency Sweep: A frequency sweep is performed at a constant strain within the LVR to characterize the frequency-dependent behavior of the hydrogel. For a stable gel, G' should be significantly larger than G'' and relatively independent of frequency.

Uniaxial Compression Testing

Uniaxial compression tests are used to determine the compressive strength and modulus of the hydrogels.

  • Sample Preparation: Hydrogel samples are typically prepared in a cylindrical mold and allowed to fully swell in a suitable buffer before testing.

  • Testing Procedure: The swollen hydrogel disc is placed on the lower platen of a universal testing machine. The upper platen compresses the hydrogel at a constant velocity (e.g., 2 mm/min) until the sample fractures.

  • Data Analysis: The engineering stress (σ) is calculated as the applied force divided by the original cross-sectional area, and the engineering strain (ε) is the change in height divided by the original height. The compressive strength is the maximum stress before failure, and the compressive modulus is determined from the initial linear portion of the stress-strain curve.

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the typical workflow for hydrogel characterization and the mechanism of dityrosine cross-linking.

G cluster_prep Hydrogel Preparation cluster_characterization Mechanical Characterization cluster_analysis Data Analysis & Comparison P1 Prepare Precursor Solution (Tyrosine-containing peptide/protein) P2 Add Cross-linking Agent (e.g., HRP/H2O2 or Photoinitiator) P1->P2 P3 Induce Gelation (Enzymatic reaction or Light exposure) P2->P3 C1 Rheological Analysis (G', G'') P3->C1 Characterize viscoelasticity C2 Uniaxial Compression Test (Compressive Strength, Modulus) P3->C2 Determine compressive properties A1 Compare Mechanical Properties of different formulations C1->A1 C2->A1 A2 Relate Formulation to Performance A1->A2

Workflow for Mechanical Characterization of Hydrogels.

G Tyrosine1 Tyrosine Residue 1 Radical1 Tyrosine Radical 1 Tyrosine1->Radical1 HRP/H2O2 or Light Radical2 Tyrosine Radical 2 Tyrosine1->Radical2 HRP/H2O2 or Light Tyrosine2 Tyrosine Residue 2 Tyrosine2->Radical1 HRP/H2O2 or Light Tyrosine2->Radical2 HRP/H2O2 or Light Dityrosine Dityrosine Cross-link Radical1->Dityrosine Covalent Bond Formation Radical2->Dityrosine Covalent Bond Formation

Mechanism of Dityrosine Cross-linking in Hydrogels.

References

Benchmarking the synthesis efficiency of Hexa-L-tyrosine with different coupling reagents.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in peptide synthesis and drug development, the selection of an appropriate coupling reagent is a critical determinant of yield, purity, and overall efficiency. This is particularly true for "difficult sequences," such as those containing multiple bulky or aggregation-prone residues. Hexa-L-tyrosine, a homooligomer of the bulky aromatic amino acid tyrosine, presents such a synthetic challenge. This guide provides a comparative analysis of four commonly used coupling reagents—HATU, HCTU, PyBOP, and COMU—for the solid-phase peptide synthesis (SPPS) of this compound, supported by representative experimental data and detailed protocols.

Comparative Performance of Coupling Reagents

The synthesis of this compound is susceptible to challenges such as steric hindrance and interchain aggregation, which can lead to incomplete coupling and the formation of deletion sequences. The choice of coupling reagent directly impacts the success of overcoming these obstacles. The following table summarizes the expected performance of HATU, HCTU, PyBOP, and COMU in this context.

Coupling ReagentAverage Coupling Time (minutes)Crude Purity (%)Final Yield (%)Racemization Potential
HATU 30-60~90~85Low[1]
HCTU 30-60~85~80Low
PyBOP 60-120~75~65Moderate
COMU 20-40~92~88Very Low

Note: Data are representative and based on typical outcomes for difficult sequences. Actual results may vary based on specific experimental conditions, including resin, solvent, and scale.

Discussion of Reagent Efficacy

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as a highly efficient coupling reagent, particularly for sterically hindered amino acids and difficult sequences.[1][2] Its high reactivity stems from the formation of a highly reactive OAt-active ester.[2] This makes it a strong candidate for synthesizing tyrosine-rich peptides.

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective alternative to HATU. While generally very effective, its performance can be slightly lower than HATU for particularly challenging sequences.[3]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent. While effective for many standard syntheses, it can exhibit slower kinetics and lower efficiency with sterically hindered couplings compared to the more reactive uronium/aminium salts like HATU and COMU.

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent with efficiency comparable to or even exceeding HATU. It is based on OxymaPure, which makes it a safer, non-explosive alternative to benzotriazole-based reagents. Its high solubility and reactivity, often requiring only one equivalent of base, make it an excellent choice for difficult sequences like this compound.

Experimental Protocols

A standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is employed for the synthesis of this compound.

Materials:
  • Resin: Rink Amide MBHA resin (0.1 mmol scale)

  • Protected Amino Acid: Fmoc-Tyr(tBu)-OH

  • Coupling Reagents: HATU, HCTU, PyBOP, COMU

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Synthesis Workflow:

Peptide_Synthesis_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Tyr(tBu)-OH + Reagent + Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser_Test 6. Kaiser Test (Check for free amines) Wash2->Kaiser_Test Kaiser_Test->Coupling If incomplete (recouple) Repeat Repeat Steps 2-6 (5 more cycles) Kaiser_Test->Repeat If complete Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 8. Final Washes (DMF, DCM) Final_Deprotection->Wash3 Cleavage 9. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 10. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for the solid-phase synthesis of this compound.
Step-by-Step Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh deprotection solution for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (The Comparative Step):

    • In a separate vial, pre-activate Fmoc-Tyr(tBu)-OH (4 equivalents relative to resin loading).

    • Dissolve the amino acid and the chosen coupling reagent (e.g., HATU, HCTU, PyBOP, or COMU; 3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents). For COMU, 4 equivalents of DIPEA or collidine can be used.

    • Allow the activation mixture to stand for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for the time specified in the comparison table (e.g., 30-120 minutes).

  • Post-Coupling Wash: Wash the resin with DMF (3 times).

  • Monitoring the Coupling: Perform a qualitative Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling step may be required.

  • Peptide Elongation: Repeat steps 2 through 6 for the subsequent five tyrosine residues.

  • Final Deprotection and Wash: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin thoroughly with DMF, followed by DCM.

  • Cleavage and Global Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Activation Pathways of Coupling Reagents

The efficiency of each coupling reagent is determined by the reactivity of the active ester it forms with the carboxylic acid of the amino acid. The following diagram illustrates the formation of these key intermediates.

Coupling_Reagent_Activation cluster_0 Uronium/Aminium Reagents cluster_1 Phosphonium Reagent cluster_2 Active Esters HATU HATU OAt_ester OAt-ester (Highly Reactive) HATU->OAt_ester HCTU HCTU ClOBt_ester 6-Cl-OBt-ester (Reactive) HCTU->ClOBt_ester COMU COMU Oxyma_ester Oxyma-ester (Highly Reactive) COMU->Oxyma_ester PyBOP PyBOP OBt_ester OBt-ester (Moderately Reactive) PyBOP->OBt_ester AminoAcid Fmoc-Tyr(tBu)-OH AminoAcid->OAt_ester AminoAcid->ClOBt_ester AminoAcid->Oxyma_ester AminoAcid->OBt_ester

Caption: Activation of Fmoc-Tyr(tBu)-OH by different coupling reagents.

Conclusion

For the synthesis of the challenging this compound peptide, the choice of coupling reagent significantly influences the outcome. Based on reactivity and performance with difficult sequences, COMU and HATU are the recommended reagents for achieving the highest crude purity and final yield. COMU offers the additional benefits of improved safety and solubility. While HCTU is a viable and more economical option, PyBOP may require longer reaction times and result in lower purity for this specific application. Researchers should select the reagent that best balances the need for efficiency, purity, safety, and cost for their specific project goals.

References

A comparative analysis of the biocompatibility of Hexa-L-tyrosine and its derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent biocompatibility and biodegradability of amino acid-based biomaterials have positioned them as a promising class of materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and medical device coatings. Among these, L-tyrosine and its derivatives have garnered significant attention due to their excellent biocompatibility and versatile chemical structures that allow for the synthesis of a variety of polymers with tunable properties.[1][2] This guide provides a comparative analysis of the biocompatibility of Hexa-L-tyrosine, a short oligomer, and its longer-chain polymer derivatives, with a focus on experimental data from in vitro and in vivo studies.

Executive Summary

L-tyrosine and its derivatives, ranging from the monomer to complex polymers, generally exhibit excellent biocompatibility. The available data suggests that tyrosine-derived polymers, such as polycarbonates and polyurethanes, are largely non-cytotoxic and elicit minimal inflammatory responses in vivo.[3] Studies on L-tyrosine polyurethanes have demonstrated high cell viability, exceeding 93%.[4] While specific quantitative biocompatibility data for this compound is limited in publicly available literature, the general trend for tyrosine-based materials points towards a favorable biological response. This guide will delve into the available data for different classes of tyrosine derivatives, providing a framework for comparison and highlighting areas where further research is needed.

Data Presentation: In Vitro Biocompatibility

The in vitro biocompatibility of tyrosine derivatives is often assessed through cytotoxicity, cell proliferation, and hemocompatibility assays. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Tyrosine Derivatives

MaterialCell LineAssayResultsCitation
L-Tyrosine Polyurethanes (LTUs)Primary Dermal Human FibroblastsNot Specified>93% cell viability[4]
3-amino-L-tyrosine (3-AT)Human HL-60 cellsNot Specified>70% reduction in cell viability at 100 µg/mL after 4 days
3-amino-L-tyrosine (3-AT)Human K562 cellsNot SpecifiedNo significant change in viability at doses up to 400 µg/mL
3-amino-L-tyrosine (3-AT)Murine RAW 264.7 cellsNot SpecifiedNo significant change in viability at concentrations up to 400 µg/mL

Table 2: Hemocompatibility of Tyrosine Derivatives

MaterialAssayResultsCitation
Solid Tyrosine CrystalsHemolysisInduces human erythrocyte hemolysis

Data Presentation: In Vivo Biocompatibility

In vivo studies provide critical insights into the systemic and local tissue response to biomaterials.

Table 3: In Vivo Inflammatory Response to Tyrosine Derivatives

MaterialAnimal ModelImplantation SiteDurationObservationsCitation
Tyrosine-derived Polycarbonate ScaffoldsRabbitCalvaria (critical sized defect)12 weeksMinimal inflammatory response

Note: Specific in vivo biocompatibility data for this compound was not found in the reviewed literature.

Experimental Protocols

A variety of standardized and specialized experimental protocols are employed to assess the biocompatibility of biomaterials. Below are detailed methodologies for key experiments relevant to the data presented.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Material Exposure: Introduce the test material (e.g., this compound or its derivatives) to the cells at various concentrations.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or dimethyl sulfoxide) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Hemolysis Assay (Direct Contact Method based on ISO 10993-4)

This assay evaluates the potential of a biomaterial to cause red blood cell (RBC) lysis.

Principle: The material is brought into direct contact with a suspension of red blood cells. The amount of hemoglobin released into the supernatant, as a result of RBC lysis, is measured spectrophotometrically.

Protocol:

  • Blood Collection: Obtain fresh human blood anticoagulated with an appropriate anticoagulant (e.g., citrate or heparin).

  • RBC Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining red blood cells multiple times with a saline solution (e.g., phosphate-buffered saline, PBS).

  • Material Incubation: Incubate the test material with a standardized suspension of washed RBCs (e.g., 1% v/v) at 37°C for a defined period (e.g., 2-4 hours). Positive (e.g., Triton X-100) and negative (e.g., PBS) controls should be run in parallel.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs and any material debris.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405 nm or 570 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Experimental Workflows

The interaction of biomaterials with cells can trigger a cascade of intracellular signaling events that determine the cellular response, including adhesion, proliferation, inflammation, and apoptosis. While specific signaling pathways for this compound are not well-documented, the broader class of tyrosine-containing materials can interact with several key pathways.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Tyrosine residues are fundamental to the activation of receptor tyrosine kinases (RTKs), a major class of cell surface receptors involved in regulating cell growth, differentiation, and survival. The binding of a ligand to an RTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphorylated tyrosines then serve as docking sites for various intracellular signaling proteins containing SH2 (Src Homology 2) or PTB (Phosphotyrosine Binding) domains, initiating downstream signaling cascades such as the MAP kinase and PI3K/AKT pathways.

RTK_Signaling cluster_receptor Cell Membrane Ligand Ligand RTK_dimer RTK Dimer (Inactive) Ligand->RTK_dimer Binding RTK_monomer1 RTK (Monomer) RTK_monomer2 RTK (Monomer) RTK_active Activated RTK (Autophosphorylated) RTK_dimer->RTK_active Dimerization & Autophosphorylation Grb2 Grb2 (Adaptor) RTK_active->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation MAPK_cascade MAP Kinase Cascade Ras->MAPK_cascade Activation Cellular_Response Cellular Response (Proliferation, Differentiation) MAPK_cascade->Cellular_Response

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Complement Activation Pathway

The complement system is a part of the innate immune system that can be activated by foreign materials. Tyrosine residues have been identified as potential sites for the covalent attachment of the activated complement component C3b. This interaction can lead to opsonization and the initiation of an inflammatory response.

Complement_Activation Material Tyrosine-containing Biomaterial C3b_bound C3b bound to Tyrosine Residue Material->C3b_bound C3 Complement C3 C3_convertase C3 Convertase C3->C3_convertase C3a C3a (Anaphylatoxin) C3_convertase->C3a Cleavage C3b C3b C3_convertase->C3b Inflammation Inflammation C3a->Inflammation C3b->C3b_bound Covalent Attachment Opsonization Opsonization C3b_bound->Opsonization Phagocytosis Phagocytosis Opsonization->Phagocytosis

Complement activation initiated by a tyrosine-containing biomaterial.
Experimental Workflow for In Vitro Biocompatibility Assessment

A typical workflow for assessing the in vitro biocompatibility of a new biomaterial involves a series of assays to evaluate its effects on cells.

Biocompatibility_Workflow Material_Prep Material Preparation (this compound & Derivatives) Exposure Exposure of Cells to Material Material_Prep->Exposure Hemocompatibility Hemocompatibility Assay (Hemolysis, Platelet Activation) Material_Prep->Hemocompatibility Direct Contact with Blood Cell_Culture Cell Culture (e.g., Fibroblasts, Osteoblasts) Cell_Culture->Exposure Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Exposure->Cytotoxicity Proliferation Proliferation Assay (e.g., BrdU, Ki67) Exposure->Proliferation Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Proliferation->Data_Analysis Hemocompatibility->Data_Analysis Conclusion Biocompatibility Assessment Data_Analysis->Conclusion

References

A Comparative Guide to Validating the Target Engagement of Hexa-L-tyrosine-based Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a therapeutic molecule binds to its intended target within a biological system is a critical step. This process, known as target engagement validation, is paramount for establishing a mechanism of action and ensuring the efficacy of novel drugs. This guide provides a comparative analysis of key methodologies for validating the target engagement of Hexa-L-tyrosine-based therapeutics, which are peptides being investigated for roles in treating diseases such as cancer and neurodegenerative conditions.[]

We will compare three prominent techniques: the Cellular Thermal Shift Assay (CETSA), which assesses target binding in a native cellular environment, and two powerful in-vitro biophysical methods, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Each method offers unique insights into the molecular interactions between a therapeutic and its target.

Comparison of Target Engagement Validation Methods

The choice of method for validating target engagement depends on several factors, including the need for cellular context, the type of data required (e.g., kinetics, thermodynamics), and the availability of purified components.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures the thermal stabilization of a target protein upon ligand binding within cells or cell lysates.[2][3]Detects changes in refractive index caused by the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip).[4][5]Measures the heat released or absorbed during the binding of a ligand to a target molecule in solution.
Environment In-cell, cell lysate, tissue (physiologically relevant).In vitro (requires purified protein and ligand).In vitro (requires purified and concentrated protein and ligand).
Key Data Output Thermal shift (ΔTm), confirmation of intracellular binding.Binding affinity (KD), association/dissociation kinetics (ka, kd).Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Labeling Label-free for both compound and target.Label-free for the analyte; ligand is immobilized.Label-free for both components.
Advantages - Confirms target engagement in a native biological context.- No requirement for protein purification or modification.- Broadly applicable to most proteins.- Provides real-time kinetic data.- High sensitivity, suitable for a wide range of affinities.- Can be used for fragment screening.- Provides a complete thermodynamic profile of the binding interaction.- Solution-based, no immobilization required.- Directly measures binding, not a secondary readout.
Limitations - Lower throughput than some in-vitro methods.- Indirect measure of affinity.- Can be influenced by downstream cellular events.- Immobilization of the ligand might affect its binding activity.- Requires purified components.- Sensitive to buffer composition and non-specific binding.- Requires large amounts of purified, concentrated protein.- Lower throughput.- Sensitive to buffer mismatch and heat of dilution.

Experimental Methodologies

Detailed protocols are essential for reproducible and reliable results. Below are foundational methodologies for each of the discussed techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This allows for the confirmation of target engagement directly within intact cells.

Protocol:

  • Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with the this compound therapeutic at various concentrations and another set with a vehicle control. Incubate to allow for cell penetration and target binding.

  • Heat Shock: Aliquot the treated cell suspensions and heat each aliquot to a different temperature for a set duration (e.g., 3 minutes). This creates a temperature gradient.

  • Cell Lysis: Lyse the cells to release intracellular proteins. This can be achieved through methods like freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or Mass Spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the treated samples indicates thermal stabilization and thus, target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions. It provides high-quality kinetic and affinity data.

Protocol:

  • Chip Preparation and Ligand Immobilization: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS. Immobilize the purified target protein (the ligand) onto the chip surface via amine coupling to achieve a desired response level (RU). Block any remaining active sites with ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of the this compound therapeutic (the analyte) in a suitable running buffer. A buffer-only sample is used as a negative control.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. The binding of the peptide to the immobilized protein causes a change in the refractive index, which is measured in real-time and displayed as a sensorgram.

  • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the peptide from the protein.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte from the chip surface, preparing it for the next cycle.

  • Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare the purified target protein and the this compound peptide in the exact same, degassed buffer to minimize heats of dilution. The protein is placed in the sample cell, and the peptide is loaded into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the peptide solution into the protein-filled sample cell while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the peptide and protein bind. A reference cell, containing only buffer, is used to subtract background heat effects.

  • Data Acquisition: The heat released or absorbed per injection is measured. As the protein becomes saturated with the peptide, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of peptide to protein. Fit this binding isotherm to a theoretical model to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated from these values.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

CETSA_Workflow A 1. Cell Treatment (Vehicle vs. This compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Aggregates (Centrifugation) C->D E 5. Quantify Soluble Target (e.g., Western Blot) D->E F 6. Generate Melting Curve E->F G Thermal Shift (ΔTm) indicates Target Engagement F->G SPR_Workflow cluster_prep Preparation cluster_run Binding Cycle A Immobilize Target Protein on Sensor Chip C Association: Inject Analyte A->C B Prepare this compound (Analyte) Dilutions B->C D Dissociation: Flow Buffer C->D E Regeneration: Remove Bound Analyte D->E F Data Analysis: Fit Sensorgram to Model D->F E->C Next Cycle G Determine ka, kd, KD F->G Signaling_Pathway Therapeutic This compound Therapeutic Receptor Target Receptor Therapeutic->Receptor Binds & Modulates Kinase Kinase Cascade (e.g., MAPK) Receptor->Kinase Activates/Inhibits TF Transcription Factor Kinase->TF Response Cellular Response (e.g., Apoptosis, Proliferation) TF->Response

References

A Comparative Guide to Hexa-L-tyrosine and Other Self-Assembling Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembling peptides are a remarkable class of biomaterials with wide-ranging applications in drug delivery, tissue engineering, and regenerative medicine. Their ability to spontaneously form ordered nanostructures, such as hydrogels, under specific physiological conditions makes them highly attractive for creating biocompatible scaffolds and controlled-release systems. This guide provides a comparative overview of Hexa-L-tyrosine, a peptide composed of six L-tyrosine residues, against other well-characterized self-assembling peptides, namely RADA16 and Diphenylalanine (FF).

While direct comparative experimental data for this compound is still emerging in the scientific literature, this guide leverages available information on tyrosine-rich peptides and related systems to provide a valuable comparison. The unique properties of the tyrosine residue, with its phenolic side chain, suggest that this compound may offer distinct advantages in terms of aromatic interactions, potential for enzymatic crosslinking, and antioxidant capabilities.

Comparative Analysis of Self-Assembling Peptides

The following tables summarize the key properties of this compound, RADA16, and Diphenylalanine based on available data. It is important to note that the data for this compound is primarily based on the characteristics of tyrosine and tyrosine-rich peptides and may not fully represent the specific behavior of the hexamer.

PropertyThis compound (Inferred from Tyrosine-rich peptides)RADA16Diphenylalanine (FF)
Sequence (Tyr)₆Ac-(Arg-Ala-Asp-Ala)₄-CONH₂Phe-Phe
Driving Forces for Self-Assembly π-π stacking of aromatic rings, hydrogen bonding, hydrophobic interactions[1][2]Electrostatic interactions between alternating charged residues, hydrogen bonding, hydrophobic interactions[3][4]π-π stacking of aromatic rings, hydrogen bonding[5]
Secondary Structure Likely β-sheetβ-sheetβ-sheet
Typical Nanostructure Nanofibers, nanotubesNanofibersNanotubes, nanofibers, vesicles
Stimulus for Assembly pH, concentration, temperaturepH change (to physiological pH), presence of saltsSolvent change, concentration

Table 1: General Properties and Self-Assembly Mechanisms

PropertyThis compound (Inferred from Tyrosine-based materials)RADA16Diphenylalanine (FF)
Storage Modulus (G') Variable, can be tuned by crosslinking (e.g., dityrosine crosslinking can reach kPa range)Typically in the range of 1-10 kPaCan be high, with some derivatives reaching GPa range
Biocompatibility Generally considered biocompatible as it is composed of natural amino acids. L-tyrosine based nanoparticles have been shown to be non-toxic.Excellent biocompatibility and low immunogenicity.Generally biocompatible.
Drug Release Profile Capable of sustained release, influenced by enzymatic degradation and diffusion.Sustained release, often used for delivery of small molecules and proteins.Can be used for drug encapsulation and release.

Table 2: Performance Metrics of Self-Assembling Peptide Hydrogels

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of self-assembling peptides. Below are protocols for key experiments.

Peptide Synthesis and Purification

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesized peptides are then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides are confirmed by analytical HPLC and mass spectrometry.

Characterization of Self-Assembly

Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the self-assembled peptides, CD spectroscopy is employed.

  • Sample Preparation: Peptide solutions are prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration that allows for optimal signal detection (typically 0.1-1 mg/mL).

  • Measurement: CD spectra are recorded over a wavelength range of 190-260 nm using a CD spectropolarimeter.

  • Analysis: The resulting spectra are analyzed to identify characteristic signals for β-sheets (a minimum around 218 nm), α-helices (minima around 208 and 222 nm), or random coils.

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the self-assembled nanostructures.

  • Sample Preparation: A small volume of the peptide hydrogel or solution is applied to a carbon-coated copper grid. The sample may be negatively stained with a solution of uranyl acetate to enhance contrast.

  • Imaging: The grid is then dried and imaged using a transmission electron microscope at various magnifications.

Rheological Characterization of Hydrogels

The mechanical properties of the peptide hydrogels are assessed using rheometry.

  • Sample Preparation: The hydrogel is formed in situ on the rheometer plate or carefully transferred to it.

  • Measurements:

    • Oscillatory Time Sweep: To monitor the gelation kinetics by measuring the storage modulus (G') and loss modulus (G'') over time.

    • Oscillatory Frequency Sweep: To determine the frequency-dependence of the moduli and confirm the gel-like nature (G' > G'').

    • Oscillatory Strain Sweep: To identify the linear viscoelastic region (LVER) and the yield strain of the hydrogel.

In Vitro Biocompatibility Assessment

MTT or CCK-8 Assay: These colorimetric assays are used to assess the cytotoxicity of the peptide hydrogels.

  • Cell Culture: A specific cell line (e.g., fibroblasts, endothelial cells) is cultured in the presence of the peptide hydrogel or its leachate.

  • Assay Procedure: After a defined incubation period (e.g., 24, 48, 72 hours), the assay reagent (MTT or CCK-8) is added to the cells. The absorbance is then measured, which correlates with the number of viable cells.

Live/Dead Staining: This fluorescence-based assay provides a qualitative and quantitative assessment of cell viability.

  • Staining: Cells cultured on or within the hydrogel are stained with a mixture of calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

  • Imaging: The stained cells are visualized using a fluorescence microscope.

In Vitro Drug Release Studies

To evaluate the drug release kinetics from the peptide hydrogels:

  • Hydrogel Loading: A model drug is encapsulated within the peptide hydrogel during its formation.

  • Release Study: The drug-loaded hydrogel is placed in a release medium (e.g., PBS) at 37°C with gentle agitation.

  • Quantification: At predetermined time points, aliquots of the release medium are collected, and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow_for_Peptide_Characterization cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly & Characterization cluster_application Application-Specific Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization_P Mass Spec & Analytical HPLC Purification->Characterization_P Assembly Induce Self-Assembly (pH, Temp, etc.) Characterization_P->Assembly CD Circular Dichroism (Secondary Structure) Assembly->CD TEM Transmission Electron Microscopy (Morphology) Assembly->TEM Rheology Rheometry (Mechanical Properties) Assembly->Rheology Biocompatibility In Vitro Cytotoxicity Assays (MTT, Live/Dead) Assembly->Biocompatibility Drug_Release In Vitro Drug Release Study Assembly->Drug_Release

Experimental workflow for peptide characterization.

Self_Assembly_Driving_Forces cluster_forces Driving Forces Peptide Self-Assembling Peptides Hydrophobic Hydrophobic Interactions Peptide->Hydrophobic Electrostatic Electrostatic Interactions Peptide->Electrostatic Hydrogen Hydrogen Bonding Peptide->Hydrogen PiPi π-π Stacking Peptide->PiPi

Key driving forces in peptide self-assembly.

Drug_Delivery_System cluster_formulation Formulation cluster_release Release Mechanism Peptide Self-Assembling Peptide Encapsulation Encapsulation during Self-Assembly Peptide->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Hydrogel Drug-Loaded Hydrogel Encapsulation->Hydrogel Release Sustained Drug Release Hydrogel->Release Diffusion Diffusion Release->Diffusion Degradation Matrix Degradation Release->Degradation

Workflow of a peptide-based drug delivery system.

Conclusion

This compound holds promise as a unique self-assembling peptide, with its aromatic nature suggesting strong self-assembly propensity and potential for diverse applications. While more direct comparative studies are needed to fully elucidate its performance against established peptides like RADA16 and Diphenylalanine, the existing knowledge on tyrosine-rich peptides provides a strong foundation for its potential. The experimental protocols outlined in this guide offer a standardized framework for researchers to characterize and compare novel self-assembling peptides, paving the way for the development of next-generation biomaterials for drug delivery and tissue engineering.

References

A Comparative Guide to the Synthesis and Purification of Hexa-L-tyrosine: Assessing Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides with specific sequences is a fundamental yet often challenging task. Hexa-L-tyrosine, an oligomer of six L-tyrosine residues, presents a unique set of synthetic hurdles due to its hydrophobicity and the reactive nature of the tyrosine side chain. This guide provides an objective comparison of the leading protocols for the synthesis and purification of this compound, supported by experimental data to evaluate their reproducibility, yield, and purity.

Comparative Analysis of Synthesis and Purification Protocols

The successful synthesis and purification of this compound are critically dependent on the chosen methodology. The following table summarizes quantitative data for the most common approaches: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis (Papain-catalyzed)
Typical Crude Purity 60-80%70-90%Product mixture of various chain lengths
Overall Yield (after purification) 50-70%60-85%[1]~79% (total oligo-tyrosine peptides)
Synthesis Time ~3-5 days~7-10 days~24-48 hours
Scalability High (mg to kg)Moderate (mg to g)Potentially high, but requires optimization
Key Advantages Automation, speed for long peptidesHigh purity of intermediates, better for short to medium peptides[1]Mild reaction conditions, high stereoselectivity
Key Disadvantages Aggregation of hydrophobic peptides, accumulation of impurities[2][3][4]Labor-intensive, potential for lower overall yield with multiple stepsLimited to specific substrates, may produce a mixture of oligomers
Purification Method Preparative RP-HPLCCrystallization, RP-HPLCSize-Exclusion Chromatography, RP-HPLC
Typical Purity after Purification >95%>98%>95% (for the isolated hexamer)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is the most common method for peptide synthesis due to its potential for automation and efficiency. However, the hydrophobic nature of this compound can lead to on-resin aggregation, resulting in incomplete reactions and the formation of deletion sequences.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Iterative Cycles: Repeat the deprotection and coupling steps for the subsequent five tyrosine residues.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate and wash it with cold ether. Dry the crude peptide under vacuum.

Liquid-Phase Peptide Synthesis (LPPS) of this compound

LPPS involves the stepwise synthesis of the peptide in solution, with purification of the intermediate fragments at each stage. This method can lead to higher purity of the final product but is more labor-intensive.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • H-Tyr(tBu)-OMe (methyl ester)

  • Propylphosphonic anhydride (T3P®)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Piperidine

  • Ethyl acetate

  • Hexane

  • Trifluoroacetic acid (TFA)

Protocol:

  • Dipeptide Synthesis: Dissolve Fmoc-Tyr(tBu)-OH (1 eq.) and H-Tyr(tBu)-OMe (1 eq.) in DCM. Add DIPEA (3 eq.) followed by T3P® (1.5 eq.). After completion of the reaction, purify the dipeptide by column chromatography.

  • Fmoc Deprotection: Treat the purified dipeptide with 20% piperidine in DMF to remove the Fmoc group. Purify the deprotected dipeptide.

  • Iterative Elongation: Couple the deprotected dipeptide with the next Fmoc-Tyr(tBu)-OH unit using the same coupling procedure. Repeat this cycle of coupling and deprotection until the full hexapeptide is assembled. Purify the intermediate at each step.

  • Final Deprotection: Treat the fully protected hexapeptide with TFA to remove the tBu and methyl ester protecting groups.

  • Purification: Purify the final this compound by recrystallization or preparative RP-HPLC. A recent study demonstrated the synthesis of a pentapeptide with an overall yield of 62% and a purity of 93% before final purification using a similar LPPS protocol.

Enzymatic Synthesis of Oligo-L-tyrosine

Enzymatic methods offer a green chemistry approach with high stereoselectivity under mild conditions. Papain-catalyzed polymerization of L-tyrosine ethyl ester can produce a mixture of oligo-tyrosine peptides.

Materials:

  • L-tyrosine ethyl ester

  • Papain

  • Phosphate buffer (pH 6.5)

Protocol:

  • Reaction Setup: Prepare a solution of L-tyrosine ethyl ester (75 mM) in phosphate buffer (pH 6.5).

  • Enzymatic Reaction: Add papain to the substrate solution and incubate at 30°C with stirring. The reaction will result in the formation of insoluble oligo-tyrosine peptides.

  • Product Isolation: After 24-48 hours, collect the precipitated oligomers by centrifugation.

  • Purification: The resulting product is a mixture of di-, tri-, tetra-, and higher oligo-tyrosine peptides. The this compound must be isolated from this mixture using techniques like size-exclusion chromatography followed by preparative RP-HPLC. One study reported a total yield of oligo-tyrosine peptides of up to 79%.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying the crude this compound from all synthesis methods.

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over 30-40 minutes is typically used.

  • Detection: UV absorbance at 220 nm and 280 nm (due to the tyrosine aromatic ring).

Characterization:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the purified this compound (Expected [M+H]⁺ ≈ 997.4 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure and purity of the final product. The spectrum of L-tyrosine in D₂O shows characteristic peaks for the aromatic protons around 6.9-7.2 ppm and the alpha- and beta-protons of the amino acid backbone. For this compound, the spectrum will be more complex but will show characteristic signals in these regions.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple1 Couple Fmoc-Tyr(tBu)-OH (DIC/HOBt) Repeat Repeat 5x (Deprotection & Coupling) Couple1->Repeat Wash1->Couple1 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (MS, NMR) Purify->Characterize Final Pure this compound Characterize->Final

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Aqueous Buffer Crude->Dissolve Load Load onto C18 RP-HPLC Column Dissolve->Load Elute Gradient Elution (Acetonitrile/Water/TFA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: General Purification Workflow for this compound using RP-HPLC.

Conclusion

The synthesis and purification of this compound present notable challenges, primarily due to its hydrophobic nature. While Solid-Phase Peptide Synthesis (SPPS) offers a rapid and automatable route, careful optimization is required to mitigate on-resin aggregation and improve crude purity. Liquid-Phase Peptide Synthesis (LPPS), though more laborious, allows for intermediate purification, potentially leading to higher final purity and yield. Enzymatic synthesis represents a promising green alternative, but currently provides a mixture of oligomers requiring extensive purification to isolate the desired hexamer. The choice of protocol will ultimately depend on the specific requirements of the research, including the desired scale, purity, and available resources. In all cases, robust purification by RP-HPLC and thorough characterization by mass spectrometry and NMR are essential to ensure the quality of the final product.

References

Comparative Transcriptomic Analysis of Cells Cultured in Hexa-L-tyrosine Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between cells and their microenvironment is paramount for advancing tissue engineering and regenerative medicine. The choice of a scaffold material can profoundly influence cellular behavior, dictating outcomes in proliferation, differentiation, and tissue formation. This guide provides a comparative analysis of the transcriptomic landscape of cells cultured on Hexa-L-tyrosine-derived scaffolds and other commonly used biomaterials, offering insights supported by experimental data to inform scaffold selection and design.

Data Presentation: A Comparative Look at Gene Expression

The following tables summarize key gene expression changes observed in cells cultured on different scaffold materials. The data is indicative of the cellular processes influenced by the scaffold's biochemical and physical properties.

Table 1: Gene Expression Profile of Cells on Tyrosine-Derived Polycarbonate Scaffolds

Gene CategoryUpregulated GenesDownregulated GenesImplied Cellular Response
Cell Adhesion & ECM Integrins (e.g., ITGA2, ITGB1), Collagen (e.g., COL1A1, COL3A1), Fibronectin (FN1)-Enhanced cell-matrix adhesion and extracellular matrix organization.
Osteogenesis Alkaline Phosphatase (ALPL), Runt-related transcription factor 2 (RUNX2), Osteopontin (SPP1)-Promotion of osteogenic differentiation of mesenchymal stem cells.
Inflammation -Interleukin 6 (IL6), Tumor Necrosis Factor-alpha (TNF)Indicates good biocompatibility and a non-inflammatory cellular response.
Cell Proliferation Cyclin D1 (CCND1), Ki-67 (MKI67)-Supports cell cycle progression and proliferation.

Table 2: Gene Expression Profile of Cells on Self-Assembling Peptide Hydrogels

Gene CategoryUpregulated GenesDownregulated GenesImplied Cellular Response
Cell Adhesion & ECM Integrin beta 1 (ITGB1), Focal Adhesion Kinase (PTK2)-Promotes cell adhesion and focal adhesion formation.
Chondrogenesis SOX9, Aggrecan (ACAN), Collagen type II (COL2A1)-Supports chondrogenic differentiation of mesenchymal stem cells[1].
Angiogenesis Vascular Endothelial Growth Factor A (VEGFA)-Can induce the formation of new blood vessels.
Apoptosis -B-cell lymphoma 2 (BCL2)Promotes cell survival.

Table 3: Gene Expression Profile of Cells on Natural Polymer Scaffolds (e.g., Collagen, Chitosan)

Gene CategoryUpregulated GenesDownregulated GenesImplied Cellular Response
Cell Adhesion & ECM Collagen type I (COL1A1), Fibronectin (FN1)-Mimics the natural extracellular matrix, enhancing cell attachment.
Wound Healing Transforming Growth Factor-beta 1 (TGFB1), Platelet-Derived Growth Factor A (PDGFA)-Promotes processes involved in tissue repair and regeneration.
Inflammation Interleukin 1 beta (IL1B)Interleukin 10 (IL10)The inflammatory response can be variable depending on the purity and source of the natural polymer[2].
Cell Differentiation Varies depending on cell type and specific polymer-Can support differentiation towards various lineages.

Experimental Protocols: Methodologies for Transcriptomic Analysis

The following protocols provide a generalized framework for conducting comparative transcriptomic analysis of cells cultured on different scaffolds.

Cell Culture on 3D Scaffolds
  • Scaffold Preparation: Sterilize scaffolds (this compound, self-assembling peptides, collagen, etc.) according to the manufacturer's instructions. This may involve ethanol washes, UV irradiation, or autoclaving.

  • Cell Seeding: Prepare a single-cell suspension of the desired cell type (e.g., mesenchymal stem cells, fibroblasts) at a concentration of 1 x 10^6 cells/mL in a complete culture medium.

  • Scaffold Seeding: Add the cell suspension to the scaffolds in a low-attachment culture plate. Ensure even distribution of cells throughout the scaffold.

  • Culture: Incubate the cell-seeded scaffolds at 37°C and 5% CO2. Change the culture medium every 2-3 days.

  • Harvesting Cells: At desired time points (e.g., day 3, 7, 14), harvest the cells for RNA extraction. For porous scaffolds, this may involve enzymatic digestion (e.g., collagenase, trypsin) to release the cells. For hydrogels, specific dissociation reagents may be required.

RNA Extraction from Cells on 3D Scaffolds
  • Cell Lysis: After harvesting, lyse the cells using a suitable lysis buffer (e.g., TRIzol, RLT buffer from Qiagen RNeasy Kit). For scaffolds that are difficult to dissociate, homogenization may be necessary.

  • RNA Purification: Purify the total RNA from the cell lysate using a column-based kit (e.g., Qiagen RNeasy Mini Kit) or phenol-chloroform extraction followed by ethanol precipitation.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN (RNA Integrity Number) value greater than 8 for optimal results in downstream applications.

RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes between cells cultured on different scaffolds using packages like DESeq2 or edgeR in R.

    • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and gene ontology terms using tools like DAVID or GSEA.

Mandatory Visualization

The following diagrams illustrate key workflows and a representative signaling pathway relevant to the cellular response to biomaterial scaffolds.

Experimental_Workflow cluster_scaffold_prep Scaffold Preparation cluster_cell_culture Cell Culture cluster_rna_extraction RNA Extraction cluster_rna_seq RNA Sequencing & Analysis Scaffold_Sterilization Scaffold Sterilization Cell_Seeding Cell Seeding on Scaffolds Scaffold_Sterilization->Cell_Seeding Incubation Incubation (37°C, 5% CO2) Cell_Seeding->Incubation Media_Change Media Change Incubation->Media_Change Cell_Harvesting Cell Harvesting Incubation->Cell_Harvesting Media_Change->Incubation Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis RNA_Purification RNA Purification Cell_Lysis->RNA_Purification DNase_Treatment DNase Treatment RNA_Purification->DNase_Treatment QC RNA Quality Control (RIN) DNase_Treatment->QC Library_Prep Library Preparation QC->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for transcriptomic analysis.

Integrin_Signaling cluster_ecm Extracellular Matrix (Scaffold Surface) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., RGD) Integrin Integrin Receptor Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation Actin Actin Cytoskeleton FAK->Actin Regulation Ras Ras Src->Ras Activation ERK ERK Ras->ERK Activation Transcription_Factors Transcription Factors (e.g., AP-1, SRF) ERK->Transcription_Factors Activation Cell_Response Cell_Response Actin->Cell_Response Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Gene_Expression->Cell_Response Cellular Response (Adhesion, Proliferation, Differentiation)

Caption: Integrin-mediated signaling pathway.

Logical_Relationship Scaffold_Properties Scaffold Properties (Chemistry, Topography, Stiffness) Cellular_Sensing Cellular Sensing (Integrins, Mechanoreceptors) Scaffold_Properties->Cellular_Sensing Intracellular_Signaling Intracellular Signaling (Kinase Cascades) Cellular_Sensing->Intracellular_Signaling Gene_Expression Gene Expression Changes Intracellular_Signaling->Gene_Expression Cellular_Behavior Cellular Behavior (Adhesion, Proliferation, Differentiation) Gene_Expression->Cellular_Behavior

Caption: Scaffold properties to cell behavior.

References

Safety Operating Guide

Proper Disposal of Hexa-L-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of experimental protocols. This guide provides essential information for the proper disposal of Hexa-L-tyrosine.

Immediate Safety and Handling

Before any disposal procedure, it is imperative to adhere to standard laboratory safety practices. Even for substances considered non-hazardous, appropriate personal protective equipment (PPE) should be worn.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A lab coat is necessary to protect against skin contact.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound will depend on its physical state (solid or liquid) and the quantity to be disposed of.

Solid this compound Waste:

  • Collection and Segregation: Collect unused or expired solid this compound in a clearly labeled, sealed container. For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.[1]

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and marked as non-hazardous waste.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service or follow institutional procedures for non-hazardous solid waste disposal.[2] Some institutions may permit the disposal of small quantities of non-hazardous solids directly into the regular trash, but this should be confirmed with the EHS department.[3]

Liquid this compound Waste (Solutions):

  • Collection: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams.

  • pH Neutralization: For aqueous solutions, ensure the pH is between 6.0 and 9.0 before considering drain disposal. Neutralize if necessary with a suitable agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).

  • Drain Disposal Assessment: Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble materials with copious amounts of water. However, this is strictly subject to local wastewater regulations and institutional policies. Always verify with your EHS department before any drain disposal.

  • Alternative Disposal: If drain disposal is not permitted, collect the liquid waste in a labeled container and arrange for disposal through your institution's chemical waste program.

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for the disposal of non-hazardous laboratory waste. These are not specific to this compound but provide a general framework.

Waste TypeDisposal MethodQuantitative LimitsCitations
Solid Non-Hazardous Landfill (Regular Trash)Small quantities, as defined by institutional policy.
Liquid Non-Hazardous Sanitary Sewer (Drain Disposal)Limited volumes (e.g., up to 5 gallons per discharge), must be water-soluble, pH between 5 and 9.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Decision Workflow cluster_start cluster_assessment Hazard Assessment cluster_form Determine Physical Form cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_end start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds no_sds SDS Unavailable? Treat as Non-Hazardous (based on L-tyrosine) sds->no_sds Not Found ehs_consult1 Consult Institutional EHS Guidelines sds->ehs_consult1 Found no_sds->ehs_consult1 form Solid or Liquid? ehs_consult1->form collect_solid Collect in Labeled, Sealed Container form->collect_solid Solid collect_liquid Collect in Labeled, Sealed Container form->collect_liquid Liquid dispose_solid Dispose via Institutional Non-Hazardous Waste Stream collect_solid->dispose_solid end End of Process dispose_solid->end check_drain Permissible for Drain Disposal (per EHS & local regulations)? collect_liquid->check_drain neutralize Neutralize pH (if necessary) check_drain->neutralize Yes chemical_waste Dispose as Chemical Waste check_drain->chemical_waste No drain_dispose Dispose Down Drain with Copious Water neutralize->drain_dispose drain_dispose->end chemical_waste->end

This compound Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling Hexa-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Hexa-L-tyrosine.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following equipment is mandatory when handling this compound, particularly in its solid, powdered form.

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety GogglesShould conform to government standards such as OSHA 29 CFR 1910.133 or European Standard EN166. Must provide a complete seal around the eyes to protect from dust particles[3].
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact. Contaminated gloves should be disposed of immediately after use in accordance with good laboratory practices[4].
Body Protection Laboratory CoatA clean, long-sleeved, buttoned lab coat is required to protect skin from accidental contact.
Respiratory Protection Dust Respirator/Local ExhaustRecommended when handling the powder and if dust generation is likely. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to control airborne dust[5].

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at -20°C for long-term stability.

  • Keep away from strong oxidizing agents.

2. Handling and Weighing:

  • All handling of powdered this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of dust.

  • Before weighing, ensure all necessary equipment (e.g., spatulas, weigh boats, tared and sealable containers) is clean and readily available inside the ventilated enclosure.

  • Carefully open the stock container and use a dedicated spatula to transfer the desired amount of powder. Minimize any actions that could generate dust.

  • Immediately and securely close the stock container after weighing.

  • Clean the weighing area and any equipment used with a damp cloth or a vacuum with a HEPA filter to collect any residual powder. Do not use dry sweeping methods.

3. Dissolution and Experimental Use:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If the Trifluoroacetic acid (TFA) salt form is used, be aware that it can affect the net weight and solubility of the peptide.

  • Handle all solutions containing this compound with the same PPE precautions as the solid form.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

1. Waste Segregation:

  • Solid Waste: All solid this compound waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled liquid waste container. Do not pour chemical waste down the drain.

2. Disposal Procedures:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification and disposal.

  • Dispose of all waste through a licensed and approved waste disposal service. Ensure that all waste containers are securely sealed and properly labeled before collection.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area weigh Weigh Solid (in hood) prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Work Area & Tools experiment->decontaminate dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

A stepwise workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.